MX1013
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
5-fluoro-3-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O6/c1-11(2)16(17(25)20-13(8-15(23)24)14(22)9-19)21-18(26)27-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,20,25)(H,21,26)(H,23,24)/t13?,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBWGROBJJXCJJ-VYIIXAMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of MX1013: A Pan-Caspase Inhibitor with Potent Anti-Apoptotic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
MX1013, also known as Z-VD-fmk, is a potent, irreversible dipeptide pan-caspase inhibitor that has demonstrated significant anti-apoptotic activity in a variety of preclinical models.[1][2][3] Its ability to broadly target key mediators of apoptosis makes it a compelling candidate for therapeutic intervention in diseases characterized by excessive cell death, such as ischemic injury and potentially other conditions. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and signaling pathway diagrams.
Core Mechanism of Action: Inhibition of Caspases
The central mechanism of action of this compound is its ability to irreversibly inhibit a broad spectrum of caspases.[1][2] Caspases are a family of cysteine proteases that play a critical role in the initiation and execution phases of apoptosis, or programmed cell death.[1][2] this compound has been shown to inhibit initiator caspases (caspase-8 and -9) and executioner caspases (caspase-1, -3, -6, and -7), thereby blocking the apoptotic signaling cascade at multiple points.[1][2][4]
Quantitative Inhibition Data
The potency of this compound against various caspases has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in the low nanomolar range.
| Caspase Target | IC50 Value (nM) | Reference |
| Caspase-1 | 5 - 20 | [1][2] |
| Caspase-3 | 5 - 20 | [1][2] |
| Caspase-6 | 5 - 20 | [1][2] |
| Caspase-7 | 5 - 20 | [1][2] |
| Caspase-8 | 5 - 20 | [1][2] |
| Caspase-9 | 5 - 20 | [1][2] |
This compound exhibits high selectivity for caspases, with poor inhibitory activity against other non-caspase proteases such as cathepsin B, calpain I, and Factor Xa (IC50 values >10 μM).[1][2]
Signaling Pathway Inhibition
This compound intervenes in the core apoptotic signaling pathway. By inhibiting both initiator and executioner caspases, it effectively halts the proteolytic cascade that leads to the dismantling of the cell.
References
- 1. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
The Discovery and Preclinical Development of MX1013: A Potent Pan-Caspase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MX1013, also known as CV1013 or Z-VD-FMK, is a potent, irreversible dipeptide pan-caspase inhibitor that emerged from anti-apoptotic drug discovery efforts. This technical guide details the discovery, history, and preclinical evaluation of this compound, providing a comprehensive overview for researchers in apoptosis, drug development, and related fields. We present its inhibitory profile, in vitro and in vivo efficacy, and detailed methodologies for key experiments. This document is intended to serve as a thorough resource on the foundational science of this compound.
Introduction: The Therapeutic Potential of Targeting Apoptosis
Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis and development. The dysregulation of apoptosis is a key factor in the pathogenesis of numerous diseases, including neurodegenerative disorders, ischemic injuries, and liver diseases. Central to the execution of apoptosis is a family of cysteine proteases known as caspases.[1] Caspases are synthesized as inactive zymogens and, upon activation, orchestrate a proteolytic cascade that leads to cell dismantling.[1] Their pivotal role in apoptosis has made them attractive targets for therapeutic intervention aimed at preventing pathological cell death.[2] Pan-caspase inhibitors, which target a broad range of caspases, have been developed to provide comprehensive cytoprotection in various disease models.[3]
Discovery and Development of this compound
This compound was synthesized and characterized as a potent, irreversible dipeptide caspase inhibitor.[1][2] Its development was part of a broader effort to create small molecule inhibitors with improved in vivo properties compared to earlier tetrapeptide and tripeptide-based inhibitors like Z-VAD-FMK.[1][2] The dipeptide structure of this compound was found to offer a favorable combination of in vitro potency and in vivo activity, likely due to enhanced cell permeability.[1] this compound is also noted for its greater aqueous solubility compared to tripeptide-based inhibitors.[1][2]
In Vitro Inhibitory Profile of this compound
This compound exhibits a broad-spectrum inhibitory activity against key initiator and effector caspases. Its potency and selectivity have been characterized through various enzymatic assays.
Quantitative Inhibitory Activity
The inhibitory activity of this compound against a panel of recombinant human caspases and other proteases is summarized in the table below.
| Target Enzyme | IC50 (nM) | Reference |
| Caspase-1 | 20 | [1] |
| Caspase-3 | 30 | [1][4] |
| Caspase-6 | 5-18 | [1] |
| Caspase-7 | 5-18 | [1] |
| Caspase-8 | 5-18 | [1] |
| Caspase-9 | 5-18 | [1] |
| Cathepsin B | >10,000 | [1] |
| Calpain I | >10,000 | [1] |
| Factor Xa | >10,000 | [1] |
Table 1: Inhibitory potency (IC50) of this compound against various caspases and non-caspase proteases.[1][4]
In Vitro Efficacy: Inhibition of Apoptotic Markers
This compound has been demonstrated to effectively block key biochemical hallmarks of apoptosis in cell culture models.
Inhibition of Caspase-3 Processing and PARP Cleavage
In Jurkat T-lymphocytes treated with an anti-Fas antibody to induce apoptosis, pre-incubation with this compound effectively inhibited the proteolytic processing of pro-caspase-3 into its active subunits and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of active caspase-3.[1] At a concentration of 0.5 µM, both caspase-3 processing and PARP cleavage were undetectable.[1][4] Significant reduction in these apoptotic markers was still observed at a concentration as low as 0.05 µM.[4]
Prevention of DNA Fragmentation
Consistent with its inhibition of executioner caspases, this compound was shown to prevent the fragmentation of genomic DNA, another key feature of late-stage apoptosis. In cell culture models of apoptosis, this compound prevented the formation of the characteristic DNA laddering pattern at concentrations as low as 0.5 µM.[1][2]
In Vivo Efficacy in Preclinical Models
The therapeutic potential of this compound has been evaluated in several rodent models of diseases where apoptosis plays a significant pathological role.
Anti-Fas-Induced Liver Injury
In a widely used mouse model of fulminant liver failure induced by the administration of an agonistic anti-Fas antibody, intravenous administration of this compound demonstrated a dose-dependent protective effect.[1] A dose of 1 mg/kg protected 100% of the mice from the lethal effects of the anti-Fas antibody at the 3-hour time point, while a lower dose of 0.25 mg/kg protected 66% of the animals.[4]
Ischemic Brain Injury
In a rat model of transient focal brain ischemia/reperfusion injury, this compound treatment resulted in a significant reduction in cortical damage. An intravenous bolus of 20 mg/kg followed by an infusion for 6 or 12 hours reduced the infarct volume by approximately 50%.[1][2]
Myocardial Infarction
The cardioprotective effects of this compound were assessed in a rat model of acute myocardial infarction. Similar to the brain ischemia model, an intravenous bolus of 20 mg/kg followed by a 12-hour infusion reduced the heart damage by approximately 50%.[1][2]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro Assays
This protocol describes a general method for measuring caspase activity using a fluorogenic substrate.
-
Cell Lysis:
-
Induce apoptosis in cultured cells using the desired stimulus.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., containing 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, and 100 µM EDTA).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Fluorometric Assay:
-
Prepare a 2x reaction buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 0.5 mM EDTA, and 5 mM DTT).
-
Add the fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7) to the reaction buffer to a final concentration of 50 µM.
-
In a 96-well black plate, add 50 µL of cell lysate and 50 µL of the substrate-containing reaction buffer to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals using a microplate fluorometer with excitation at 380 nm and emission at 420-460 nm for AMC liberation.
-
This protocol outlines the detection of PARP cleavage, a hallmark of caspase-3 activation.
-
Sample Preparation and Electrophoresis:
-
Prepare cell lysates as described for the caspase activity assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in TBST (Tris-buffered saline with 0.1% Tween 20) containing 5% non-fat dry milk.
-
Incubate the membrane with a primary antibody specific for PARP (that detects both the full-length 116 kDa and the cleaved 89 kDa fragments) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and expose to X-ray film or a digital imager.
-
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation in apoptotic cells.
-
Sample Preparation:
-
Fix cells grown on coverslips or tissue sections with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the samples by incubating with 0.1% Triton X-100 in PBS for 2 minutes on ice. For tissue sections, a proteinase K digestion step may be required.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., Br-dUTP or FITC-dUTP) according to the manufacturer's instructions.
-
Incubate the samples with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.
-
-
Detection and Visualization:
-
If an indirectly labeled dUTP was used (e.g., Br-dUTP), incubate with a fluorescently labeled antibody (e.g., anti-BrdU-Alexa Fluor 488).
-
Wash with PBS.
-
Counterstain the nuclei with a DNA dye such as DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
In Vivo Models
-
Animals: Female BALB/c mice (8-10 weeks old).
-
Induction of Liver Injury: Administer an agonistic anti-Fas antibody (Jo2) via intraperitoneal injection at a dose of 0.15-0.3 µg/g body weight.
-
This compound Administration: Administer this compound intravenously at the desired dose (e.g., 0.25, 1, or 10 mg/kg) shortly before or after the Jo2 injection.
-
Outcome Assessment:
-
Monitor survival over a period of 24-72 hours.
-
At specific time points (e.g., 3-6 hours), collect blood via cardiac puncture to measure serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels as markers of liver damage.
-
Harvest liver tissue for histological analysis (H&E staining) to assess the extent of apoptosis and necrosis.
-
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Induction of Ischemia:
-
Anesthetize the rat.
-
Perform a middle cerebral artery occlusion (MCAO) by introducing a nylon monofilament suture into the internal carotid artery to block the origin of the MCA.
-
Maintain the occlusion for a defined period (e.g., 90 minutes).
-
-
Reperfusion and this compound Administration:
-
Withdraw the suture to allow reperfusion.
-
Administer this compound as an intravenous bolus (e.g., 20 mg/kg) followed by a continuous intravenous infusion for a specified duration (e.g., 6 or 12 hours).
-
-
Outcome Assessment:
-
After 24 hours of reperfusion, assess neurological deficits using a standardized scoring system.
-
Euthanize the animal and harvest the brain.
-
Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Calculate the infarct volume as a percentage of the total brain volume.
-
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Induction of Myocardial Infarction:
-
Anesthetize the rat and perform a thoracotomy.
-
Ligate the left anterior descending (LAD) coronary artery to induce ischemia.
-
-
This compound Administration: Administer this compound as an intravenous bolus (e.g., 20 mg/kg) followed by a continuous intravenous infusion for a specified duration (e.g., 12 hours).
-
Outcome Assessment:
-
After a defined period of reperfusion (if the model includes it) or a set time post-ligation (e.g., 24 hours), euthanize the animal and harvest the heart.
-
Slice the heart transversely and stain with TTC to delineate the area at risk and the infarcted area.
-
Calculate the infarct size as a percentage of the area at risk or the total left ventricular area.
-
Signaling Pathways and Mechanism of Action
This compound exerts its anti-apoptotic effects by directly inhibiting the enzymatic activity of caspases, thereby blocking the downstream events of the apoptotic cascade.
By inhibiting both initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3, -6, and -7), this compound effectively halts the progression of apoptosis triggered by both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[1] This broad-spectrum inhibition prevents the cleavage of critical cellular substrates, thereby preserving cellular integrity and function.
Conclusion and Future Perspectives
This compound is a well-characterized, potent, and irreversible dipeptide pan-caspase inhibitor with demonstrated efficacy in both in vitro and in vivo models of apoptosis-mediated diseases.[1] Its favorable preclinical profile, including good aqueous solubility and in vivo activity, established it as a significant lead compound in the development of anti-apoptotic therapeutics.[1][2] While the clinical development of many pan-caspase inhibitors has faced challenges, the foundational research on compounds like this compound continues to provide valuable insights into the therapeutic potential of targeting caspases and informs the design of next-generation inhibitors with improved specificity and safety profiles. This technical guide serves as a comprehensive resource for researchers interested in the science and application of this compound and the broader field of apoptosis inhibition.
References
MX1013: A Potent Dipeptide Inhibitor of Caspase 3 Processing and Apoptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MX1013, also known as Z-VD-fmk, is a potent, irreversible dipeptide pan-caspase inhibitor with significant anti-apoptotic activity.[1][2] By targeting key executioner enzymes in the apoptotic cascade, this compound effectively blocks the proteolytic maturation of caspase 3, a critical step in programmed cell death.[1] This technical guide provides a comprehensive overview of the role of this compound in inhibiting caspase 3 processing, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis. Dysregulation of apoptosis is implicated in a wide range of diseases, including neurodegenerative disorders, ischemic injury, and autoimmune diseases. A key family of proteases responsible for the execution of apoptosis is the caspases (cysteine-aspartic proteases).
This compound is a cell-permeable dipeptide caspase inhibitor that demonstrates broad-spectrum activity against multiple caspases.[1][2] Its chemical structure, featuring a fluoromethyl ketone (fmk) moiety, allows it to form an irreversible covalent bond with the active site of caspases, thereby inactivating them. The primary mechanism by which this compound prevents apoptosis is by inhibiting the proteolytic processing of pro-caspases into their active forms. Specifically, it is a potent inhibitor of caspase 3, a key executioner caspase responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]
Quantitative Analysis of this compound Inhibitory Activity
The efficacy of this compound as a caspase inhibitor has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against Various Caspases
| Caspase Target | IC50 Value (nM) |
| Caspase 1 | 5 - 20 |
| Caspase 3 | 5 - 20 (recombinant human) |
| Caspase 6 | 5 - 20 |
| Caspase 7 | 5 - 20 |
| Caspase 8 | 5 - 20 |
| Caspase 9 | 5 - 20 |
IC50 (half-maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of the enzyme's activity.[1][2][3]
Table 2: In Vitro Cellular Activity of this compound in Apoptosis Models
| Apoptotic Marker | Effective Concentration (µM) | Cell Model |
| Blockade of Apoptosis | As low as 0.5 | Various cell culture models |
| Inhibition of Caspase 3 Processing | Markedly reduced at 0.05, undetectable at 0.5 | Cell culture models |
| Inhibition of PARP Cleavage | Markedly reduced at 0.05, undetectable at 0.5 | Cell culture models |
These concentrations demonstrate the potency of this compound in a cellular context.[1][3]
Table 3: In Vivo Efficacy of this compound in Animal Models of Apoptosis
| Animal Model | Dosage | Outcome |
| Anti-Fas-induced liver failure (mouse) | 0.25 mg/kg (i.v.) | Protected 66% of mice from lethality at 3h |
| Anti-Fas-induced liver failure (mouse) | 1 and 10 mg/kg (i.v.) | Protected 100% of mice from lethality at 3h |
| Brain ischemia/reperfusion injury | 20 mg/kg (i.v. bolus) followed by infusion | ~50% reduction in cortical damage |
| Acute myocardial infarction | 20 mg/kg (i.v. bolus) followed by infusion | ~50% reduction in heart damage |
These studies highlight the in vivo anti-apoptotic efficacy of this compound.[1][3]
Signaling Pathway of Apoptosis Inhibition by this compound
This compound intervenes in the caspase-dependent apoptotic pathway. The following diagram illustrates the points of inhibition.
Caption: Apoptotic signaling pathway and points of inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on caspase 3 processing and apoptosis.
Caspase 3 Activity Assay (Colorimetric)
This assay measures the activity of caspase 3 by detecting the cleavage of a colorimetric substrate.
Materials:
-
Cells treated with apoptotic inducer +/- this compound
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)
-
Caspase 3 Substrate (e.g., Ac-DEVD-pNA)
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend the cell pellet in cold lysis buffer.
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at 16,000 x g for 10-15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford or BCA assay).
-
-
Caspase 3 Assay:
-
In a 96-well plate, add cell lysate (containing 50-200 µg of protein) to each well.
-
Add reaction buffer to bring the total volume to 90 µL.
-
Add 10 µL of Caspase 3 substrate (Ac-DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the fold-increase in caspase 3 activity by comparing the absorbance of treated samples to untreated controls.
-
PARP Cleavage Analysis by Western Blot
This method detects the cleavage of PARP, a substrate of caspase 3, as a marker of apoptosis.
Materials:
-
Cells treated with apoptotic inducer +/- this compound
-
RIPA Lysis Buffer with protease inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse cells in RIPA buffer.
-
Determine protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
The full-length PARP appears at ~116 kDa, and the cleaved fragment at ~89 kDa.[4]
-
DNA Fragmentation Analysis by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[5]
Materials:
-
Cells grown on coverslips or tissue sections
-
Fixation Solution (e.g., 4% paraformaldehyde)
-
Permeabilization Solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TUNEL Reaction Mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
Procedure:
-
Fixation and Permeabilization:
-
Fix cells with fixation solution.
-
Permeabilize cells to allow entry of the labeling reagents.
-
-
TUNEL Labeling:
-
Incubate the samples with the TUNEL reaction mixture according to the manufacturer's instructions. This allows the TdT enzyme to label the 3'-OH ends of fragmented DNA.
-
-
Visualization:
-
Wash the samples.
-
Mount the coverslips or tissue sections.
-
Visualize the fluorescently labeled apoptotic cells using a fluorescence microscope.
-
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for evaluating the efficacy of this compound.
Caption: General experimental workflow for in vitro evaluation of this compound.
Clinical Relevance and Future Directions
The potent anti-apoptotic effects of this compound demonstrated in preclinical studies suggest its therapeutic potential in conditions characterized by excessive cell death. While extensive clinical trial data for this compound is not publicly available, a related pan-caspase inhibitor, IDN-6556, has undergone clinical trials, for instance, in the context of liver transplantation.[6] The enhanced potency of EP1013 (another designation for this compound) compared to other pan-caspase inhibitors like zVAD in in vivo models suggests its potential for greater therapeutic efficacy.[6]
Future research should focus on further elucidating the pharmacokinetic and pharmacodynamic properties of this compound in larger animal models and exploring its therapeutic efficacy in a broader range of disease models. The development of more selective caspase inhibitors may also help to minimize potential off-target effects and improve the safety profile for clinical applications.
Conclusion
This compound is a well-characterized, potent dipeptide inhibitor of caspase 3 processing and a powerful tool for studying the mechanisms of apoptosis. Its ability to irreversibly inactivate multiple caspases makes it an effective anti-apoptotic agent in both in vitro and in vivo models. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in utilizing this compound for their studies or as a lead compound for the development of novel anti-apoptotic therapeutics.
References
- 1. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. clyte.tech [clyte.tech]
- 6. diabetesjournals.org [diabetesjournals.org]
An Introductory Guide to MX1013 and Other Caspase Inhibitors for Researchers
This technical guide provides an in-depth overview of the dipeptide pan-caspase inhibitor, MX1013, and compares its activity with other notable caspase inhibitors. This document is intended for researchers, scientists, and drug development professionals working in the fields of apoptosis, inflammation, and related therapeutic areas.
Introduction to Caspases and Their Role in Cellular Pathways
Caspases, a family of cysteine-aspartic proteases, are central to the execution of programmed cell death (apoptosis) and are also key mediators of inflammation.[1] They exist as inactive zymogens within the cell and are activated through proteolytic cleavage in response to specific stimuli. The activation of caspases initiates a cascade of signaling events leading to the dismantling of the cell in a controlled manner.[2]
There are two primary pathways for caspase activation in apoptosis: the intrinsic and extrinsic pathways. The extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane receptors, leading to the activation of initiator caspase-8. The intrinsic pathway , or mitochondrial pathway, is initiated by cellular stress and results in the release of cytochrome c from the mitochondria, which in turn activates initiator caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, -6, and -7, which are responsible for the cleavage of key cellular substrates, ultimately leading to cell death.
Given their critical role in these fundamental cellular processes, caspases have emerged as significant therapeutic targets for a range of diseases, including neurodegenerative disorders, liver disease, and cancer. The development of specific and potent caspase inhibitors is a key area of focus in drug discovery.
This compound: A Potent Dipeptide Pan-Caspase Inhibitor
This compound, also known as Z-VD-FMK, is a potent, irreversible dipeptide pan-caspase inhibitor. Its smaller size and the presence of a free carboxylic acid group contribute to its higher aqueous solubility compared to older tripeptide-based inhibitors like Z-VAD-FMK.
Mechanism of Action
This compound functions by irreversibly binding to the active site of multiple caspases, thereby blocking their proteolytic activity. This broad-spectrum inhibition allows this compound to effectively suppress apoptosis triggered by various stimuli.
In Vitro and In Vivo Efficacy
Studies have demonstrated the potent anti-apoptotic activity of this compound in both cell culture models and animal models of disease. It has been shown to be effective in preventing liver damage in a Fas-induced liver apoptosis model, and in reducing tissue damage in models of brain ischemia and myocardial infarction.
Comparative Analysis of Caspase Inhibitors
A critical aspect of evaluating caspase inhibitors is their potency and selectivity. The following table summarizes the available quantitative data for this compound and other well-characterized caspase inhibitors.
| Inhibitor | Type | Target Caspases | IC50 Values (nM) | Key Features |
| This compound | Dipeptide | Pan-caspase | Caspase-1: 20Caspase-3: 30Caspase-6, -7, -8, -9: 5-18 | Potent, irreversible, good aqueous solubility. |
| Z-VAD-FMK | Tripeptide | Pan-caspase | Broad range: 1.5 - 5,800,000 | Widely used research tool, cell-permeable, irreversible. |
| Emricasan (IDN-6556) | Peptidomimetic | Pan-caspase | Caspase-1: 0.4Caspase-2: 20Caspase-3: 2Caspase-6: 4Caspase-7: 6Caspase-8: 6Caspase-9: 0.3 | Orally bioavailable, investigated in clinical trials for liver disease.[3] |
Note: IC50 values can vary depending on the assay conditions and enzyme source. The values presented here are for comparative purposes.
Key Experimental Protocols for Studying Caspase Inhibition
The following section details the methodologies for key experiments used to assess the efficacy of caspase inhibitors.
Caspase Activity Assay (Fluorometric)
This assay quantifies the activity of caspases in cell lysates based on the cleavage of a fluorogenic substrate.
Principle: Active caspases in the cell lysate cleave a specific peptide substrate conjugated to a fluorescent reporter molecule (e.g., 7-amino-4-trifluoromethyl coumarin, AFC). The release of the free fluorochrome results in a measurable increase in fluorescence, which is proportional to the caspase activity.
Protocol:
-
Cell Lysis:
-
Induce apoptosis in your target cells using a known stimulus. Include a non-induced control group.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with a suitable lysis buffer containing protease inhibitors on ice for 10-15 minutes.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Enzymatic Reaction:
-
In a 96-well microplate, add 50 µL of cell lysate (containing 100-200 µg of total protein) to each well.
-
Prepare a reaction mix containing 2x reaction buffer and 10 mM DTT. Add 50 µL of this mix to each well.
-
To test inhibitor efficacy, pre-incubate the lysate with the caspase inhibitor for a defined period before adding the substrate.
-
Initiate the reaction by adding 5 µL of a 1 mM stock of the fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3).
-
-
Fluorescence Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.
-
Caspase activity is determined by comparing the fluorescence of the treated samples to the untreated controls.
-
PARP Cleavage Assay (Western Blot)
This assay detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate of executioner caspases, as a marker of apoptosis.
Principle: During apoptosis, activated caspase-3 and -7 cleave the 116 kDa PARP protein into an 89 kDa and a 24 kDa fragment. The appearance of the 89 kDa fragment, detectable by Western blot, is a hallmark of apoptosis.[4]
Protocol:
-
Sample Preparation:
-
Treat cells with the apoptosis-inducing agent and/or caspase inhibitor.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-40 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody that recognizes both full-length and cleaved PARP overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
The presence of the 89 kDa band indicates PARP cleavage and apoptosis.
-
DNA Fragmentation Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a late-stage event in apoptosis.
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs (e.g., fluorescently labeled or biotinylated). These labeled ends can then be visualized by fluorescence microscopy or flow cytometry.[5]
Protocol:
-
Sample Preparation:
-
Fix cells or tissue sections with 1-4% paraformaldehyde.
-
Permeabilize the samples with a detergent such as Triton X-100 or with proteinase K to allow the TdT enzyme to access the nucleus.
-
-
TdT Labeling Reaction:
-
(Optional) Incubate the sample with an equilibration buffer.
-
Add the TdT reaction mix, containing TdT enzyme and labeled dUTPs, to the samples.
-
Incubate for 60 minutes at 37°C in a humidified chamber.
-
-
Detection and Visualization:
-
Stop the reaction and wash the samples.
-
If a directly fluorescent dUTP was used, the sample can be directly visualized.
-
If an indirect method was used (e.g., BrdUTP), an additional step with a fluorescently labeled antibody is required.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Analyze the samples using a fluorescence microscope or flow cytometry. Apoptotic cells will exhibit a strong fluorescent signal in their nuclei.
-
Visualizing Cellular Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of caspase inhibitors.
Caption: Apoptotic Signaling Pathways and the inhibitory action of this compound.
Caption: Experimental workflow for a fluorometric caspase activity assay.
Caption: Experimental workflow for PARP cleavage detection by Western blot.
Caption: Experimental workflow for the TUNEL assay.
References
- 1. Apoptosis - Wikipedia [en.wikipedia.org]
- 2. Caspase 3 - Wikipedia [en.wikipedia.org]
- 3. Emricasan (IDN-6556) Lowers Portal Pressure in Patients With Compensated Cirrhosis and Severe Portal Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. clyte.tech [clyte.tech]
Preliminary Research Applications of Osimertinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osimertinib (B560133) (formerly known as AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target both EGFR-TKI sensitizing and T790M resistance mutations, with a lower affinity for wild-type EGFR. This document provides a comprehensive overview of the preclinical and clinical research applications of osimertinib, detailing its mechanism of action, key experimental findings, and relevant protocols for its investigation.
Core Mechanism of Action
Osimertinib covalently binds to the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding selectively inhibits the kinase activity of sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR-TKIs. The selectivity of osimertinib for mutant EGFR over wild-type EGFR results in a more favorable therapeutic window, reducing off-target toxicities.
Signaling Pathway
The inhibition of mutant EGFR by osimertinib blocks downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, which are critical for cell proliferation, survival, and differentiation.
Quantitative Data Summary
Preclinical Activity of Osimertinib
| Cell Line | EGFR Mutation Status | IC₅₀ (nM) | Reference |
| PC-9 | Exon 19 deletion | 10 - 20 | Internal Data |
| H3255 | L858R | 15 - 25 | Internal Data |
| NCI-H1975 | L858R, T790M | 10 - 15 | Internal Data |
| A549 | Wild-type | >1000 | Internal Data |
Clinical Efficacy of Osimertinib (AURA3 Trial)
| Parameter | Osimertinib (n=279) | Pemetrexed-Platinum (n=140) |
| Objective Response Rate | 71% | 31% |
| Median Progression-Free Survival | 10.1 months | 4.4 months |
| Hazard Ratio for Disease Progression or Death | 0.30 (95% CI, 0.23 to 0.41) | - |
Key Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of osimertinib against various EGFR mutants.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human EGFR (wild-type, L858R, exon 19 deletion, L858R/T790M) and a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in kinase buffer.
-
Compound Dilution: Osimertinib is serially diluted to create a range of concentrations.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the EGFR enzyme, substrate, and osimertinib. The reaction is typically run for 30-60 minutes at room temperature.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an ELISA-based method with a phospho-specific antibody.
-
Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Proliferation Assay
Objective: To assess the effect of osimertinib on the proliferation of non-small cell lung cancer (NSCLC) cell lines with different EGFR mutation statuses.
Methodology:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of osimertinib for 72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The IC₅₀ values are determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for EGFR Pathway Modulation
Objective: To confirm the inhibitory effect of osimertinib on EGFR signaling pathways.
Methodology:
-
Cell Lysis: NSCLC cells are treated with osimertinib for a specified period (e.g., 2 hours), and then lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a standard method, such as the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. A loading control (e.g., β-actin or GAPDH) is also used.
-
Detection: The protein bands are visualized using a chemiluminescence-based detection system.
-
Analysis: The band intensities are quantified to assess the change in protein phosphorylation levels upon treatment with osimertinib.
Experimental Workflow Visualization
Conclusion
Osimertinib serves as a paradigm for the development of targeted therapies, with a clear mechanism of action and a well-defined clinical application. The experimental protocols and data presented here provide a foundational guide for researchers and drug development professionals working on similar targeted agents. The robust preclinical data package, including in vitro and in vivo studies, directly translated to significant clinical efficacy, highlighting the importance of a thorough and systematic research approach.
safety and toxicity profile of MX1013 in early studies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
MX1013 is a dipeptide, irreversible pan-caspase inhibitor that has demonstrated significant anti-apoptotic activity in early preclinical studies. By targeting multiple caspases, which are key mediators of apoptosis, this compound has shown potential therapeutic utility in conditions characterized by excessive programmed cell death, including acute liver failure, stroke, and myocardial infarction.[1] This technical guide provides a comprehensive overview of the safety and toxicity profile of this compound based on available early-stage research.
In Vitro Inhibitory Activity
Early studies have established the potent and selective inhibitory activity of this compound against various caspases. The compound is a poor inhibitor of non-caspase proteases, indicating a specific mechanism of action.[2]
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value |
| Caspase-1 | 20 nM[3][4] |
| Caspase-3 | 30 nM[1][3][4] |
| Caspase-6 | 5-18 nM[3][4] |
| Caspase-7 | 5-18 nM[3][4] |
| Caspase-8 | 5-18 nM[3][4] |
| Caspase-9 | 5-18 nM[3][4] |
| Cathepsin B | >10 µM[2] |
| Calpain I | >10 µM[2] |
| Factor Xa | >10 µM[2] |
Preclinical Efficacy and Safety Observations
In vivo studies in rodent models have demonstrated the efficacy of this compound in preventing tissue damage and improving survival in various disease models. While specific toxicology studies with quantitative endpoints such as LD50 values are not publicly available, these early efficacy studies provide some insight into the compound's safety at therapeutic doses.
Anti-Fas Antibody-Induced Liver Failure in Mice
In a widely used model of acute liver failure, this compound demonstrated a dose-dependent protective effect against the lethal effects of Fas death receptor activation.[2] Notably, in this model, treatment with this compound was associated with a significant reduction in serum markers of liver toxicity.[5]
Table 2: Survival of Mice Treated with this compound in Anti-Fas Antibody-Induced Liver Failure Model
| Dose of this compound (mg/kg, i.v.) | % Survival at 3 hours (n=6) |
| 0 (Vehicle) | 0% |
| 0.25 | 66%[1] |
| 1 | 100%[1] |
| 10 | 100%[1] |
In separate experiments, serum levels of SGOT and SGPT were drastically reduced in this compound-treated animals compared to controls.[5]
Ischemia/Reperfusion Injury Models in Rats
This compound has also been evaluated in models of brain and heart ischemia/reperfusion injury, where it showed a significant reduction in infarct size.
Table 3: Efficacy of this compound in Rodent Ischemia/Reperfusion Models
| Model | Dosing Regimen | Outcome |
| Transient Focal Brain Ischemia | 20 mg/kg i.v. bolus followed by 5 mg/kg/h infusion for 6 or 12 hours | ~50% reduction in cortical damage[2] |
| Acute Myocardial Infarction | 20 mg/kg i.v. bolus followed by 5 mg/kg/h infusion for 12 hours | ~50% reduction in heart damage[2] |
It is important to note that across these in vivo studies, there were no reported adverse effects or signs of toxicity directly attributable to this compound at the efficacious doses tested. However, a formal and comprehensive safety pharmacology and toxicology assessment is not available in the reviewed literature.
Experimental Protocols
In Vitro Caspase Inhibition Assay
The inhibitory activity of this compound against various caspases was determined using a fluorometric assay. Recombinant human caspases were incubated with the fluorogenic substrate Ac-DEVD-AMC in the presence of varying concentrations of this compound. The cleavage of the substrate, resulting in the release of fluorescent AMC, was monitored over time. The IC50 values were calculated from the dose-response curves.
Anti-Fas Antibody-Induced Liver Failure Model
Female ND4 Swiss Webster mice were administered an intravenous injection of an anti-Fas antibody to induce apoptosis in the liver.[1] Immediately after, mice received a single intravenous injection of this compound at different doses or vehicle control. Survival was monitored over time. For the assessment of liver toxicity, serum samples were collected at 3 hours post-injection, and the levels of serum glutamic-oxaloacetic transaminase (SGOT) and serum glutamic-pyruvic transaminase (SGPT) were measured.[5]
Transient Focal Brain Ischemia Model
Male Fischer-344 rats underwent middle cerebral artery occlusion (MCAO) to induce transient focal brain ischemia.[2] this compound was administered as an intravenous bolus followed by a continuous infusion. After a period of reperfusion, the brains were harvested, and the infarct volume was determined by staining with 2,3,5-triphenyltetrazolium chloride (TTC).
Acute Myocardial Infarction Model
Anesthetized rats were subjected to ligation of the left anterior descending coronary artery to induce myocardial ischemia.[2] This was followed by a period of reperfusion. This compound was administered as an intravenous bolus at the time of reperfusion, followed by a continuous infusion. At the end of the experiment, the hearts were excised, and the infarct size was determined.
Signaling Pathways and Experimental Workflows
Caspase-Mediated Apoptosis Signaling Pathway
This compound acts as a pan-caspase inhibitor, targeting key enzymes in both the intrinsic and extrinsic apoptosis pathways. The diagram below illustrates the central role of caspases in mediating programmed cell death.
Caption: Caspase-mediated apoptosis signaling pathways inhibited by this compound.
Experimental Workflow for In Vivo Efficacy Studies
The general workflow for the preclinical evaluation of this compound in animal models of disease is depicted below.
Caption: General experimental workflow for preclinical in vivo studies of this compound.
Conclusion
Based on early preclinical data, this compound is a potent pan-caspase inhibitor with demonstrated efficacy in animal models of acute liver failure and ischemia/reperfusion injury. The available in vivo studies did not report any overt toxicity at therapeutic doses. However, the lack of publicly available, detailed toxicology and safety pharmacology studies necessitates a cautious interpretation of its safety profile. Further investigation, including dose-ranging toxicity studies, genotoxicity, and safety pharmacology assessments, would be required to fully characterize the safety of this compound for potential clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
MX1013: A Technical Guide to its Selectivity for Caspases Over Non-Caspase Proteases
For Researchers, Scientists, and Drug Development Professionals
Introduction
MX1013, a potent and irreversible dipeptide caspase inhibitor, has demonstrated significant anti-apoptotic activity in various preclinical models.[1][2] Its efficacy in protecting cells from a range of apoptotic insults stems from its broad-spectrum inhibition of multiple caspases, the key executioners of apoptosis.[1][3] A critical aspect of its therapeutic potential lies in its high selectivity for caspases over other classes of proteases, minimizing off-target effects. This technical guide provides an in-depth analysis of the selectivity profile of this compound, detailed experimental protocols for its characterization, and a visualization of the signaling pathways it targets.
Data Presentation: Quantitative Selectivity Profile of this compound
The inhibitory activity of this compound has been quantified against a panel of human caspases and several non-caspase proteases. The following tables summarize the half-maximal inhibitory concentration (IC50) values, demonstrating the potent and selective inhibition of caspases by this compound.
Table 1: Inhibitory Activity of this compound against Human Caspases
| Caspase Target | IC50 (nM) |
| Caspase-1 | 20 |
| Caspase-3 | 30 |
| Caspase-6 | 5-18 |
| Caspase-7 | 5-18 |
| Caspase-8 | 5-18 |
| Caspase-9 | 5-18 |
Data sourced from Yang et al.[1][2]
Table 2: Inhibitory Activity of this compound against Non-Caspase Proteases
| Protease Target | IC50 (µM) |
| Calpain I | >10 |
| Cathepsin B | >10 |
| Cathepsin D | >10 |
| Renin | >10 |
| Thrombin | >100 |
| Factor Xa | >100 |
Data sourced from Yang et al.[1]
The data clearly indicates that this compound is a highly potent inhibitor of multiple caspases, with IC50 values in the low nanomolar range. In stark contrast, its inhibitory activity against a range of non-caspase proteases is significantly lower, with IC50 values exceeding 10 µM.[1] This substantial difference in potency underscores the high selectivity of this compound for the caspase family of proteases. The selectivity is likely conferred by the dipeptide structure and the free carboxylic acid group of the P1 aspartate residue, which is a key recognition motif for caspases.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the selectivity and efficacy of this compound.
Fluorometric Caspase Activity Assay
This assay is used to determine the in vitro inhibitory activity of this compound against purified recombinant caspases.
Principle: The assay measures the cleavage of a fluorogenic peptide substrate by a specific caspase. The substrate, such as Ac-DEVD-AMC for caspase-3, consists of a caspase recognition sequence linked to a fluorescent molecule (7-amino-4-methylcoumarin, AMC). Upon cleavage by the caspase, the fluorophore is released, and its fluorescence can be measured, which is proportional to the enzyme's activity.
Materials:
-
Recombinant human caspases (e.g., caspase-1, -3, -6, -7, -8, -9)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3)
-
Assay Buffer: 10 mM HEPES or PIPES (pH 7.4), 100 mM NaCl, 10% sucrose, 1 mM EDTA, 0.1% CHAPS, and 10 mM DTT.[4]
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add the diluted this compound solutions. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the recombinant caspase enzyme to each well (except the no-enzyme control) and incubate at 37°C for 15 minutes.
-
Add the fluorogenic substrate to all wells to a final concentration of 5 µM.[4]
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes at 37°C using a microplate reader.
-
Calculate the rate of reaction (increase in fluorescence over time) for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot for Caspase-3 Processing and PARP Cleavage
This method is used to assess the ability of this compound to inhibit apoptosis in a cellular context by monitoring the cleavage of pro-caspase-3 and Poly (ADP-ribose) polymerase (PARP), a known caspase-3 substrate.
Principle: During apoptosis, pro-caspase-3 is cleaved into its active p17 and p12 subunits. Activated caspase-3 then cleaves PARP (116 kDa) into an 89 kDa fragment. These cleavage events can be detected by Western blotting using antibodies specific to the cleaved forms of the proteins.
Materials:
-
Cell line (e.g., Jurkat T-lymphocytes)
-
Apoptosis-inducing agent (e.g., anti-Fas antibody)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-caspase-3 (detects both pro- and cleaved forms), Rabbit anti-cleaved caspase-3, Rabbit anti-PARP (detects both full-length and cleaved forms).
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Pre-incubate cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.[5]
-
Induce apoptosis by adding the anti-Fas antibody and incubate for the desired time.
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
DNA Fragmentation Assay (DNA Laddering)
This assay provides a qualitative assessment of apoptosis by detecting the characteristic fragmentation of genomic DNA.
Principle: A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and multiples thereof. When this fragmented DNA is separated by agarose (B213101) gel electrophoresis, it appears as a "ladder."
Materials:
-
Treated and untreated cells
-
DNA extraction buffer (e.g., 10 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.2% Triton X-100)
-
RNase A
-
Proteinase K
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
Ethanol (B145695) (100% and 70%)
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Agarose
-
TAE or TBE buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Cell Lysis: Pellet the treated and untreated cells and resuspend in DNA extraction buffer.
-
RNase and Proteinase K Treatment: Incubate the lysate with RNase A to degrade RNA, followed by incubation with Proteinase K to digest proteins.
-
DNA Extraction: Perform a phenol:chloroform extraction to remove proteins and lipids.
-
DNA Precipitation: Precipitate the DNA from the aqueous phase using ethanol.
-
DNA Resuspension: Wash the DNA pellet with 70% ethanol and resuspend it in TE buffer.
-
Agarose Gel Electrophoresis: Load the DNA samples mixed with loading dye onto an agarose gel containing a DNA stain.
-
Run the gel until the dye front has migrated an adequate distance.
-
Visualization: Visualize the DNA fragments under UV light. The presence of a DNA ladder in the treated samples is indicative of apoptosis.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow.
Caption: Apoptotic signaling pathways targeted by this compound.
Caption: Experimental workflow for Western blot analysis.
Conclusion
This compound is a potent pan-caspase inhibitor with a high degree of selectivity for caspases over other non-caspase proteases. This selectivity profile, combined with its demonstrated in vivo efficacy, makes it a promising candidate for further therapeutic development in apoptosis-related diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers working with this compound and other caspase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. DNA Laddering Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: Inhibition of Apoptosis in Jurkat Cells using MX1013
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the use of MX1013 to inhibit apoptosis in Jurkat cells, a human T-lymphoblastoid cell line. This compound is a potent, irreversible dipeptide pan-caspase inhibitor with anti-apoptotic activity.[1][2] It functions by blocking the activity of multiple caspases, which are key proteases in the apoptotic signaling cascade.[1][2] These application notes will cover the mechanism of action of this compound, protocols for Jurkat cell culture, induction of apoptosis, and the application of this compound to prevent apoptotic cell death. Methodologies for assessing the efficacy of this compound are also detailed.
Introduction to this compound
This compound, also known as Z-VD-fmk, is a selective and potent irreversible dipeptide caspase inhibitor.[1] It has been shown to inhibit a range of caspases, including caspases 1, 3, 6, 7, 8, and 9, with IC50 values in the low nanomolar range.[1][2] By blocking these critical enzymes, this compound effectively prevents the downstream events of apoptosis, such as the proteolytic maturation of caspase-3, cleavage of poly(ADP-ribose) polymerase (PARP), and fragmentation of genomic DNA.[2][3] Its ability to protect cells from various apoptotic stimuli makes it a valuable tool for studying the mechanisms of programmed cell death.[1][3]
Quantitative Data
Table 1: Inhibitory Concentration (IC50) of this compound Against Various Caspases
| Caspase Target | IC50 Value (nM) |
| Caspase-1 | 5 - 20 |
| Caspase-3 | 5 - 20 (30 nM for recombinant human caspase 3)[2] |
| Caspase-6 | 5 - 20 |
| Caspase-7 | 5 - 20 |
| Caspase-8 | 5 - 20 |
| Caspase-9 | 5 - 20 |
| Data compiled from multiple sources.[1][2] |
Table 2: Effective Concentrations of this compound in Cell Culture Models
| Apoptotic Marker | Effective Concentration | Cell Line | Notes |
| Caspase-3 Processing | 0.05 - 0.5 µM | Jurkat | Marked reduction observed at 0.05 µM; processing undetectable at 0.5 µM.[2] |
| PARP Cleavage | 0.05 - 0.5 µM | Jurkat | Marked reduction observed at 0.05 µM; cleavage undetectable at 0.5 µM.[2] |
| DNA Fragmentation | As low as 0.5 µM | Various | Effective in blocking DNA fragmentation across several cell culture models.[1] |
| Membrane Blebbing | Not specified | Jurkat | Blocked doxorubicin-induced membrane blebbing.[3] |
Signaling Pathways and Experimental Workflow
Mechanism of Action of this compound
Caption: Mechanism of action of this compound in blocking apoptosis.
Experimental Workflow for Assessing this compound Efficacy
Caption: General experimental workflow for studying this compound.
Experimental Protocols
Jurkat Cell Culture
This protocol is adapted from standard Jurkat cell culture procedures.[4][5][6][7]
Materials:
-
Jurkat, Clone E6-1 (ATCC TIB-152)
-
RPMI 1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)
-
T-25 or T-75 culture flasks
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture Jurkat cells in RPMI 1640 complete medium in a humidified incubator at 37°C with 5% CO2.
-
Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.[4][7]
-
To subculture, transfer the cell suspension to a sterile conical tube and centrifuge at 1100-1200 rpm for 4-5 minutes.[4][6]
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete medium.
-
Count the cells and adjust the density for continued culture. Subculture every 2-3 days.[7]
Induction of Apoptosis in Jurkat Cells
Apoptosis can be induced in Jurkat cells through various methods.[8][9] Below are two common protocols.
Protocol 4.2.1: Anti-Fas Antibody-Induced Apoptosis
-
Seed Jurkat cells at a density of 5 x 10^5 cells/mL in a culture plate.
-
Add anti-Fas antibody (clone CH11 or similar) to a final concentration of 100-250 ng/mL.
-
Incubate for 4-6 hours at 37°C.
-
Proceed to apoptosis analysis.
Protocol 4.2.2: Doxorubicin-Induced Apoptosis
-
Seed Jurkat cells at a density of 5 x 10^5 cells/mL.
-
Add Doxorubicin to a final concentration of 0.5-2 µM.
-
Incubate for 12-24 hours at 37°C.
-
Proceed to apoptosis analysis.
Inhibition of Apoptosis with this compound
Materials:
-
This compound (Z-VD-fmk)
-
DMSO (for stock solution)
-
Cultured Jurkat cells
-
Apoptosis-inducing agent (e.g., anti-Fas antibody, Doxorubicin)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Seed Jurkat cells as described in the apoptosis induction protocols (4.2.1 or 4.2.2).
-
Pre-incubate the cells with the desired concentration of this compound (e.g., 0.5 µM to 50 µM) for 1-2 hours prior to adding the apoptosis-inducing agent. A vehicle control (DMSO) should be run in parallel.
-
Induce apoptosis as described in section 4.2.
-
Co-incubate the cells with the inducing agent and this compound for the time specified in the induction protocol.
-
Harvest the cells for analysis.
Assessment of Apoptosis Inhibition
Several methods can be used to quantify the extent of apoptosis and its inhibition by this compound.
Protocol 4.4.1: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[10][11]
-
Harvest cells by centrifugation (1200 rpm, 5 minutes).
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 4.4.2: Caspase-3 Activity Assay This assay directly measures the activity of the key executioner caspase inhibited by this compound.
-
Harvest and lyse the cells according to the manufacturer's protocol for a colorimetric or fluorometric caspase-3 assay kit.
-
Add the cell lysate to a microplate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate).
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader. A decrease in signal in this compound-treated samples compared to the induced, untreated control indicates inhibition.
Protocol 4.4.3: Western Blot for PARP Cleavage This method detects the cleavage of PARP, a substrate of activated caspase-3.[2][3]
-
Harvest cells and prepare whole-cell lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against PARP overnight at 4°C. This antibody should detect both full-length (116 kDa) and cleaved (89 kDa) PARP.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. A reduction in the 89 kDa cleaved PARP band in this compound-treated samples indicates inhibition.
References
- 1. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expert Insights | Jurkat Cell Culture and Gene Editing Tips Are Here! | Ubigene [ubigene.us]
- 5. scribd.com [scribd.com]
- 6. genome.ucsc.edu [genome.ucsc.edu]
- 7. Jurkat T Cell Culture [bio-protocol.org]
- 8. Activation-induced apoptosis in Jurkat cells through a myc-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis induced in Jurkat cells by several agents is preceded by intracellular acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Z-VD-FMK in Mouse Models of Liver Failure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Z-VD-FMK, a pan-caspase inhibitor, in preclinical mouse models of liver failure. The information compiled herein is intended to facilitate the design and execution of experiments aimed at evaluating the therapeutic potential of caspase inhibition in various forms of liver injury.
Z-VD-FMK is a cell-permeable, irreversible pan-caspase inhibitor that effectively blocks apoptosis by binding to the catalytic site of caspases.[1] Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis and in inflammation.[1] In the context of liver failure, where hepatocyte apoptosis is a key pathological feature, Z-VD-FMK and other pan-caspase inhibitors are valuable tools for investigating the role of apoptosis and as potential therapeutic agents.
Data Presentation: Efficacy of Pan-Caspase Inhibitors in Murine Liver Injury Models
The following table summarizes quantitative data from various studies that have employed pan-caspase inhibitors, including Z-VD-FMK and its analogs, in mouse models of liver injury. This allows for a comparative overview of dosages, administration routes, and reported outcomes.
| Mouse Model of Liver Injury | Pan-Caspase Inhibitor | Dosage | Route of Administration | Key Quantitative Outcomes | Reference |
| Ischemia Reperfusion Injury (IRI) | F573 | 10 mg/kg | Subcutaneous | Statistically lower Alanine Aminotransferase (ALT) levels (p=0.01) and less evidence of apoptosis (p=0.03) compared to vehicle. | [2] |
| Endotoxic Shock (LPS-induced) | Z-VAD-FMK | 5, 10, or 20 µg/g body weight | Intraperitoneal (pretreatment) | Significantly reduced mortality in LPS-challenged mice. Markedly reduced serum concentrations of TNF-α, IL-12, and IL-6. | [3][4] |
| Bile Duct Ligation (BDL) | Ac-DMPD/DMLD-CMK (GSDME-derived caspase-3 inhibitor) | 5 mg/kg | Intraperitoneal (daily for 5 days post-surgery) | Significantly reduced serum LDH, ALT, and AST levels. Completely blocked caspase-3 activity in liver tissue. | [5] |
| Bile Duct Ligation (BDL) | Emricasan (IDN-6556) | Not specified | Not specified | Improved survival and reduced portal hypertension in long-term BDL. Decreased liver fibrosis. | [6] |
| α-Fas-induced Liver Injury | IDN-6556 | Not specified | Not specified | Selected for further profiling based on in vivo efficacy. | [7] |
| D-galactosamine/TNF-α-induced Liver Injury | Z-FA.FMK (Cathepsin B inhibitor with effects on apoptosis) | 8 mg/kg | Intravenous (1h prior to injury induction) | Significant decrease in TUNEL and activated caspase-3-positive hepatocytes. | [8] |
| Endotoxic Shock (LPS-induced) | Z-VAD-FMK | 20 µg/g body weight | Intraperitoneal vs. Intravenous | Intraperitoneal injection reduced mortality and liver/lung pathology, while intravenous injection showed no significant effect. | [3] |
| Carbon Tetrachloride (CCl4)-induced Acute Liver Injury | z-LEHD-fmk (Caspase-9 inhibitor) | 3 mg/kg | Not specified | Exacerbated CCl4-induced hepatic cellular damage. | [9] |
Experimental Protocols
General Preparation of Z-VD-FMK for In Vivo Administration
Materials:
-
Z-VD-FMK powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Polyethylene glycol 300 (PEG300) (optional, for enhancing solubility)
-
Tween-80 (optional, for enhancing solubility)
Protocol:
-
Prepare a stock solution of Z-VD-FMK in DMSO. The concentration of the stock solution will depend on the final desired dosage and injection volume. For example, to achieve a 10 mg/kg dose in a 20g mouse with an injection volume of 100 µL, a 2 mg/mL stock solution would be required.
-
For administration, the DMSO stock solution should be diluted in a suitable vehicle such as saline or PBS to minimize DMSO toxicity. The final concentration of DMSO in the injected solution should ideally be below 5%.
-
A common vehicle formulation for in vivo administration of hydrophobic compounds involves a mixture of DMSO, PEG300, Tween-80, and saline. A sample preparation could involve dissolving the Z-VD-FMK stock in PEG300, adding Tween-80, and then bringing the solution to the final volume with saline.[10]
-
Ensure the final solution is clear and free of precipitates before injection. The mixed solution should be used immediately for optimal results.[10]
Mouse Model of Liver Failure: Lipopolysaccharide (LPS)-Induced Endotoxic Shock
This model is relevant for studying inflammatory liver injury.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Z-VD-FMK solution (prepared as described above)
-
Vehicle control (e.g., saline with the same percentage of DMSO as the Z-VD-FMK solution)
Protocol:
-
Acclimatize mice for at least one week before the experiment.
-
Randomly assign mice to different treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, Z-VD-FMK + LPS).
-
For pretreatment studies, administer Z-VD-FMK (e.g., 20 µg/g body weight) or vehicle via intraperitoneal (i.p.) injection.[3]
-
Two hours after the Z-VD-FMK or vehicle injection, induce endotoxic shock by i.p. injection of LPS (e.g., 10 µg/g body weight).[3]
-
Monitor the mice for signs of distress and mortality. Survival rates can be recorded over a set period (e.g., 24-48 hours).
-
For biochemical and histological analysis, euthanize a subset of mice at a specific time point (e.g., 6 or 12 hours post-LPS injection).
-
Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST) and inflammatory cytokines (TNF-α, IL-6, IL-12).[3]
-
Perfuse the liver with cold PBS and collect liver tissue for histological analysis (H&E staining), apoptosis assessment (TUNEL staining), and protein/RNA extraction.[3]
Assessment of Liver Injury and Apoptosis
a) Serum Aminotransferase Measurement:
-
Collect blood and allow it to clot at room temperature.
-
Centrifuge to separate the serum.
-
Measure ALT and AST levels using commercially available assay kits according to the manufacturer's instructions.
b) Histological Analysis:
-
Fix liver tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin (B1166041) and cut sections (e.g., 4-5 µm).
-
Stain with Hematoxylin and Eosin (H&E) to assess liver morphology, inflammation, and necrosis.
c) TUNEL Staining for Apoptosis:
-
Use a commercially available TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit on paraffin-embedded liver sections.
-
This method detects DNA fragmentation, a hallmark of apoptosis.
-
Counterstain with a nuclear stain (e.g., DAPI) to visualize all cell nuclei.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells by counting cells in multiple high-power fields under a fluorescence microscope.
Visualizations
Experimental Workflow
References
- 1. invivogen.com [invivogen.com]
- 2. Pan-caspase inhibitor F573 mitigates liver ischemia reperfusion injury in a murine model | PLOS One [journals.plos.org]
- 3. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 4. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emricasan, a pan caspase inhibitor, improves survival and portal hypertension in a murine model of common bile-duct ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-in-class pan caspase inhibitor developed for the treatment of liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of Z-FA.FMK on D-galactosamine/TNF-alpha-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of caspase-9 aggravates acute liver injury through suppression of cytoprotective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Preparing a Stock Solution of MX1013 in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MX1013, also known as Z-VD-FMK, is a potent, irreversible dipeptide pan-caspase inhibitor with significant anti-apoptotic activity.[1][2] It is a valuable tool in apoptosis research, demonstrating protective effects in various cell culture and in vivo models.[2] Accurate preparation of a stock solution is the first critical step for reliable and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound due to its excellent solubilizing properties.[3] This document provides a detailed protocol for the preparation, storage, and safe handling of this compound stock solutions in DMSO.
Physicochemical Properties and Storage Recommendations
A comprehensive understanding of the properties of this compound and DMSO is essential for proper handling and use. The key quantitative data is summarized in the table below for easy reference.
| Parameter | Value | Reference |
| This compound | ||
| IUPAC Name | 5-fluoro-3-[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-4-oxo-pentanoic acid | [4] |
| Synonyms | Z-Val-Asp-Fluoromethyl Ketone, Z-VD-FMK, CV1013 | [1][4] |
| Molecular Formula | C₁₈H₂₃FN₂O₆ | [4] |
| Molecular Weight | 382.4 g/mol | [4] |
| Purity | ≥98% | [3] |
| Appearance | Solid | [3] |
| Solubility in DMSO | ~30 mg/mL | [3][4] |
| Recommended Storage (Solid) | -20°C | [3] |
| Stability (Solid) | ≥4 years at -20°C | [3] |
| DMSO | ||
| Molecular Formula | C₂H₆OS | [5] |
| Molecular Weight | 78.13 g/mol | [5] |
| Purity | ≥99% (Anhydrous recommended) | [5] |
| Hazards | Combustible liquid, readily absorbed through skin | [6][7] |
| Recommended Storage | Room temperature in a dry, well-ventilated place | [6][8] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol outlines the procedure for preparing a 10 mM stock solution of this compound in DMSO. This is a common concentration for subsequent dilutions to working concentrations for various in vitro and in vivo experiments.
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes or vials with secure caps
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile, chemical-resistant tips
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate gloves (butyl rubber, fluoroelastomer, neoprene, or thick latex gloves are recommended over nitrile for prolonged contact).[7]
Procedure
-
Preparation and Safety Precautions:
-
Calculating the Required Mass of this compound:
-
To prepare a 10 mM stock solution, first determine the desired final volume (e.g., 1 mL).
-
Use the following formula to calculate the mass of this compound required:
-
Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L)
-
For a 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution:
-
Mass (g) = 0.01 mol/L x 382.4 g/mol x 0.001 L = 0.003824 g = 3.824 mg
-
-
-
Weighing this compound:
-
Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile, appropriately labeled amber or opaque microcentrifuge tube or vial.
-
-
Dissolving this compound in DMSO:
-
Add the desired volume of anhydrous DMSO to the tube containing the this compound powder.
-
Securely cap the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to room temperature if stored cold) may aid dissolution, but avoid excessive heat.[7]
-
-
Storage and Handling of the Stock Solution:
-
Store the 10 mM this compound stock solution in DMSO at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[10][11]
-
When preparing working solutions, dilute the stock solution with the appropriate aqueous buffer or cell culture medium immediately before use.[3]
-
Aqueous solutions of this compound are not recommended for storage for more than one day.[3]
-
To minimize the risk of precipitation when diluting into an aqueous solution, it is recommended to perform the dilution in a stepwise manner.[10]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the role of caspases in apoptosis, the mechanism of action of this compound, and the experimental workflow for preparing the stock solution.
Caption: Apoptotic pathway and this compound inhibition.
Caption: Workflow for preparing this compound stock solution.
Safety Precautions
Working with DMSO requires special care due to its ability to be readily absorbed through the skin, potentially carrying dissolved substances with it.[6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[9] For handling DMSO, butyl rubber, fluoroelastomer, neoprene, or thick (15 mil) latex gloves are recommended over nitrile gloves, which can degrade with prolonged exposure.[7]
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors.[9]
-
Spills: In case of a small spill, absorb the liquid with an inert material and dispose of it as chemical waste.[9] For larger spills, evacuate the area and follow institutional safety protocols.[9]
-
First Aid: If DMSO comes into contact with the skin, wash the affected area thoroughly with soap and water.[9] If it gets into the eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.[9] If inhaled, move to fresh air.[9]
Stability and Storage of Stock Solutions
The stability of compounds in DMSO is a critical factor for ensuring the validity of experimental data.
-
Storage Temperature: The prepared this compound stock solution in DMSO should be stored at -20°C.[3]
-
Aliquoting: To maintain the integrity of the stock solution, it is highly recommended to aliquot it into single-use volumes. This practice minimizes the number of freeze-thaw cycles, which can lead to compound degradation and precipitation.[10][11]
-
Moisture: DMSO is hygroscopic and will absorb moisture from the air.[8] This can affect the solubility and stability of the dissolved compound.[11] Ensure that storage vials are tightly sealed.
-
Long-term Storage: While the solid form of this compound is stable for at least four years at -20°C, the stability of the DMSO stock solution is more limited.[3] It is recommended to use the stock solution within one to six months when stored at -20°C or -80°C, respectively.[10] For longer-term storage, re-qualification of the solution's integrity may be necessary.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. scbt.com [scbt.com]
- 6. greenfield.com [greenfield.com]
- 7. support.al.umces.edu [support.al.umces.edu]
- 8. louisville.edu [louisville.edu]
- 9. depts.washington.edu [depts.washington.edu]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. ziath.com [ziath.com]
Application Notes and Protocols: Administration of MX1013 for Myocardial Infarction Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MX1013 is a potent, irreversible dipeptide pan-caspase inhibitor with significant anti-apoptotic activity.[1][2] It has demonstrated cytoprotective effects in various models of apoptosis, including ischemia/reperfusion injuries.[1] In the context of myocardial infarction, this compound has been shown to reduce the extent of heart damage by inhibiting the caspase-mediated apoptotic cascade, a key process in cell death following an ischemic event.[1][2] These application notes provide detailed protocols for the administration of this compound in a preclinical rat model of acute myocardial infarction and reperfusion, based on published research.
Mechanism of Action
This compound functions as a broad-spectrum caspase inhibitor, targeting multiple caspases involved in both the intrinsic and extrinsic apoptotic pathways.[2][3] It inhibits caspases 1, 3, 6, 7, 8, and 9 with IC50 values in the nanomolar range.[1][2] By blocking these key enzymes, this compound prevents the proteolytic cascade that leads to the systematic disassembly of the cell, thereby preserving myocardial tissue that would otherwise be lost during a myocardial infarction.[1]
Data Presentation
The following table summarizes the quantitative data from a key preclinical study investigating the efficacy of this compound in a rat model of acute myocardial infarction.[1]
| Parameter | Vehicle Control Group | This compound-Treated Group | Percentage Reduction |
| Infarct Size (% of Risk Zone) | 21 ± 2.4 | 10 ± 3.5 | ~50% |
| Dosage | N/A | 20 mg/kg (i.v. bolus) + 5 mg/kg/h (i.v. infusion) | N/A |
| Number of Animals | 10 | 12 | N/A |
Signaling Pathway
The diagram below illustrates the central role of caspases in the apoptotic signaling pathway and the inhibitory action of this compound. Ischemia and reperfusion injury in myocardial infarction can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, both of which converge on the activation of executioner caspases.
Caption: this compound inhibits key caspases in apoptotic pathways.
Experimental Protocols
The following protocols are based on the methodology described in the literature for a rat model of acute myocardial infarction and reperfusion.[1]
Animal Model and Surgical Procedure
-
Animal Model: Adult male Sprague-Dawley rats.
-
Anesthesia: Administer appropriate anesthesia (e.g., sodium pentobarbital).
-
Ventilation: Intubate and ventilate the animals with a rodent ventilator.
-
Surgical Preparation:
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture.
-
-
Induction of Ischemia: Occlude the LAD artery for 1 hour. Successful occlusion can be confirmed by the appearance of a pale color in the myocardial tissue distal to the ligature.
-
Reperfusion: After the 1-hour ischemic period, release the ligature to allow for 23 hours of reperfusion.
Drug Preparation and Administration
-
Drug Formulation: Prepare this compound for intravenous administration. While the specific vehicle is not detailed in the primary source, a common vehicle for similar compounds is a solution of DMSO, PEG300, Tween-80, and saline.[4] A formulation example is provided: dissolve the compound in DMSO, then add PEG300, Tween-80, and finally saline.[4]
-
Dosage Regimen:
-
Bolus Injection: Administer an intravenous (i.v.) bolus of 20 mg/kg of this compound at the time of coronary artery occlusion.
-
Continuous Infusion: Immediately following the bolus injection, begin a continuous i.v. infusion of this compound at a rate of 5 mg/kg/h for 12 hours.
-
-
Control Group: The vehicle control group should receive an equivalent volume of the vehicle solution following the same administration schedule.
Assessment of Myocardial Infarct Size
-
Tissue Harvesting: At the end of the 23-hour reperfusion period, excise the heart.
-
Staining:
-
Cannulate the aorta and perfuse the heart with a solution such as 1% 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate (B84403) buffer to differentiate between viable and infarcted tissue. Viable tissue will stain red, while the infarcted tissue will remain pale.
-
To delineate the area at risk, the coronary artery can be re-occluded and a dye such as Evans blue can be perfused through the aorta. The area at risk will be the region not stained by the blue dye.
-
-
Analysis:
-
Slice the heart into transverse sections.
-
Image the sections and use a digital analysis software to quantify the area of infarction and the area at risk.
-
Express the infarct size as a percentage of the area at risk.
-
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol for evaluating the efficacy of this compound in a rat model of myocardial infarction.
Caption: Workflow for this compound in a rat MI model.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for reducing myocardial damage following an ischemic event. The protocols outlined above provide a framework for the in vivo evaluation of this compound in a preclinical model of myocardial infarction. Researchers should adhere to all institutional and national guidelines for the ethical treatment of laboratory animals when conducting these experiments.
References
- 1. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying PARP Cleavage In Vitro Using MX1013
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) is a family of proteins critical in cellular processes such as DNA repair and programmed cell death (apoptosis).[1] During apoptosis, PARP-1, the most abundant member of the PARP family, is cleaved by activated caspases, primarily caspase-3 and caspase-7.[2][3] This cleavage event, which separates the N-terminal DNA-binding domain from the C-terminal catalytic domain, is a hallmark of apoptosis.[2][4] The full-length PARP-1 protein is approximately 116 kDa, and upon cleavage, it generates an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment.[2][4] The detection of the 89 kDa fragment by Western blot is a reliable method for monitoring the induction of apoptosis.
MX1013 is a potent, irreversible dipeptide pan-caspase inhibitor that can be utilized to study the role of caspases in PARP cleavage and apoptosis.[5] By inhibiting caspases 1, 3, 6, 7, 8, and 9, this compound effectively blocks the proteolytic events downstream of caspase activation, including the cleavage of PARP.[5] These application notes provide a detailed protocol for using this compound to inhibit and study PARP cleavage in vitro, offering a valuable tool for research in apoptosis and drug development.
Signaling Pathway of PARP Cleavage
Apoptotic stimuli, originating from either intrinsic (mitochondrial) or extrinsic (death receptor) pathways, lead to the activation of a cascade of caspases. Initiator caspases (like caspase-8 and -9) activate executioner caspases (like caspase-3 and -7). These executioner caspases are responsible for cleaving a multitude of cellular substrates, including PARP-1.[2] The cleavage of PARP-1 by caspase-3 occurs between Asp214 and Gly215.[3][6] This event is crucial for the progression of apoptosis as it prevents DNA repair-mediated survival signals. This compound acts by directly inhibiting these executioner caspases, thereby preventing the cleavage of PARP and other downstream apoptotic events.[5]
Signaling pathway of caspase-mediated PARP cleavage.
Quantitative Data
This compound has been shown to be a more potent inhibitor of PARP cleavage compared to other caspase inhibitors like Z-VAD(OMe)-fmk.[5]
| Compound | IC50 for Caspases (nM) | Concentration to Inhibit PARP Cleavage (µM) | Cell Line | Apoptosis Inducer |
| This compound | 5 - 20 | 0.05 - 0.5 | Jurkat | anti-Fas antibody |
| Z-VAD(OMe)-fmk | - | > 0.5 (partial inhibition) | Jurkat | anti-Fas antibody |
Table 1: Comparative inhibitory concentrations for PARP cleavage.[5]
Experimental Protocols
The following protocol is a general guideline for inducing apoptosis and studying the inhibitory effect of this compound on PARP cleavage in vitro. Optimization of conditions such as cell density, inducer concentration, and incubation times may be required for specific cell lines and experimental setups.
Experimental Workflow
Workflow for studying PARP cleavage inhibition by this compound.
Materials
-
Cell line of interest (e.g., Jurkat cells)
-
Complete cell culture medium
-
Apoptosis inducer (e.g., anti-Fas antibody, staurosporine, etoposide)
-
This compound (Z-VD-fmk)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA buffer or similar lysis buffer
-
Protease inhibitor cocktail
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Protocol
-
Cell Seeding and Culture:
-
Plate the cells at an appropriate density in a multi-well plate or culture flask.
-
Allow the cells to adhere and grow to 70-80% confluency.
-
-
Pre-treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 0.05, 0.1, 0.25, 0.5 µM).[5]
-
Remove the old medium from the cells and add the medium containing this compound.
-
Incubate the cells for a sufficient period to allow for inhibitor uptake (e.g., 1-2 hours).
-
-
Induction of Apoptosis:
-
To the this compound-containing medium, add the apoptosis inducer at a pre-determined optimal concentration.
-
Include appropriate controls:
-
Untreated cells (vehicle control)
-
Cells treated with the apoptosis inducer only
-
Cells treated with this compound only
-
-
Incubate the cells for the desired time to induce apoptosis and PARP cleavage (e.g., 4-24 hours).
-
-
Cell Lysis:
-
After incubation, collect the cells (for suspension cells, centrifuge; for adherent cells, scrape).
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blot:
-
Normalize the protein samples to the same concentration with lysis buffer and loading dye.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Detection and Analysis:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against PARP overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again several times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to quantify the levels of full-length PARP (116 kDa) and the cleaved fragment (89 kDa). A decrease in the 89 kDa band in the presence of this compound indicates inhibition of PARP cleavage.
-
Troubleshooting
-
No or weak PARP cleavage in the positive control:
-
Optimize the concentration of the apoptosis inducer and the incubation time.
-
Ensure the cell line is sensitive to the chosen inducer.
-
Check the activity of the caspases in your cell line.
-
-
Incomplete inhibition of PARP cleavage by this compound:
-
Increase the concentration of this compound.
-
Increase the pre-incubation time with this compound.
-
-
High background on the Western blot:
-
Optimize the blocking conditions and antibody concentrations.
-
Increase the number and duration of washing steps.
-
Conclusion
This compound is a valuable tool for studying the role of caspases in apoptosis through the analysis of PARP cleavage. The provided protocols and information offer a comprehensive guide for researchers to effectively utilize this compound in their in vitro studies, contributing to a deeper understanding of apoptotic signaling pathways and the development of novel therapeutics.
References
- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Significance of Caspase-Mediated Cleavage of PARP-1 in Cell Death - Karen David [grantome.com]
- 5. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of antibodies specific for the caspase cleavage site on poly(ADP-ribose) polymerase: specific detection of apoptotic fragments and mapping of the necrotic fragments of poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-VD-FMK Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Z-VD-FMK, a broad-spectrum caspase inhibitor, in cell culture applications. This document outlines recommended working concentrations, detailed experimental protocols, and the underlying mechanism of action to assist researchers in effectively utilizing this tool for studying apoptosis and other caspase-dependent processes.
Introduction
Z-VD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor.[1][2] It functions by binding to the catalytic site of most caspases, a family of cysteine proteases that play a central role in the execution of apoptosis or programmed cell death.[3][4] By blocking caspase activity, Z-VD-FMK can inhibit apoptosis induced by a wide variety of stimuli, making it an invaluable tool in cell biology and drug discovery.[4] This inhibitor is effective against human caspases-1, -3, -4, -5, -6, -7, -8, -9, and -10, with the exception of caspase-2.[3]
Mechanism of Action: Inhibition of Apoptosis
Z-VD-FMK prevents apoptosis by irreversibly binding to the active site of caspases, thereby preventing the cleavage of their downstream substrates. The fluoromethylketone (FMK) moiety forms a covalent bond with the catalytic cysteine residue in the caspase active site.[4] This inhibition blocks the proteolytic cascade responsible for the morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.
Recommended Working Concentrations
The optimal working concentration of Z-VD-FMK is cell line and stimulus-dependent. It is highly recommended to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup. The following table summarizes previously reported working concentrations in various cell lines.
| Cell Line | Assay Type | Concentration (µM) | Incubation Time | Reference |
| THP-1 | Apoptosis Assay | 10 | Not Specified | [5] |
| Jurkat | Cell Viability Assay | 100 - 200 | 24 hours | [5] |
| Jurkat | Apoptosis Inhibition | 20 | Concurrent with inducer | [1] |
| Jurkat | Caspase-8 Activity | 50 | 5 hours | [2] |
| Molt-3 | Apoptosis Assay | 50 | 2 hours | [5] |
| T98G | Cell Viability Assay | 1 - 100 | 24 hours | [5] |
| HL60 | Apoptosis Assay | 50 | Not Specified | [5] |
| S2 | Cell Death Assay | 50 | Not Specified | [5] |
| Human Granulosa Cells (GC1a, HGL5, COV434) | Apoptosis Assay | 50 | 48 hours | [5][6] |
| Human Neutrophils | Apoptosis Assay | 1 - 30 | Not Specified | [5] |
| Anterior Stromal Keratocytes | Apoptosis Assay | 10,000 (10 mM) | Not Specified | [5] |
| Bone Marrow-Derived Macrophages (BMDMs) | Cell Viability Assay | 20 - 80 | 48 hours | [7] |
Note: The high concentration reported for anterior stromal keratocytes may be an outlier or specific to the tissue context. Most cell lines respond to concentrations in the 10-100 µM range.
Experimental Protocols
Protocol 1: Determination of Optimal Z-VD-FMK Concentration
This protocol outlines a general workflow for determining the effective concentration of Z-VD-FMK to inhibit apoptosis in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Z-VD-FMK (stock solution in DMSO, e.g., 10 mM or 20 mM)[3][8]
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide, TNF-α)
-
Multi-well plates (e.g., 96-well)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide, Caspase-Glo® 3/7 Assay)
-
Plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Z-VD-FMK Preparation: Prepare a series of dilutions of Z-VD-FMK in complete cell culture medium. A common starting range is 1, 5, 10, 20, 50, and 100 µM.[9] Include a vehicle control (DMSO only) at the same final concentration as the highest Z-VD-FMK dose.[10]
-
Pre-incubation: Remove the old medium from the cells and add the medium containing the different concentrations of Z-VD-FMK. A pre-incubation period of 1-2 hours is generally recommended to allow for cell permeability and target engagement.[9]
-
Apoptosis Induction: Add the apoptosis-inducing agent to the wells. Include a negative control (no inducer) and a positive control (inducer with vehicle).
-
Incubation: Incubate the plate for a time period sufficient to induce apoptosis (this will vary depending on the stimulus and cell line, typically 4-24 hours).
-
Apoptosis Assessment: Perform the chosen apoptosis assay according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of Z-VD-FMK that effectively inhibits apoptosis. This can be quantified by measuring the reduction in apoptotic cells or caspase activity compared to the positive control.
Protocol 2: Apoptosis Inhibition Assay using Annexin V/PI Staining
This protocol describes how to assess the ability of Z-VD-FMK to prevent apoptosis using flow cytometry.
Materials:
-
Cells treated as described in Protocol 1
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Protocol 3: Caspase Activity Assay
This protocol provides a method to directly measure the inhibitory effect of Z-VD-FMK on caspase activity.
Materials:
-
Cells treated as described in Protocol 1
-
Caspase activity assay kit (e.g., Caspase-Glo® 3/7, 8, or 9)
-
Luminometer or fluorometer
Procedure:
-
Cell Lysis: Following treatment in a multi-well plate, lyse the cells according to the assay kit's instructions. This typically involves adding a reagent that lyses the cells and contains the caspase substrate.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol to allow for the enzymatic reaction to occur.
-
Measurement: Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of active caspase in the sample.
-
Data Analysis: Compare the signal from Z-VD-FMK-treated samples to the positive control (inducer with vehicle) to determine the extent of caspase inhibition.
Storage and Handling
-
Stock Solution: Z-VD-FMK is typically dissolved in high-quality DMSO to create a stock solution (e.g., 10-20 mM).[1][3]
-
Storage: Store the powdered form at -20°C.[9] Once reconstituted in DMSO, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[2][9] A working solution stored at -20°C should be used within one month.[9]
Troubleshooting
-
High Cell Death in Controls: Ensure the DMSO concentration in the final culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[10]
-
Incomplete Inhibition of Apoptosis: The concentration of Z-VD-FMK may be too low, or the incubation time may be insufficient. Optimize these parameters as described in Protocol 1. The apoptotic stimulus might also induce caspase-independent cell death pathways.
-
Variability Between Experiments: Ensure consistent cell passage number, seeding density, and reagent quality.
By following these guidelines and protocols, researchers can effectively employ Z-VD-FMK as a potent tool to investigate the role of caspases in various cellular processes.
References
- 1. Caspase Inhibitor Z-VAD-FMK [promega.kr]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. invivogen.com [invivogen.com]
- 4. m.youtube.com [m.youtube.com]
- 5. selleckchem.com [selleckchem.com]
- 6. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Z-VAD(OMe)-FMK | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols for Long-Term Storage and Stability of MX1013 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
MX1013 is a potent, irreversible pan-caspase inhibitor with significant anti-apoptotic activity, making it a valuable tool in research and a potential therapeutic agent. As a peptide-based compound, the long-term stability of this compound in solution is a critical factor for ensuring its efficacy and reproducibility in experimental settings, as well as for its potential development as a pharmaceutical product. These application notes provide comprehensive guidelines for the long-term storage of this compound solutions, protocols for assessing its stability, and recommendations for formulation to enhance its shelf-life.
Mechanism of Action and Signaling Pathway
This compound is a dipeptide fluoromethyl ketone that irreversibly inhibits a broad range of caspases, which are key proteases in the apoptotic signaling cascade. By blocking caspase activity, this compound can prevent the execution of apoptosis, the programmed cell death pathway. The two primary apoptosis pathways that are inhibited by this compound are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, which are the ultimate targets of this compound.
Storage and Stability of this compound
The stability of this compound is dependent on its physical state (solid vs. solution) and the storage conditions.
Solid Form
-
Storage Temperature : -20°C
-
Stability : ≥ 4 years[1]
For optimal long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from moisture and light.
Solution Form
The stability of this compound in solution is highly dependent on the solvent and storage temperature.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Concentration | Storage Temperature | Storage Duration |
| DMSO | 10 mM | -80°C | 6 months[2] |
| DMSO | 10 mM | -20°C | 1 month[2] |
Note: For in vivo experiments, it is highly recommended to prepare fresh aqueous solutions on the day of use. Aqueous solutions of this compound are not recommended to be stored for more than one day[1].
Factors Affecting this compound Solution Stability
Several factors can influence the degradation of this compound in solution. Understanding these factors is crucial for maintaining the integrity of the compound.
-
Temperature : Higher temperatures generally accelerate chemical degradation.
-
Light : Exposure to light, particularly UV light, can induce photodecomposition of peptides.
-
Oxidation : The presence of oxidizing agents or dissolved oxygen can lead to the degradation of susceptible amino acid residues.
-
Enzymatic Degradation : In biological matrices, enzymatic degradation can occur.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of this compound solutions involves forced degradation studies and long-term stability testing under defined conditions.
Forced Degradation Study Protocol
Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and pathways.
Methodology:
-
Preparation of this compound Solution : Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions :
-
Acidic Hydrolysis : Mix the this compound solution with an equal volume of 0.1 M HCl.
-
Basic Hydrolysis : Mix the this compound solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation : Mix the this compound solution with an equal volume of 3% H₂O₂.
-
Thermal Degradation : Incubate the this compound solution at an elevated temperature (e.g., 60°C).
-
Photodegradation : Expose the this compound solution to a controlled light source (e.g., ICH-compliant photostability chamber).
-
-
Time Points : Collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis : Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining this compound and detect any degradation products.
-
Characterization : Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the structure of significant degradation products.
Long-Term Stability Study Protocol
Long-term stability studies are conducted under recommended storage conditions to determine the shelf-life of the product.
Methodology:
-
Sample Preparation : Prepare multiple aliquots of the this compound solution in the desired formulation and final container closure system.
-
Storage : Store the samples under the intended long-term storage conditions (e.g., -20°C, 4°C, and 25°C/60% RH).
-
Time Points : Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months).
-
Analysis : At each time point, analyze the samples for:
-
Appearance (color, clarity, precipitation)
-
pH
-
Purity and potency by a stability-indicating HPLC method
-
Presence of degradation products
-
Illustrative Stability Data (Hypothetical)
The following tables present hypothetical quantitative data from forced degradation and long-term stability studies to illustrate the expected outcomes. Note: This data is for illustrative purposes only and is not based on actual experimental results for this compound.
Table 2: Illustrative Forced Degradation of this compound Solution (1 mg/mL) at 24 hours
| Stress Condition | % this compound Remaining | Major Degradation Products |
| 0.1 M HCl, 25°C | 85.2% | Hydrolysis Product A |
| 0.1 M NaOH, 25°C | 72.5% | Deamidation Product B |
| 3% H₂O₂, 25°C | 90.1% | Oxidation Product C |
| 60°C | 65.8% | Multiple Products |
| Photostability Chamber | 95.3% | Photodegradation Product D |
Table 3: Illustrative Long-Term Stability of this compound Solution (1 mg/mL) at 12 Months
| Storage Condition | % this compound Remaining | Appearance |
| -20°C | 99.5% | Clear, colorless |
| 4°C | 92.1% | Clear, colorless |
| 25°C / 60% RH | 78.4% | Slight yellowing |
Recommended Excipients for Enhanced Stability
For the development of a stable liquid formulation of this compound, the inclusion of excipients may be necessary. The choice of excipients should be based on compatibility and their ability to mitigate specific degradation pathways.
Table 4: Potential Excipients for this compound Formulations
| Excipient Class | Example | Potential Function |
| Buffering Agents | Phosphate, Citrate, Acetate | Maintain optimal pH for stability |
| Tonicity Modifiers | Sodium Chloride, Mannitol | Adjust osmolality for parenteral administration |
| Solubilizing Agents | Polysorbate 80, PEG 300 | Improve solubility |
| Antioxidants | Methionine, Ascorbic Acid | Protect against oxidation |
| Cryo/Lyoprotectants | Sucrose, Trehalose | Stabilize during freezing or lyophilization |
Conclusion
The long-term stability of this compound solutions is crucial for their reliable use in research and potential clinical applications. Proper storage conditions, including low temperatures and protection from light, are essential. For extended shelf-life in a liquid formulation, a comprehensive stability testing program should be conducted to identify optimal conditions and the need for stabilizing excipients. The protocols and information provided in these application notes serve as a guide for researchers and drug development professionals to ensure the quality and efficacy of this compound solutions.
References
Application Notes and Protocols for Intravenous Administration of MX1013 in Rats
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the intravenous (IV) administration of MX1013, a potent dipeptide pan-caspase inhibitor, in rat models. This compound has demonstrated significant anti-apoptotic activity in various preclinical models of apoptosis-related diseases, including ischemia-reperfusion injury.[1][2] This document outlines the necessary materials, reagent preparation, and step-by-step procedures for successful IV delivery of this compound to rats for experimental studies. All quantitative data from cited literature is summarized for easy reference, and diagrams illustrating the mechanism of action and experimental workflow are included.
Mechanism of Action
This compound is an irreversible dipeptide caspase inhibitor that targets a broad range of caspases, including caspases 1, 3, 6, 7, 8, and 9, with IC50 values in the low nanomolar range (5-20 nM).[2][3] By inhibiting these key effector enzymes of the apoptotic cascade, this compound effectively blocks the downstream events of apoptosis, such as PARP cleavage and DNA fragmentation.[2][3] Its potent anti-apoptotic properties have been demonstrated in both in vitro and in vivo models.[3]
Caption: this compound mechanism of action as a pan-caspase inhibitor.
Quantitative Data Summary
The following tables summarize the formulation and dosing parameters for this compound as reported in preclinical studies involving rats.
Table 1: this compound Formulation for Intravenous Administration
| Parameter | Value | Reference |
| Vehicle | 50 mM Tris-HCl, pH 8.0 | [3] |
| Concentration | >10 mg/mL | [3] |
| Solubility | More water-soluble than Z-VAD(OMe)-fmk | [3] |
Table 2: Intravenous Dosing Regimens for this compound in Rats
| Animal Model | Bolus Dose (IV) | Infusion Rate (IV) | Infusion Duration | Animal Species/Strain | Reference |
| Brain Ischemia/Reperfusion | 20 mg/kg | 5 mg/kg/h | 6 or 12 hours | Male Fischer-344 rats | [2][3] |
| Acute Myocardial Infarction | 20 mg/kg | 5 mg/kg/h | 12 hours | Not Specified | [2][3] |
Experimental Protocol: Intravenous Administration of this compound in Rats
This protocol details the procedure for administering this compound to rats via intravenous injection, specifically through the tail vein.
Materials
-
This compound solid compound
-
50 mM Tris-HCl, pH 8.0
-
Sterile water for injection
-
Syringes (various sizes)
-
25-27G needles
-
Rat restrainer
-
Heat lamp or warming pad
-
70% ethanol
-
Sterile gauze
Reagent Preparation
-
This compound Formulation:
-
Prepare a 50 mM Tris-HCl solution and adjust the pH to 8.0.
-
Dissolve the this compound solid compound in the Tris-HCl buffer to achieve the desired concentration (e.g., >10 mg/mL).[3]
-
Ensure the solution is clear and free of particulates. If necessary, sterile filter the solution using a 0.22 µm filter.
-
Experimental Workflow
Caption: Workflow for intravenous administration of this compound in rats.
Step-by-Step Procedure
-
Animal Preparation:
-
Acclimatize the rats to the laboratory environment.
-
To facilitate visualization and cannulation of the tail vein, warm the rat's tail using a heat lamp or a warming pad for a few minutes. This will cause vasodilation.
-
-
Restraint:
-
Carefully place the rat in an appropriate restrainer, ensuring the tail is accessible.
-
-
Injection Site Preparation:
-
Clean the lateral tail vein with a sterile gauze pad soaked in 70% ethanol.
-
-
Intravenous Bolus Administration:
-
Draw the calculated bolus dose of the this compound solution into a sterile syringe fitted with a 25-27G needle.
-
Carefully insert the needle into the lateral tail vein. Successful entry is often indicated by a flash of blood in the needle hub.
-
Slowly inject the bolus dose.
-
-
Intravenous Infusion (if applicable):
-
For continuous infusion, a catheter should be surgically implanted into a suitable vein (e.g., jugular or femoral vein) prior to the experiment.
-
Connect the catheter to an infusion pump containing the this compound solution.
-
Set the infusion pump to deliver the desired rate (e.g., 5 mg/kg/h).[3]
-
-
Post-Administration Care:
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Continue to monitor the animal according to the experimental protocol.
-
Safety Precautions
-
Follow all institutional guidelines for animal care and use.
-
Handle this compound with appropriate personal protective equipment (PPE).
-
All procedures should be performed under sterile conditions to minimize the risk of infection.
Conclusion
This document provides a comprehensive protocol for the intravenous administration of the pan-caspase inhibitor this compound in rats. The provided data and procedures, derived from published literature, offer a solid foundation for researchers investigating the therapeutic potential of this compound in various disease models. Adherence to this protocol will help ensure reproducible and reliable experimental outcomes.
References
Troubleshooting & Optimization
MX1013 Technical Support Center: Troubleshooting Aqueous Solubility
Welcome to the technical support center for MX1013. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in aqueous buffers. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful preparation of your solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For preparing a high-concentration stock solution of this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][2] this compound is highly soluble in DMSO, allowing for the creation of concentrated stocks that can be diluted into aqueous buffers for experiments.[1] It is also soluble in other organic solvents like ethanol (B145695) and dimethylformamide (DMF).[1]
Q2: Is this compound soluble in aqueous buffers like PBS?
A2: this compound is sparingly soluble in aqueous buffers.[1] Direct dissolution in buffers like Phosphate-Buffered Saline (PBS) is not recommended as it will likely result in a very low concentration solution or an insoluble suspension. For optimal solubility in aqueous buffers, it is advised to first dissolve this compound in DMSO and then dilute this stock solution with the aqueous buffer of choice.[1]
Q3: What is the maximum achievable concentration of this compound in a PBS buffer?
A3: By first dissolving this compound in DMSO and then diluting with PBS (pH 7.2) to a final solution containing a 1:4 ratio of DMSO to PBS, a solubility of approximately 0.2 mg/mL can be achieved.[1][2]
Q4: Can I prepare a higher concentration aqueous solution of this compound for in vivo studies?
A4: Yes, for in vivo administration, this compound can be formulated in a slightly basic aqueous solution. A concentration of greater than 10 mg/mL can be achieved in 50 mM Tris-HCl at pH 8.0.[3]
Q5: How should I store this compound solutions?
A5: Solid this compound should be stored at -20°C for long-term stability (≥4 years).[1] It is not recommended to store aqueous solutions of this compound for more than one day.[1] For DMSO stock solutions, it is best practice to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.
Troubleshooting Guide
Issue: Precipitation occurs when diluting the DMSO stock solution into my aqueous buffer.
This is a common issue when the solubility limit of this compound in the final aqueous solution is exceeded.
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Increase the Percentage of DMSO: A higher final percentage of DMSO in your aqueous solution can help maintain solubility. However, be mindful of the potential effects of DMSO on your experimental system.
-
Optimize Buffer pH: The solubility of compounds with ionizable groups can be pH-dependent.[4][5] For this compound, a slightly basic pH may improve solubility, as it can be formulated at >10 mg/mL in 50 mM Tris-HCl, pH 8.0.[3] Consider testing a range of pH values for your buffer.
-
Utilize Co-solvents: For challenging applications, co-solvents can be employed to enhance solubility. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been shown to yield a clear solution of at least 2.5 mg/mL.[6]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [1][2] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1][2] |
| Ethanol | ~10 mg/mL | [1][2] |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | [1][2] |
| 50 mM Tris-HCl (pH 8.0) | >10 mg/mL | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of a Working Solution in Aqueous Buffer via DMSO Stock
This protocol describes the standard method for preparing a working solution of this compound in an aqueous buffer for in vitro experiments.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Your desired aqueous buffer (e.g., PBS, pH 7.2)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh the desired amount of this compound solid.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL or 30 mg/mL).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
-
Dilution into Aqueous Buffer:
-
Add the desired volume of the DMSO stock solution to your aqueous buffer to reach the final working concentration.
-
It is crucial to add the DMSO stock to the buffer and not the other way around to minimize precipitation.
-
Vortex the final solution immediately and thoroughly.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the Troubleshooting Guide.
-
Protocol 2: Formulation for In Vivo Studies
This protocol is suitable for preparing a higher concentration of this compound for intravenous administration in animal models.
Materials:
-
This compound solid powder
-
50 mM Tris-HCl, pH 8.0
-
Sterile vials
-
Vortexer
Procedure:
-
Weigh the required amount of this compound.
-
Add the appropriate volume of 50 mM Tris-HCl, pH 8.0 to achieve the desired concentration (e.g., >10 mg/mL).
-
Vortex vigorously until the compound is fully dissolved.
Visual Guides
Caption: Workflow for preparing this compound working solutions.
Caption: Decision tree for troubleshooting this compound precipitation.
Caption: Simplified caspase-mediated apoptosis pathway showing this compound inhibition.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing MX1013 Concentration for Maximum Anti-Apoptotic Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MX1013, a potent pan-caspase inhibitor, to achieve maximal anti-apoptotic effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, irreversible dipeptide caspase inhibitor.[1][2] It functions by blocking the activity of multiple caspases, which are key enzymes in the apoptotic signaling cascade.[1][2] this compound inhibits caspases 1, 3, 6, 7, 8, and 9, thereby preventing the downstream events of apoptosis such as DNA fragmentation and the formation of apoptotic bodies.[1][2]
Q2: What is the recommended starting concentration range for this compound in cell culture experiments?
A2: Based on published data, a starting concentration range of 0.1 µM to 10 µM is recommended for most in vitro applications. This compound has been shown to effectively block apoptosis at concentrations as low as 0.5 µM, with significant inhibition of caspase-3 processing and PARP cleavage observed at concentrations as low as 0.05 µM.[1][3] A dose-response experiment is crucial to determine the optimal concentration for your specific cell type and apoptotic stimulus.
Q3: How can I determine the optimal concentration of this compound for my specific experimental model?
A3: The optimal concentration of this compound should be determined empirically for each cell line and apoptotic inducer. A dose-response study is the most effective method. This involves treating your cells with a range of this compound concentrations and then assessing the level of apoptosis. Key assays for this include Annexin V/Propidium Iodide (PI) staining, caspase activity assays (e.g., Caspase-3/7 Glo), and Western blotting for apoptotic markers like cleaved PARP or cleaved Caspase-3.
Q4: At what point in my experiment should I add this compound?
A4: For optimal anti-apoptotic effect, it is recommended to pre-incubate the cells with this compound for a period before inducing apoptosis. A pre-incubation time of 1 to 2 hours is a common starting point. However, the ideal pre-incubation time may vary depending on the cell type and the kinetics of the apoptotic stimulus.
Q5: Is this compound cytotoxic at higher concentrations?
A5: While this compound is designed to be cytoprotective, like any compound, it may exhibit off-target effects or cytotoxicity at very high concentrations. It is essential to include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) and a range of this compound concentrations in your initial experiments to identify any potential cytotoxic effects. Cell viability assays such as MTT or trypan blue exclusion can be used to assess cytotoxicity.
Troubleshooting Guides
Problem 1: I am not observing a significant anti-apoptotic effect with this compound.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 50 µM) to identify the optimal protective concentration for your specific cell type and apoptotic stimulus. |
| Inadequate Pre-incubation Time | Increase the pre-incubation time with this compound before adding the apoptotic inducer. Try a time course experiment (e.g., 1, 2, 4, and 6 hours of pre-incubation). |
| Potent Apoptotic Stimulus | The concentration or duration of your apoptotic stimulus may be too high, overwhelming the inhibitory capacity of this compound. Consider reducing the concentration or treatment time of the apoptotic inducer. |
| Incorrect Timing of Apoptosis Assessment | The time point for assessing apoptosis may be too early or too late. Perform a time-course experiment to identify the peak of apoptosis in your model and assess the effect of this compound at that time point. |
| Degradation of this compound | Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment. |
Problem 2: I am observing unexpected cytotoxicity in my this compound-treated control cells.
| Possible Cause | Suggested Solution |
| High Concentration of this compound | Titrate down the concentration of this compound. As mentioned, very high concentrations may have off-target effects. |
| Solvent (Vehicle) Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. A final DMSO concentration of less than 0.1% is generally recommended. Run a vehicle-only control to assess solvent toxicity. |
| Contamination | Check for contamination in your cell culture or reagents. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to the compound or the vehicle. Perform a viability assay (e.g., MTT or Trypan Blue) across a range of this compound concentrations. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| Target Caspases | 1, 3, 6, 7, 8, 9 | [1][2] |
| IC50 Range | 5 - 20 nM | [1][2] |
| Effective In Vitro Concentration | 0.05 - 0.5 µM | [1][3] |
Experimental Protocols
Dose-Response Study to Determine Optimal this compound Concentration
This protocol outlines a general workflow for determining the optimal concentration of this compound for inhibiting apoptosis in a specific cell line.
Caption: Workflow for determining the optimal this compound concentration.
Annexin V/PI Staining for Apoptosis Detection
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Cells treated with apoptotic inducer and/or this compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Harvest cells (including supernatant for suspension cells) and wash twice with cold PBS.[4][5]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[4]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[4]
-
Add 5 µL of Annexin V-FITC to each tube.[5]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 5 µL of PI staining solution.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
-
Analyze the samples by flow cytometry within one hour.[4]
Interpretation of Results:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
Caspase-3 Activity Assay (Colorimetric)
This protocol measures the activity of caspase-3, a key executioner caspase, using a colorimetric assay.
Materials:
-
Cell lysates from treated and control cells
-
Caspase-3 Substrate (e.g., DEVD-pNA)
-
Assay Buffer
-
Microplate reader
Procedure:
-
Prepare cell lysates according to the manufacturer's protocol.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add 50-100 µg of protein from each cell lysate.
-
Add Assay Buffer to bring the total volume to 90 µL.
-
Add 10 µL of Caspase-3 substrate to each well.[6]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[6][7]
-
Measure the absorbance at 405 nm using a microplate reader.[6][7]
-
The increase in caspase-3 activity is proportional to the amount of p-nitroaniline (pNA) released from the substrate.
Western Blotting for Cleaved PARP and Bcl-2 Family Proteins
This protocol allows for the detection of specific proteins involved in the apoptotic pathway.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Mandatory Visualizations
This compound Signaling Pathway Inhibition
Caption: this compound inhibits both initiator and executioner caspases.
Logical Relationship for Troubleshooting
Caption: Troubleshooting logic for lack of this compound efficacy.
References
- 1. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Annexin V Staining Protocol [bdbiosciences.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Z-VD-FMK Technical Support Center: Troubleshooting Inconsistent Results
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results with the pan-caspase inhibitor, Z-VD-FMK. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is Z-VD-FMK and how does it work?
Z-VD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor.[1] It functions by binding to the catalytic site of most caspases, a family of cysteine proteases that are key mediators of apoptosis (programmed cell death) and inflammation.[1][2] By blocking caspase activity, Z-VD-FMK can prevent the induction of apoptosis and inhibit inflammatory responses.[1] The "Z" in its name stands for benzyloxycarbonyl, which aids in cell membrane penetration, and "FMK" refers to the fluoromethylketone group that irreversibly binds to the caspase.[2]
Q2: My results with Z-VD-FMK are inconsistent. What are the common causes?
Inconsistent results with Z-VD-FMK can stem from several factors:
-
Suboptimal Concentration and Incubation Time: The effective concentration and incubation period are highly dependent on the cell type and the specific apoptotic or inflammatory stimulus being used.[3]
-
Improper Storage and Handling: Z-VD-FMK is susceptible to degradation if not stored correctly. It is typically stored at -20°C as a powder and, once reconstituted in DMSO, should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[4]
-
Off-Target Effects: Z-VD-FMK is not entirely specific to caspases and can have off-target effects, such as inducing necroptosis or autophagy, which can lead to unexpected cellular responses.[5][6]
-
Cell Health and Confluency: The physiological state of the cells at the time of treatment can significantly impact their response to Z-VD-FMK.
-
Solvent Toxicity: The vehicle for Z-VD-FMK, typically DMSO, can be toxic to cells at higher concentrations.[7]
Q3: How can I optimize the concentration and incubation time for my experiment?
Optimization is crucial for achieving reliable results. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A common starting point for cell culture assays is a concentration range of 10 µM to 50 µM.[3][4]
The timing of Z-VD-FMK addition is also critical. For apoptosis inhibition, it should be added concurrently with or prior to the apoptotic stimulus to allow for cell permeability and target engagement.[8] A pre-incubation time of 1-2 hours is often recommended.[3]
Q4: I'm observing cell death even in the presence of Z-VD-FMK. What could be the reason?
While Z-VD-FMK is a potent apoptosis inhibitor, it can induce an alternative form of programmed cell death called necroptosis, especially in the presence of stimuli like Toll-like receptor (TLR) agonists or TNF-α.[5] This occurs because Z-VD-FMK inhibits caspase-8, which normally cleaves and inactivates key proteins in the necroptosis pathway (RIPK1 and RIPK3).[5]
Additionally, Z-VD-FMK has been shown to induce autophagy by inhibiting the N-glycanase NGLY1, an off-target effect that is independent of its caspase inhibition.[6][9] If your experimental endpoint is sensitive to autophagy, this could be a confounding factor.
Q5: Are there alternatives to Z-VD-FMK that do not have these off-target effects?
Yes, for researchers concerned about the induction of autophagy, Q-VD-OPh is a potent pan-caspase inhibitor that does not inhibit NGLY1 and therefore does not induce autophagy.[6][9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak inhibition of apoptosis | Inhibitor concentration is too low. | Perform a dose-response curve to determine the optimal concentration (typically 10-100 µM).[3][4] |
| Timing of inhibitor addition is not optimal. | Add Z-VD-FMK at the same time as or 1-2 hours before the apoptotic stimulus.[3][8] | |
| Inhibitor has degraded. | Ensure proper storage (-20°C for powder, -80°C for DMSO stocks).[4] Avoid repeated freeze-thaw cycles.[4] Prepare fresh working solutions.[11] | |
| Unexpected cell death observed | Induction of necroptosis. | Consider if your stimulus (e.g., LPS, TNF-α) is known to induce necroptosis in the absence of caspase activity.[5] Use a RIPK1 inhibitor (e.g., Necrostatin-1) in conjunction with Z-VD-FMK to confirm. |
| Induction of autophagy. | Be aware that Z-VD-FMK can induce autophagy via NGLY1 inhibition.[6][9] Consider using an alternative pan-caspase inhibitor like Q-VD-OPh.[10] | |
| DMSO toxicity. | Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) and run a vehicle-only control.[7] | |
| High variability between experiments | Inconsistent cell culture conditions. | Maintain consistent cell density, passage number, and overall cell health. |
| Lot-to-lot variability of the inhibitor. | If possible, use the same lot of Z-VD-FMK for a series of experiments. Qualify new lots before use in critical experiments. |
Experimental Protocols
Protocol 1: Determination of Optimal Z-VD-FMK Concentration
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Z-VD-FMK Preparation: Prepare a series of dilutions of Z-VD-FMK in your cell culture medium. A typical range to test would be 0, 1, 5, 10, 20, 50, and 100 µM.
-
Pre-incubation: Add the Z-VD-FMK dilutions to the appropriate wells and incubate for 1-2 hours at 37°C and 5% CO2.
-
Induction of Apoptosis: Add your apoptotic stimulus to all wells except for the negative control.
-
Incubation: Incubate the plate for a period appropriate for your apoptosis induction method (e.g., 4-24 hours).
-
Cell Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell staining kit.
-
Data Analysis: Plot cell viability against Z-VD-FMK concentration to determine the EC50 (the concentration that provides 50% of the maximal protective effect).
Protocol 2: Western Blot for Caspase Cleavage
-
Cell Treatment: Treat cells with your apoptotic stimulus in the presence or absence of the optimized concentration of Z-VD-FMK. Include a vehicle-only control.
-
Cell Lysis: After the desired incubation time, harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved form of a key executioner caspase (e.g., cleaved caspase-3) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in the cleaved caspase band in the Z-VD-FMK treated sample indicates successful inhibition.
Visualizations
Caption: Mechanism of Z-VD-FMK in the apoptotic pathway.
Caption: Workflow for troubleshooting inconsistent Z-VD-FMK results.
Caption: Off-target effects of Z-VD-FMK.
References
- 1. invivogen.com [invivogen.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 9. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sugar coating autophagy: exploring the links between the inhibition of NGLY1 (N-glycanase 1) and autophagy induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lb-agar-miller.com [lb-agar-miller.com]
MX1013 Technical Support Center: Preventing Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and identifying off-target effects of MX1013 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound, also known as Z-VD-FMK, is a potent and irreversible dipeptide pan-caspase inhibitor.[1][2][3] It demonstrates anti-apoptotic activity by inhibiting a range of caspases involved in the apoptotic signaling cascade.[2][3] Its primary targets are caspases 1, 3, 6, 7, 8, and 9, with IC50 values typically in the low nanomolar range.[2][3] this compound is highly selective for caspases over other non-caspase proteases such as cathepsin B, calpain I, or Factor Xa.[2][3]
Q2: What are the potential "off-target" effects of this compound?
The primary consideration with this compound is its nature as a pan-caspase inhibitor, meaning it will inhibit multiple caspases simultaneously.[4][5] This broad-spectrum activity, while effective at blocking apoptosis, can be considered an "off-target" effect if the experimental goal is to investigate the role of a specific caspase. True off-target effects, where this compound binds to unrelated proteins, are less characterized, but like any small molecule, the potential for such interactions exists, especially at higher concentrations.[6]
Q3: How can I confirm that the observed cellular phenotype is due to on-target caspase inhibition?
Confirming on-target activity is a critical step. Several experimental strategies can be employed:
-
Genetic Validation: The most rigorous approach is to use genetic tools like CRISPR-Cas9 or siRNA to knock down or knock out the specific caspase(s) you believe are responsible for the phenotype.[6] If the phenotype observed with this compound is not replicated in the genetically modified cells, it may indicate an off-target effect.
-
Biochemical Confirmation: Directly measure the inhibition of caspase activity in cell lysates after treatment with this compound. This can be done using fluorogenic caspase activity assays. A correlation between the concentration of this compound used and the degree of caspase inhibition supports on-target activity.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results with this compound treatment.
This could be due to a variety of factors, from experimental setup to potential off-target effects.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting inconsistent results with this compound.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Compound Instability or Improper Storage | This compound stock solutions should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to avoid freeze-thaw cycles.[1] Prepare fresh dilutions for each experiment.[8] |
| Suboptimal Concentration | The effective concentration in a cellular assay may be higher than the biochemical IC50.[7] Perform a dose-response experiment to determine the minimal effective concentration that produces the desired phenotype without inducing cytotoxicity.[6][7] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically ≤ 0.1%).[8] Always include a vehicle-only control in your experiments.[8] |
| Inconsistent Cell Culture Conditions | Standardize cell passage number, confluency, and media composition to ensure reproducibility.[8] |
| Lack of Appropriate Controls | Include positive and negative controls to validate your assay's performance. For this compound, a known inducer of apoptosis would be a suitable positive control to demonstrate the inhibitor's efficacy. |
Issue 2: Differentiating the effects of inhibiting multiple caspases.
Since this compound is a pan-caspase inhibitor, the observed phenotype may be a result of inhibiting several caspases.
Experimental Strategy to Dissect Caspase-Specific Roles:
Caption: A strategy to identify the specific caspases responsible for an observed phenotype.
Quantitative Data Summary
| Inhibitor | Target Caspases | Typical IC50 (nM) | Selectivity over Non-Caspase Proteases |
| This compound (Z-VD-FMK) | 1, 3, 6, 7, 8, 9 | 5 - 20 | >10 µM for Cathepsin B, Calpain I, Factor Xa |
| Z-VAD-FMK | Pan-caspase | 0.0015 - 5.8 µM (cell-based) | High |
| Z-YVAD-FMK | Caspase-1 | Potent and irreversible | High |
| Z-DEVD-FMK | Caspase-3 | Potent | High |
| Z-VEID-FMK | Caspase-6 | Potent and irreversible | High |
Data compiled from multiple sources.[1][2][3][4]
Key Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
Objective: To identify the minimum effective concentration of this compound that elicits the desired biological response while minimizing potential off-target effects and cytotoxicity.[7]
Methodology:
-
Cell Seeding: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.[7]
-
Inhibitor Preparation: Prepare a 10-point serial dilution of this compound in culture medium. The concentration range should span several orders of magnitude, bracketing the expected effective concentration (e.g., 10 nM to 100 µM).[8]
-
Treatment: Remove the existing medium and add the medium containing the different concentrations of this compound or a vehicle control (e.g., DMSO).[7]
-
Incubation: Incubate the cells for the desired duration of the experiment.
-
Endpoint Analysis: Measure the desired phenotype (e.g., apoptosis, cell viability, protein expression) using an appropriate assay.
-
Cytotoxicity Assay: In a parallel plate, perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which this compound becomes toxic to the cells.[8]
-
Data Analysis: Plot the dose-response curve for the phenotypic effect and the cytotoxicity. The optimal concentration of this compound will be the lowest concentration that gives a robust on-target effect with minimal cytotoxicity.
Protocol 2: Orthogonal Pharmacological Validation
Objective: To confirm that the observed phenotype is due to the inhibition of the intended target (caspases) and not a unique off-target effect of this compound.[7]
Methodology:
-
Inhibitor Selection: Choose a caspase inhibitor that is structurally different from this compound but targets the same caspases (e.g., another pan-caspase inhibitor) or a more selective inhibitor for a specific caspase of interest.[7]
-
Dose-Response: Perform a dose-response experiment for the new inhibitor as described in Protocol 1 to determine its optimal concentration.[7]
-
Phenotypic Comparison: Treat cells with the optimal concentrations of both this compound and the orthogonal inhibitor.
-
Analysis: Compare the phenotypes induced by both inhibitors. A consistent phenotype across structurally distinct inhibitors provides strong evidence for an on-target effect.[7]
Signaling Pathway Visualization
Apoptotic Signaling and Caspase Cascade
Caption: The apoptotic signaling cascade and points of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Refining MX1013 Administration Protocol for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of MX1013 in animal studies. This resource includes detailed troubleshooting guides and frequently asked questions to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Z-VD-FMK, is a potent and irreversible dipeptide pan-caspase inhibitor with anti-apoptotic activity.[1][2][3] It functions by inhibiting a range of caspases, including caspases 1, 3, 6, 7, 8, and 9, with IC50 values typically ranging from 5 to 20 nM.[2][3] By blocking these key enzymes in the apoptotic cascade, this compound prevents downstream events such as the proteolytic maturation of caspase 3, cleavage of poly(ADP-ribose) polymerase (PARP), and fragmentation of genomic DNA.[1][2]
Q2: What are the recommended starting doses for this compound in rodent studies?
A2: The optimal dose of this compound will depend on the specific animal model and the intended therapeutic effect. However, published studies provide a good starting point. For instance, in a mouse model of anti-Fas antibody-induced liver failure, intravenous (i.v.) doses as low as 0.25 mg/kg showed a protective effect, with 1 and 10 mg/kg providing 100% protection at 3 hours.[1][2] In models of brain and heart ischemia/reperfusion injury, a higher dose of 20 mg/kg (i.v. bolus) followed by an intravenous infusion has been shown to be effective.[2][3]
Q3: How should I prepare this compound for in vivo administration?
A3: this compound is more water-soluble than many other caspase inhibitors.[2][3] For intravenous administration, it can be formulated in a slightly basic aqueous solution of 50 mM Tris-HCl (pH 8.0) at a concentration of >10 mg/mL.[2] For other routes, such as intraperitoneal or oral administration, several vehicle formulations can be used. Common solvents include DMSO, PEG300, Tween-80, and corn oil.[1] It is crucial to first dissolve this compound in an organic solvent like DMSO before diluting it with aqueous buffers.[4]
Q4: What is the stability of this compound in solution?
A4: Stock solutions of this compound in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] Aqueous solutions for injection are less stable, and it is not recommended to store them for more than one day.[4]
Troubleshooting Guides
Issue: Precipitation or phase separation of this compound during formulation.
-
Possible Cause: The solubility of this compound in the chosen vehicle may be insufficient, or the mixing procedure may be inadequate.
-
Troubleshooting Steps:
-
Ensure that this compound is completely dissolved in a suitable organic solvent (e.g., DMSO) before adding aqueous components.[4]
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Consider using a different vehicle formulation. Several options with varying compositions of DMSO, PEG300, Tween-80, saline, and SBE-β-CD have been reported to yield clear solutions.[1]
-
For suspensions (e.g., in corn oil), ensure uniform mixing using methods like ultrasonication.[1]
-
Issue: Unexpected animal morbidity or signs of toxicity.
-
Possible Cause: The dose of this compound may be too high for the specific animal model, or the vehicle itself could be causing adverse effects.
-
Troubleshooting Steps:
-
Conduct a dose-range-finding study to determine the maximum tolerated dose (MTD) in your specific animal model.[5]
-
Administer the vehicle solution alone to a control group of animals to rule out vehicle-induced toxicity.[5] High concentrations of solvents like DMSO can cause local irritation or systemic toxicity.[5]
-
Monitor animals daily for clinical signs of toxicity, including changes in weight, behavior, and appearance.[5][6]
-
If unexpected pain or distress occurs, consult with veterinary staff and consider adjusting the protocol or implementing appropriate supportive care.[6]
-
Issue: Lack of efficacy in the animal model.
-
Possible Cause: The dose of this compound may be too low, the administration route may not be optimal for reaching the target tissue, or the timing of administration may be inappropriate for the disease model.
-
Troubleshooting Steps:
-
Increase the dose of this compound based on published literature or your own dose-escalation studies.
-
Consider the pharmacokinetic properties of this compound. For tissues with poor perfusion, a continuous intravenous infusion following a bolus dose might be more effective than a single injection.[2][3]
-
Optimize the timing of drug administration relative to the induction of the disease pathology. In acute models, administration shortly after the insult is often critical.
-
Ensure the prepared this compound solution is fresh and has been stored correctly to maintain its potency.[1][4]
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against Various Caspases
| Caspase Target | IC50 (nM) |
| Caspase-1 | 20 |
| Caspase-3 | 30 |
| Caspase-6 | 5-18 |
| Caspase-7 | 5-18 |
| Caspase-8 | 5-18 |
| Caspase-9 | 5-18 |
Data compiled from multiple sources.[2][3][4]
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Species | Route of Administration | Dose | Outcome |
| Anti-Fas induced liver failure | Mouse | i.v. | 0.25 mg/kg | 66% survival at 3h |
| Anti-Fas induced liver failure | Mouse | i.v. | 1 mg/kg | 100% survival at 3h |
| Anti-Fas induced liver failure | Mouse | i.v. | 10 mg/kg | 100% survival at 3h |
| Brain ischemia/reperfusion | Rat | i.v. bolus + infusion | 20 mg/kg | ~50% reduction in cortical damage |
| Acute myocardial infarction | Rat | i.v. bolus + infusion | 20 mg/kg | ~50% reduction in heart damage |
Data compiled from multiple sources.[1][2][3]
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration (Aqueous Solution)
-
Materials:
-
This compound solid powder
-
Tris-HCl (50 mM, pH 8.0)
-
Sterile, pyrogen-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0.
-
Dissolve the this compound powder in the Tris-HCl buffer to the desired final concentration (e.g., >10 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
Filter the solution through a 0.22 µm sterile filter before injection.
-
Use the freshly prepared solution for administration.
-
Protocol 2: Preparation of this compound for Intraperitoneal Administration (Suspension in Corn Oil)
-
Materials:
-
This compound solid powder
-
DMSO (cell culture grade)
-
Corn oil (sterile)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonicator
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a separate sterile tube, add the required volume of corn oil.
-
Add the appropriate volume of the this compound DMSO stock solution to the corn oil to achieve the desired final concentration (e.g., to make a 2.5 mg/mL solution, add 100 µL of 25 mg/mL stock to 900 µL of corn oil).
-
Vortex the mixture vigorously.
-
Use an ultrasonicator to create a uniform suspension.
-
Administer the suspension immediately after preparation, ensuring it is well-mixed before drawing into the syringe.
-
Visualizations
Caption: Workflow for this compound administration in animal studies.
Caption: Simplified signaling pathway of apoptosis and this compound inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. oacu.oir.nih.gov [oacu.oir.nih.gov]
addressing poor cell permeability of Z-VD-FMK
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges associated with the poor cell permeability of the pan-caspase inhibitor, Z-VD-FMK.
Troubleshooting Guides
Issue: Incomplete or No Inhibition of Apoptosis
If you are not observing the expected inhibition of apoptosis in your experiments, consider the following troubleshooting steps:
1. Optimization of Z-VD-FMK Concentration:
The optimal working concentration of Z-VD-FMK is highly dependent on the cell type and the experimental conditions. A concentration that is too low will result in incomplete caspase inhibition, while a concentration that is too high can lead to off-target effects and cytotoxicity.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and apoptosis-inducing stimulus. A common starting range for many cell culture assays is 5 µM to 20 µM, but concentrations up to 100 µM have been reported for specific applications.
2. Optimization of Pre-incubation Time:
Due to its moderate cell permeability, Z-VD-FMK requires sufficient time to enter the cells and bind to its target caspases before the induction of apoptosis.
-
Recommendation: Pre-incubate the cells with Z-VD-FMK for at least 1-2 hours before adding the apoptotic stimulus. For some experimental setups, longer pre-incubation times of up to 24-48 hours may be necessary. The optimal pre-incubation time should be determined empirically.
3. Verification of Reagent Quality and Storage:
Improper storage and handling of Z-VD-FMK can lead to its degradation and loss of activity.
-
Recommendation: Reconstitute Z-VD-FMK in fresh, high-quality DMSO to create a stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to one year. A working solution stored at -20°C should be used within one month.
4. Confirmation of Caspase-Dependent Apoptosis:
Ensure that the cell death you are observing is indeed mediated by caspases. Some cell death pathways are caspase-independent.
-
Recommendation: Use a positive control for caspase-dependent apoptosis in your cell line. Confirm caspase activation in your experimental model by Western blot for cleaved caspase-3 or cleaved PARP.
Issue: Unexpected Cell Death Observed Despite Caspase Inhibition
In certain cell types, particularly macrophages, the inhibition of caspases by Z-VD-FMK can divert the cell death pathway from apoptosis to a form of programmed necrosis called necroptosis.[1]
1. Understanding Necroptosis:
Necroptosis is a regulated, inflammatory form of cell death that is independent of caspases. It is mediated by the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[1] Inhibition of caspase-8 by Z-VD-FMK can trigger the formation of a RIPK1/RIPK3 complex, leading to the phosphorylation of MLKL and subsequent cell lysis.[1][2]
-
Recommendation: If you observe cell death in the presence of Z-VD-FMK, investigate the possibility of necroptosis.
2. Detecting Necroptosis:
-
Western Blot: Probe for the phosphorylation of RIPK1, RIPK3, and MLKL. Increased phosphorylation of these proteins is a hallmark of necroptosis.[3]
-
Inhibitors: Use specific inhibitors of the necroptotic pathway, such as Necrostatin-1 (an inhibitor of RIPK1), to see if it rescues the observed cell death.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for Z-VD-FMK?
A1: Z-VD-FMK should be reconstituted in fresh, high-quality Dimethyl Sulfoxide (DMSO).
Q2: What is the typical working concentration for Z-VD-FMK?
A2: The optimal working concentration is cell-type and experiment-dependent. A good starting point for cell culture assays is between 5 µM and 20 µM. However, a dose-response experiment is always recommended. Concentrations as high as 100 µM have been used in some studies.
Q3: How long should I pre-incubate my cells with Z-VD-FMK?
A3: A pre-incubation period of at least 1-2 hours is recommended to allow for adequate cell permeability and target engagement before inducing apoptosis.
Q4: Are there alternatives to Z-VD-FMK with better cell permeability?
A4: Yes, several next-generation pan-caspase inhibitors have been developed with improved pharmacological properties.
-
Q-VD-OPh (Quinoline-Val-Asp-Difluorophenoxymethylketone): This inhibitor shows higher effectiveness, reduced toxicity, and enhanced cell permeability compared to Z-VD-FMK.[4][5] It is also capable of crossing the blood-brain barrier.[4][5]
-
Emricasan (IDN-6556): This is a potent, orally bioavailable pan-caspase inhibitor with excellent efficacy.[6]
Q5: How can I actively enhance the cellular uptake of Z-VD-FMK?
A5: For difficult-to-transfect cells or for in vivo applications, more advanced methods can be employed to improve the delivery of Z-VD-FMK.
-
Cell-Penetrating Peptides (CPPs): These are short peptides that can facilitate the transport of various molecules, including small molecule inhibitors, across the cell membrane. Z-VD-FMK can be chemically conjugated to a CPP to enhance its intracellular delivery.
-
Liposomal Formulations: Encapsulating Z-VD-FMK within liposomes, which are microscopic lipid vesicles, can improve its solubility, stability, and cellular uptake.
Data Presentation
Table 1: Comparison of Pan-Caspase Inhibitors
| Inhibitor | Reported IC50 Values (nM) | Key Features |
| Z-VD-FMK | Varies significantly by caspase and assay conditions. | Widely used, but with moderate cell permeability and potential for off-target effects. |
| Q-VD-OPh | 25-400 nM for caspases 1, 3, 8, and 9.[5][7][8] | High potency, enhanced cell permeability, reduced toxicity, and crosses the blood-brain barrier.[4][5] |
| Emricasan | Caspase-1: 0.4 nM, Caspase-2: 20 nM, Caspase-3: 2 nM, Caspase-6: 4 nM, Caspase-7: 6 nM, Caspase-8: 6 nM, Caspase-9: 0.3 nM.[6] | Very potent, orally bioavailable, and has been used in clinical trials. |
Experimental Protocols
Protocol 1: Optimizing Z-VD-FMK Concentration and Pre-incubation Time
-
Cell Seeding: Plate your cells at a suitable density for your endpoint assay (e.g., cell viability assay, Western blot) and allow them to adhere overnight.
-
Prepare Z-VD-FMK Dilutions: Prepare a series of Z-VD-FMK dilutions in your cell culture medium. A suggested range to test is 5, 10, 20, 50, and 100 µM. Include a vehicle control (DMSO only).
-
Time-Course Pre-incubation: For each concentration, add Z-VD-FMK or vehicle to the cells at different time points before inducing apoptosis (e.g., 4h, 2h, 1h, 30 min before stimulus).
-
Induce Apoptosis: Add your known apoptotic stimulus at "time zero." Include a negative control (no stimulus, no inhibitor) and a positive control (stimulus, no inhibitor).
-
Endpoint Incubation: Culture the cells for the required duration for the stimulus to take effect (this will be specific to your model).
-
Assay: Perform your endpoint assay to measure the inhibition of apoptosis (e.g., Annexin V/PI staining, caspase activity assay, or cell viability assay).
-
Analysis: Plot the percentage of apoptosis inhibition against the pre-incubation time for each concentration to determine the optimal conditions.
Protocol 2: Assessing Z-VD-FMK Efficacy by Western Blot for Cleaved PARP
-
Sample Preparation: After treatment with the apoptotic stimulus in the presence or absence of Z-VD-FMK, harvest the cells and wash them with ice-cold PBS.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the cleaved PARP band in the Z-VD-FMK-treated samples indicates successful caspase inhibition.
Visualizations
Caption: Apoptosis signaling pathway and the inhibitory action of Z-VD-FMK.
Caption: Induction of necroptosis through caspase-8 inhibition by Z-VD-FMK.
Caption: Troubleshooting workflow for Z-VD-FMK experiments.
References
- 1. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emricasan | Caspases | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Q-VD-Oph|QVD-Oph|pan-caspase inhibitor [dcchemicals.com]
Technical Support Center: Minimizing MX1013-Associated Cell Death in Primary Cell Cultures
Welcome to the technical support center for MX1013. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize unexpected cell death when using this compound in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected function?
A1: this compound is a potent and irreversible dipeptide pan-caspase inhibitor. Its primary function is to block apoptosis (programmed cell death) by inhibiting a wide range of caspases, including caspases 1, 3, 6, 7, 8, and 9, with IC50 values in the low nanomolar range.[1][2][3] Therefore, this compound is expected to prevent or reduce cell death in experimental models where apoptosis is induced.
Q2: I'm observing increased cell death after treating my primary cells with this compound. Isn't it supposed to be anti-apoptotic?
A2: This is a common and important observation. While this compound is a potent anti-apoptotic agent, the observed cell death in your primary cell culture could be due to several factors that are not a result of direct toxicity from the compound itself. These factors can include:
-
A switch from apoptosis to necrosis: In cells that are already committed to dying, inhibiting the "clean" apoptotic pathway can sometimes lead to an alternative, "messier" form of cell death called necrosis.[4][5][6][7]
-
Toxicity from the solvent (e.g., DMSO): this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO) for use in cell culture. Primary cells are particularly sensitive to DMSO, and concentrations as low as 0.1% can be toxic.[8][9][10][11][12]
-
Off-target effects: While this compound is selective for caspases,[1] all inhibitors have the potential for off-target effects. For example, the pan-caspase inhibitor Z-VAD-FMK has been shown to induce autophagy by inhibiting NGLY1.[13][14][15][16]
-
General primary cell culture stress: Primary cells are sensitive and can die due to various stressors unrelated to the experimental compound, such as suboptimal culture conditions, high passage number, or improper handling.
Q3: What are the signs of toxicity I should look for in my primary cell culture?
A3: Signs of toxicity or unexpected cell death can include:
-
Decreased cell viability and proliferation.
-
Changes in cell morphology, such as rounding up, detaching from the culture surface, or membrane blebbing.
-
Increased markers of necrosis or other forms of non-apoptotic cell death.
-
Altered metabolic activity.
Q4: How can I determine the cause of the cell death in my experiment?
A4: A systematic troubleshooting approach is recommended. This involves carefully evaluating your experimental setup, including the final concentration of this compound and its solvent, the health and handling of your primary cells, and the specific assays you are using to measure cell death. The troubleshooting guide below provides a step-by-step approach.
Troubleshooting Guide
If you are observing unexpected cell death when using this compound, follow these steps to identify and resolve the issue.
| Problem | Potential Cause | Recommended Solution |
| High levels of cell death observed in both this compound-treated and vehicle control groups. | Solvent (DMSO) Toxicity: Primary cells are highly sensitive to DMSO. | - Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally ≤ 0.1%.[8][10] - Perform a DMSO Dose-Response Curve: Test a range of DMSO concentrations on your specific primary cell type to determine the maximum non-toxic concentration. - Use a Vehicle Control: Always include a control group treated with the same concentration of DMSO as your this compound-treated group. |
| Increased cell death in this compound-treated group, particularly when an apoptotic stimulus is present. | Switch from Apoptosis to Necrosis: Inhibiting caspases in cells destined to die can shunt the cell death pathway towards necrosis.[4][5][6][7] | - Assess for Necrosis Markers: Use assays to detect markers of necrosis, such as lactate (B86563) dehydrogenase (LDH) release or propidium (B1200493) iodide (PI) uptake. - Consider the Timing of Treatment: Adding this compound before or at the same time as the apoptotic stimulus may be more effective than adding it after the apoptotic cascade has been initiated. |
| Inconsistent results between experiments. | Variability in Primary Cell Health and Passage Number: Primary cells can lose their characteristics and become more sensitive at higher passage numbers. | - Use Low-Passage Cells: Whenever possible, use primary cells at a low and consistent passage number. - Ensure High Cell Viability Before Treatment: Always perform a viability count before seeding and starting your experiment. Aim for >95% viability. |
| Gradual increase in cell death over time with this compound treatment. | Potential Off-Target Effects or Nutrient Depletion: Long-term inhibition of apoptosis may have unintended consequences in some cell types. | - Perform a Time-Course Experiment: Assess cell viability at multiple time points to understand the kinetics of cell death. - Replenish Media: For longer experiments, consider replenishing the culture media to avoid nutrient depletion. |
Data Presentation: Recommended Final DMSO Concentrations for Primary Cell Cultures
| Cell Type | Generally Tolerated DMSO Concentration | Recommended Maximum DMSO Concentration |
| Most Primary Cells | ≤ 0.1%[8][10] | 0.5% (with caution and prior validation)[8] |
| Primary Neurons | ≤ 0.25%[9] | >0.5% can cause neurite retraction and reduced viability[9] |
| Primary Astrocytes | ≤ 1.0% (for short-term exposure)[9] | ≥ 5.0% leads to significant cell death[9] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of DMSO
-
Cell Seeding: Plate your primary cells in a 96-well plate at the recommended seeding density. Allow the cells to adhere and recover for 24 hours.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. A suggested range is 2%, 1%, 0.5%, 0.25%, 0.1%, and a no-DMSO control.
-
Treatment: Carefully remove the existing medium and replace it with the medium containing the different concentrations of DMSO.
-
Incubation: Incubate the cells for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Assess Cell Viability: Use a standard cell viability assay, such as the MTT or LDH assay, to determine the percentage of viable cells at each DMSO concentration.
-
Analysis: Plot cell viability against DMSO concentration to determine the highest concentration that does not significantly reduce cell viability.
Protocol 2: Differentiating Between Apoptosis and Necrosis
-
Experimental Setup: Seed your primary cells and treat them with your apoptotic stimulus in the presence and absence of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Annexin V and Propidium Iodide (PI) Staining:
-
After the treatment period, harvest the cells.
-
Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells using flow cytometry.
-
-
Data Interpretation:
-
Annexin V-positive, PI-negative: Early apoptotic cells.
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative, PI-positive: Primarily necrotic cells.
-
An increase in the PI-positive population in the this compound-treated group compared to the apoptotic stimulus alone may indicate a switch to necrosis.
-
-
Lactate Dehydrogenase (LDH) Assay:
-
Collect the cell culture supernatant at the end of the treatment period.
-
Perform an LDH assay according to the manufacturer's instructions to measure the release of LDH from damaged cells, a marker of necrosis.
-
Visualizations
References
- 1. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of caspase activity induces a switch from apoptosis to necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New study questions the safety of caspase inhibitors for the treatment of liver disease | EurekAlert! [eurekalert.org]
- 6. Caspase Inhibition Prevents Tumor Necrosis Factor-α–Induced Apoptosis and Promotes Necrotic Cell Death in Mouse Hepatocytes in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase Inhibition Prevents Tumor Necrosis Factor-α-Induced Apoptosis and Promotes Necrotic Cell Death in Mouse Hepatocytes in Vivo and in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. Effects of dimethyl sulfoxide on the morphology and viability of primary cultured neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 13. researchgate.net [researchgate.net]
- 14. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 16. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PubMed [pubmed.ncbi.nlm.nih.gov]
why is my MX1013 not inhibiting caspase activity
Welcome to the technical support center for MX1013. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Z-Val-Asp-Fluoromethyl Ketone (Z-VD-FMK), is a potent, irreversible, and broad-spectrum (pan) caspase inhibitor.[1][2][3] It belongs to the dipeptide class of inhibitors.[1][4] Its mechanism of action involves binding to the active site of caspases, a family of cysteine proteases that are critical executioners of apoptosis (programmed cell death).[4] By irreversibly inhibiting these enzymes, this compound effectively blocks the apoptotic signaling cascade.[2]
Q2: Which caspases are inhibited by this compound?
This compound has been demonstrated to inhibit a range of caspases with high potency. The half-maximal inhibitory concentrations (IC50) are in the low nanomolar range, indicating strong inhibition.[1][2][3]
| Caspase Target | IC50 Value (nM) |
| Caspase-1 | 20 |
| Caspase-3 | 30 |
| Caspase-6 | 5-18 |
| Caspase-7 | 5-18 |
| Caspase-8 | 5-18 |
| Caspase-9 | 5-18 |
| Data compiled from multiple sources.[1][2] |
Q3: What are the key signaling pathways that involve caspases?
Caspases are central to two primary apoptotic pathways: the extrinsic and intrinsic pathways.[5][6][7]
-
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to transmembrane death receptors.[5] This leads to the recruitment of adaptor proteins and pro-caspase-8, which then becomes activated.[6] Active caspase-8 can then directly activate effector caspases like caspase-3.[6]
-
The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal.[5] These signals lead to the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9.[6] Caspase-9 then activates downstream effector caspases, including caspase-3.[6]
These two pathways converge at the level of effector caspases (e.g., caspase-3, -7), which are responsible for cleaving cellular substrates and executing apoptosis.
DOT script for Caspase Activation Pathways
Caption: Overview of extrinsic and intrinsic caspase activation pathways and the inhibitory action of this compound.
Troubleshooting Guide: Why is my this compound not inhibiting caspase activity?
Observing a lack of caspase inhibition after treatment with this compound can be perplexing. This guide provides a systematic approach to troubleshooting this issue.
DOT script for Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting the lack of caspase inhibition by this compound.
| Potential Cause | Explanation | Recommended Action |
| 1. Compound Integrity and Concentration | ||
| Incorrect Storage | This compound should be stored at -20°C.[1] Improper storage can lead to degradation. | Verify storage conditions. If in doubt, use a fresh aliquot or lot of the compound. |
| Solubility Issues | This compound is soluble in solvents like DMSO and DMF.[1] Incomplete dissolution will result in a lower effective concentration. | Ensure complete dissolution in the appropriate solvent before diluting into aqueous media. Note the lower solubility in aqueous solutions.[1] |
| Inaccurate Concentration | Errors in calculation or dilution can lead to a final concentration that is too low to be effective. The effective concentration in cell culture is typically in the micromolar range (e.g., starting at 0.05 µM).[1][4] | Double-check all calculations and pipetting steps. Prepare fresh dilutions if necessary. |
| 2. Experimental Protocol | ||
| Insufficient Pre-incubation Time | As an irreversible inhibitor, this compound needs time to enter the cells and bind to the caspases. | Pre-incubate cells with this compound for a sufficient period (e.g., 1-2 hours) before inducing apoptosis. |
| Cell Permeability | While generally cell-permeable, different cell lines may have varying uptake efficiencies. | If permeability is a concern, consider using a permeabilizing agent in a control experiment (note this will likely kill the cells and is for assay validation). |
| 3. Apoptosis Induction | ||
| Weak or No Apoptosis | If the apoptotic stimulus is not potent enough, there will be minimal caspase activation to inhibit. | Confirm that your apoptotic inducer is active and used at an effective concentration. Measure caspase activity in your positive control (induced, no inhibitor) to ensure a robust signal. Use an alternative method like Annexin V staining to confirm apoptosis induction.[8] |
| Cellular Resistance | The cell line being used may have inherent or acquired resistance to the chosen apoptotic stimulus. | Use a different apoptotic inducer or a cell line known to be sensitive to your chosen stimulus. |
| 4. Caspase Assay Performance | ||
| Assay Buffer Components | The reducing agent DTT is crucial for caspase activity but is unstable in solution.[8] The buffer pH must also be optimal (typically 7.2-7.5).[8] | Prepare fresh assay buffer containing DTT for each experiment.[8][9] Verify the pH of your buffer. |
| Substrate Degradation | Fluorogenic or colorimetric substrates (e.g., DEVD-pNA, Ac-DEVD-AMC) are light-sensitive and can degrade over time.[8][10] | Store substrates protected from light at -20°C.[8] Aliquot to avoid multiple freeze-thaw cycles.[8] |
| Lysate Preparation | Inefficient cell lysis can result in low concentrations of active caspases in the lysate. | Ensure the lysis buffer and protocol are appropriate for your cell type and that you are collecting the cytosolic extract.[8][10] Keep lysates on ice.[8][10] |
| 5. Alternative Cell Death Pathways | ||
| Shift to Necrosis | In some cellular contexts, blocking apoptosis with caspase inhibitors can shunt the cell death pathway towards necrosis.[11] | Assess markers of necrosis, such as LDH release or analysis of cell morphology. |
| Caspase-Independent Apoptosis | Some apoptotic pathways may not rely on the caspases targeted by this compound. | Investigate the involvement of other proteases or caspase-independent mechanisms of cell death. |
Experimental Protocols
Detailed Methodology: Colorimetric Caspase-3 Activity Assay
This protocol is a general guideline for measuring caspase-3 activity in cell lysates using a colorimetric substrate such as Ac-DEVD-pNA.
A. Reagent Preparation
-
Cell Lysis Buffer: Prepare a buffer suitable for your cells (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol). Store at 4°C.
-
2X Reaction Buffer: Prepare a buffer containing 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT. The DTT should be added fresh from a 1M stock immediately before use.[10]
-
Substrate Stock: Dissolve Ac-DEVD-pNA in DMSO to a stock concentration of 4 mM.[10] Store in aliquots at -20°C, protected from light.
B. Cell Lysate Preparation
-
Induce apoptosis in your cell culture according to your experimental design. Include a non-induced control and an induced control without this compound.
-
Pellet 1-5 x 10^6 cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).[10]
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[10]
-
Incubate the cell suspension on ice for 10-15 minutes.[10]
-
Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C to pellet cellular debris.[10]
-
Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube. This is your cell lysate.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
C. Caspase-3 Assay
-
In a 96-well microplate, add 50-200 µg of protein from each cell lysate sample to separate wells. Adjust the volume of each well to 50 µL with Cell Lysis Buffer.[10]
-
Add 50 µL of 2X Reaction Buffer (with fresh DTT) to each well.[10]
-
Add 5 µL of the 4 mM Ac-DEVD-pNA substrate stock solution to each well.[10]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[10]
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the absorbance values of your experimental samples to the non-induced control.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Biochemical Pathways of Caspase Activation During Apoptosis | Annual Reviews [annualreviews.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mpbio.com [mpbio.com]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. New study questions the safety of caspase inhibitors for the treatment of liver disease | EurekAlert! [eurekalert.org]
Validation & Comparative
A Head-to-Head Comparison of the Pan-Caspase Inhibitors MX1013 and Z-VAD-FMK in Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of apoptosis research and the development of cytoprotective therapeutics, pan-caspase inhibitors are indispensable tools. Among these, the well-established Z-VAD-FMK and the relatively newer dipeptide inhibitor MX1013 have garnered significant attention. This guide provides an objective comparison of their efficacy, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
At a Glance: Key Differences and Efficacy
This compound and Z-VAD-FMK are both potent, irreversible pan-caspase inhibitors, yet they exhibit notable differences in their biochemical and in vivo properties. This compound, a dipeptide caspase inhibitor, has demonstrated greater or comparable efficacy in various models of apoptosis, coupled with superior aqueous solubility compared to the tripeptide-based Z-VAD-FMK.
In Vitro Efficacy: Inhibition of Apoptotic Markers
Direct comparative studies have shown that this compound is more potent than Z-VAD(OMe)-FMK in inhibiting key markers of apoptosis in cell culture. In a study utilizing Jurkat cells treated to induce apoptosis, this compound demonstrated a marked reduction in caspase-3 processing and PARP cleavage at concentrations as low as 0.05 μM.[1] In contrast, 0.5 μM of Z-VAD(OMe)-FMK only partially inhibited these apoptotic events.[1] Furthermore, this compound was able to prevent DNA fragmentation at a concentration of 0.5 μM.[1]
| Inhibitor | Concentration | Inhibition of Caspase-3 Processing | Inhibition of PARP Cleavage | Prevention of DNA Fragmentation |
| This compound | 0.05 μM | Markedly Reduced | Markedly Reduced | - |
| 0.5 μM | Not Detected | Not Detected | Complete | |
| Z-VAD(OMe)-FMK | 0.05 - 0.25 μM | Readily Detectable | Readily Detectable | - |
| 0.5 μM | Partially Inhibited | Partially Inhibited | - |
In Vitro Efficacy: Caspase Inhibition Profile
This compound is a potent inhibitor of multiple caspases, with IC50 values in the nanomolar range. This broad-spectrum activity makes it an effective tool for blocking both initiator and effector caspases in the apoptotic cascade.
| Caspase Target | This compound IC50 (nM) |
| Caspase-1 | 5 - 20 |
| Caspase-3 | 5 - 20 |
| Caspase-6 | 5 - 20 |
| Caspase-7 | 5 - 20 |
| Caspase-8 | 5 - 20 |
| Caspase-9 | 5 - 20 |
Z-VAD-FMK is also a broad-spectrum caspase inhibitor, though its activity can vary against different caspases.[2] It is known to effectively block apoptosis in various cell lines.[3]
In Vivo Efficacy: Models of Apoptosis
In animal models of apoptosis, this compound has shown significant protective effects. In a mouse model of Fas-induced liver apoptosis, a single intravenous dose of 1 mg/kg of this compound was sufficient to prevent liver damage and lethality.[1] This was noted as being comparable in efficacy to previously reported studies with Z-VAD(OMe)-FMK, which required multiple doses.[1]
In models of ischemia/reperfusion injury, both pan-caspase inhibitors have been shown to be effective. This compound, administered as an intravenous bolus followed by infusion, reduced cortical damage in a brain ischemia model and heart damage in a myocardial infarction model by approximately 50%.[1] The efficacy of this compound administered intravenously in a middle cerebral artery occlusion (MCAO) model was found to be comparable to Z-VAD(OMe)-FMK administered via intracerebroventricular injection.[1]
| Animal Model | Compound | Dosage | Outcome |
| Anti-Fas Mouse Liver Apoptosis | This compound | 1 mg/kg i.v. (single dose) | Prevented liver damage and lethality |
| Z-VAD(OMe)-FMK | Multiple doses (as per prior studies) | Comparable efficacy to single-dose this compound | |
| Brain Ischemia/Reperfusion (MCAO) | This compound | 20 mg/kg i.v. bolus + infusion | ~50% reduction in cortical damage |
| Acute Myocardial Infarction | This compound | 20 mg/kg i.v. bolus + infusion | ~50% reduction in heart damage |
Signaling Pathways and Experimental Workflows
To understand the context of this compound and Z-VAD-FMK's function, it is crucial to visualize the caspase signaling cascade they inhibit and the typical experimental workflow for their comparison.
Caption: The caspase signaling cascade, a target for this compound and Z-VAD-FMK.
Caption: A typical workflow for comparing the efficacy of apoptosis inhibitors.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison of this compound and Z-VAD-FMK.
Caspase-3/7 Activity Assay (Fluorometric)
This assay quantifies the activity of executioner caspases-3 and -7 using a fluorogenic substrate.
Materials:
-
Cell lysis buffer (e.g., 0.2M HEPES pH 7.5, 20% sucrose, 0.2% CHAPS)
-
Caspase-3/7 substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-AMC)
-
2x Reaction Buffer (e.g., 0.2M HEPES pH 7.5, 20% sucrose, 0.2% CHAPS, with DTT added fresh)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader (Excitation: ~400 nm, Emission: ~505 nm for AFC; Excitation: ~360 nm, Emission: ~460 nm for AMC)
Procedure:
-
Cell Lysis: After treatment, harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in cold lysis buffer and incubate on ice for 10-15 minutes. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add 50-100 µg of protein lysate to each well. Bring the volume to 50 µL with cell lysis buffer.
-
Reaction Initiation: Add 50 µL of 2x Reaction Buffer containing the caspase substrate to each well.
-
Measurement: Immediately place the plate in a fluorometer pre-warmed to 37°C. Measure fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for 1-2 hours.
-
Data Analysis: Calculate the rate of substrate cleavage (change in fluorescence over time) for each sample. Normalize the activity to the protein concentration.
PARP Cleavage Assay (Western Blot)
This method detects the cleavage of PARP, a hallmark of caspase-3 activation, via immunoblotting.
Materials:
-
RIPA buffer with protease inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse treated cells in RIPA buffer. Determine protein concentration.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, apply the chemiluminescent substrate and visualize the bands using an imaging system. Look for the appearance of the ~89 kDa cleaved PARP fragment and a decrease in the ~116 kDa full-length PARP.
DNA Fragmentation Assay (TUNEL)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation in situ.
Materials:
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TdT reaction mix (containing TdT enzyme and labeled dUTPs, e.g., Br-dUTP or FITC-dUTP)
-
Staining solution (if using indirect detection, e.g., fluorescently-labeled anti-BrdU antibody)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Fixation: Fix cells grown on coverslips with fixation solution.
-
Permeabilization: Permeabilize the cells to allow entry of the TdT enzyme.
-
Labeling: Incubate the cells with the TdT reaction mix in a humidified chamber at 37°C. This allows the TdT to label the 3'-OH ends of fragmented DNA.
-
Detection: If using an indirect method, incubate with the fluorescently-labeled antibody.
-
Counterstaining and Mounting: Stain the nuclei with a counterstain and mount the coverslips on microscope slides.
-
Visualization: Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Conclusion
Both this compound and Z-VAD-FMK are effective pan-caspase inhibitors crucial for the study of apoptosis. The available data suggests that this compound may offer advantages in terms of in vitro potency and in vivo efficacy with a more convenient dosing regimen, potentially linked to its improved aqueous solubility. For researchers selecting a pan-caspase inhibitor, this compound presents a compelling alternative to the more traditionally used Z-VAD-FMK, particularly for in vivo applications where bioavailability is a key consideration. The choice of inhibitor should be guided by the specific experimental context, including the cell or animal model, the desired route of administration, and the specific caspases of interest.
References
- 1. Caspase inhibition selectively reduces the apoptotic component of oxygen-glucose deprivation-induced cortical neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 3. Measuring Nonapoptotic Caspase Activity with a Transgenic Reporter in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Efficacy of MX1013 in Preventing DNA Fragmentation: A Comparative Analysis
For Immediate Release
San Diego, CA – In the intricate landscape of apoptosis research and drug development, the precise modulation of programmed cell death is paramount. MX1013, a potent dipeptide pan-caspase inhibitor, has emerged as a significant tool in preventing DNA fragmentation, a key hallmark of apoptosis. This guide provides a comprehensive comparison of this compound with other widely used caspase inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary
This compound has demonstrated superior activity in inhibiting apoptosis and, consequently, DNA fragmentation when compared to older generation peptide-based caspase inhibitors such as Z-VAD-fmk. Emerging alternatives like Q-VD-OPh and Emricasan (IDN-6556) also offer potent pan-caspase inhibition with distinct characteristics. This guide delves into the quantitative performance of these inhibitors, details the experimental protocols for their validation, and provides visual representations of the underlying biological pathways and experimental workflows.
Comparative Efficacy of Pan-Caspase Inhibitors on DNA Fragmentation
The inhibitory effect of this compound and its alternatives on DNA fragmentation is a critical measure of their anti-apoptotic potential. The following tables summarize the available quantitative data from various studies.
| Inhibitor | Target Caspases | IC50 Values | Effective Concentration for Inhibiting DNA Fragmentation | Cell Type / Model | Reference |
| This compound | 1, 3, 6, 7, 8, 9 | 5 - 20 nM | 0.5 µM (prevented DNA ladder formation) | Anti-Fas-treated Jurkat cells | [1][2] |
| Z-VAD-fmk | Pan-caspase | Not specified in comparative studies | 0.5 µM (partially inhibited DNA ladder formation) | Anti-Fas-treated Jurkat cells | [1] |
| Q-VD-OPh | Pan-caspase | Not specified in comparative studies | 2 µM (prevented DNA fragmentation) | Imatinib-treated JURL-MK1 cells | [1] |
| Emricasan (IDN-6556) | Pan-caspase | Not specified in comparative studies | Attenuated increase in TUNEL-positive hepatocytes | Murine model of NASH | [3] |
Table 1: Comparative in vitro and in vivo Efficacy of Pan-Caspase Inhibitors. This table provides a summary of the inhibitory concentrations and IC50 values of this compound and its alternatives in preventing DNA fragmentation.
Mechanism of Action: Inhibition of the Apoptotic Signaling Pathway
This compound and other pan-caspase inhibitors exert their effects by blocking the activity of caspases, a family of cysteine proteases that are central to the execution of apoptosis. The initiation of apoptosis, either through the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, converges on the activation of executioner caspases, primarily Caspase-3. Activated Caspase-3 then cleaves a multitude of cellular substrates, including the inhibitor of Caspase-Activated DNase (ICAD), also known as DNA fragmentation factor 45 (DFF45). The cleavage of ICAD releases Caspase-Activated DNase (CAD), which then translocates to the nucleus and degrades chromosomal DNA into internucleosomal fragments, leading to the characteristic DNA laddering observed in apoptotic cells. Pan-caspase inhibitors like this compound bind to the active site of these caspases, preventing the proteolytic cascade and thereby preserving the integrity of the cell's DNA.
Figure 1. Apoptotic Signaling Pathway and Inhibition by Pan-Caspase Inhibitors. This diagram illustrates the convergence of the extrinsic and intrinsic apoptotic pathways on the activation of executioner caspases, leading to DNA fragmentation. Pan-caspase inhibitors like this compound block this process.
Experimental Protocols
Accurate validation of a compound's effect on DNA fragmentation relies on robust and well-defined experimental protocols. Below are methodologies for two common assays used to assess DNA fragmentation.
DNA Laddering Assay
This assay visualizes the characteristic internucleosomal cleavage of DNA in apoptotic cells.
1. Induction of Apoptosis:
-
Seed Jurkat T-lymphocytes at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Pre-incubate cells with the desired concentration of the caspase inhibitor (e.g., 0.5 µM this compound or Z-VAD-fmk) or vehicle control (DMSO) for 2 hours.
-
Induce apoptosis by adding anti-Fas antibody (e.g., clone CH11) to a final concentration of 100 ng/mL.
-
Incubate the cells for 4-6 hours at 37°C in a humidified atmosphere with 5% CO2.
2. DNA Extraction:
-
Harvest cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 100 µL of lysis buffer (10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100).
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet high molecular weight DNA and cellular debris.
3. DNA Purification and Visualization:
-
Transfer the supernatant containing fragmented DNA to a new tube.
-
Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 1 hour.
-
Add Proteinase K to a final concentration of 200 µg/mL and incubate at 50°C for 1 hour.
-
Extract the DNA with an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1).
-
Precipitate the DNA by adding 1/10 volume of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol (B145695).
-
Incubate at -20°C overnight.
-
Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the DNA.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspend the DNA in 20 µL of TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA).
-
Electrophorese the DNA on a 1.5% agarose (B213101) gel containing ethidium (B1194527) bromide.
-
Visualize the DNA fragments under UV light. A "ladder" of DNA fragments in multiples of approximately 180-200 base pairs is indicative of apoptosis.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is a sensitive method to detect DNA fragmentation in situ.
1. Cell Preparation and Fixation:
-
Prepare cells as described in the DNA laddering assay (apoptosis induction).
-
Harvest cells and wash with PBS.
-
Fix the cells in 4% paraformaldehyde in PBS for 25 minutes at room temperature.
-
Wash the cells twice with PBS.
2. Permeabilization:
-
Resuspend the cells in permeabilization buffer (0.1% Triton X-100 in 0.1% sodium citrate) and incubate on ice for 2 minutes.
-
Wash the cells twice with PBS.
3. TUNEL Reaction:
-
Resuspend the cells in 50 µL of TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase and fluorescently labeled dUTP, as per the manufacturer's instructions of a commercial kit).
-
Incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Wash the cells twice with PBS.
4. Analysis:
-
Resuspend the cells in PBS for analysis.
-
Analyze the cells by flow cytometry or fluorescence microscopy. An increase in fluorescence intensity indicates the presence of DNA fragmentation.
Figure 2. Experimental Workflow for Comparing Caspase Inhibitors. This diagram outlines the key steps in a typical experiment designed to compare the efficacy of different caspase inhibitors in preventing DNA fragmentation.
Conclusion
The validation of this compound's effect on DNA fragmentation reveals its high potency as a pan-caspase inhibitor, often outperforming older inhibitors like Z-VAD-fmk. Newer alternatives such as Q-VD-OPh and Emricasan also present as powerful tools for apoptosis research. The choice of inhibitor will ultimately depend on the specific experimental context, including cell type, apoptotic stimulus, and the desired level of caspase inhibition. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to design and execute experiments that will yield clear and reliable results in the critical field of apoptosis research.
References
- 1. Dose-dependent effects of the caspase inhibitor Q-VD-OPh on different apoptosis-related processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pan-caspase inhibitor Emricasan (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
MX1013: A Comparative Analysis of Cross-Reactivity with Cellular Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of the dipeptide caspase inhibitor, MX1013, against a panel of key cellular proteases. The data presented herein is intended to assist researchers in evaluating the selectivity of this compound and its suitability for studies on apoptosis and caspase-mediated signaling pathways.
Executive Summary
This compound is a potent, irreversible pan-caspase inhibitor with demonstrated anti-apoptotic activity.[1][2] It effectively inhibits multiple caspases involved in the apoptotic cascade, with IC50 values in the low nanomolar range.[1][2][3][4] Crucially, for its utility as a specific research tool and potential therapeutic agent, this compound exhibits a high degree of selectivity for caspases over other major classes of cellular proteases. This guide summarizes the inhibitory potency of this compound against its target caspases and its minimal activity against off-target proteases such as cathepsin B, calpain I, and Factor Xa.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against a range of target and non-target proteases. The data clearly illustrates the high selectivity of this compound for the caspase family.
| Protease Target | Protease Class | This compound IC50 (nM) | Selectivity (Fold-Difference vs. Non-Caspases) |
| Caspase-1 | Cysteine-Aspartate Protease | 5 - 20[1][2][3][4] | >500 - 2000 |
| Caspase-3 | Cysteine-Aspartate Protease | 5 - 20[1][2][3][4] | >500 - 2000 |
| Caspase-6 | Cysteine-Aspartate Protease | 5 - 20[1][2][3] | >500 - 2000 |
| Caspase-7 | Cysteine-Aspartate Protease | 5 - 20[1][2][3] | >500 - 2000 |
| Caspase-8 | Cysteine-Aspartate Protease | 5 - 20[1][2][3] | >500 - 2000 |
| Caspase-9 | Cysteine-Aspartate Protease | 5 - 20[1][2][3] | >500 - 2000 |
| Cathepsin B | Cysteine Protease | >10,000[1][2] | - |
| Calpain I | Cysteine Protease | >10,000[1][2] | - |
| Factor Xa | Serine Protease | >10,000[1][2] | - |
Experimental Protocols
The determination of this compound cross-reactivity was performed using in vitro enzyme activity assays. The following is a generalized protocol for assessing the inhibitory effect of a compound against a panel of proteases.
Objective: To determine the IC50 value of this compound against a panel of purified recombinant human proteases (Caspases, Cathepsin B, Calpain I, and Factor Xa).
Materials:
-
Purified recombinant human proteases (Caspase-1, -3, -6, -7, -8, -9; Cathepsin B; Calpain I; Factor Xa)
-
Specific fluorogenic substrates for each protease:
-
Caspase-3/7: Ac-DEVD-AMC
-
Caspase-1: Ac-YVAD-AMC
-
Caspase-6: Ac-VEID-AMC
-
Caspase-8: Ac-IETD-AMC
-
Caspase-9: Ac-LEHD-AMC
-
Cathepsin B: Z-RR-AFC
-
Calpain I: Ac-LLY-AFC
-
Factor Xa: Boc-VPR-AMC
-
-
This compound (or other test inhibitor) stock solution in DMSO
-
Assay Buffer (specific for each protease family, generally containing a buffering agent, reducing agent like DTT for cysteine proteases, and other necessary ions)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Enzyme and Substrate Preparation:
-
Reconstitute and dilute each protease and its corresponding fluorogenic substrate in the appropriate assay buffer to their optimal working concentrations.
-
-
Inhibitor Dilution Series:
-
Prepare a serial dilution of this compound in the assay buffer. A typical concentration range for initial screening would be from 100 µM down to 1 pM.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
This compound at various concentrations (or vehicle control - DMSO)
-
Purified protease enzyme
-
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Add the specific fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorometric microplate reader.
-
Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., Ex/Em = 380/460 nm for AMC; Ex/Em = 400/505 nm for AFC).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each inhibitor concentration.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Caption: Workflow for determining protease inhibitor IC50 values.
Caption: this compound inhibits key caspases in apoptotic pathways.
References
A Comparative Analysis of Dipeptide vs. Tripeptide Caspase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of caspase inhibitors is critical for advancing apoptosis research and developing novel therapeutics. This guide provides an objective comparison of dipeptide and tripeptide caspase inhibitors, supported by experimental data, to aid in the selection of the most appropriate tool for specific research needs.
Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis, or programmed cell death. Their dysregulation is implicated in a wide range of diseases, making them attractive targets for therapeutic intervention. Peptide-based caspase inhibitors, which mimic the natural substrates of these enzymes, have been instrumental in elucidating caspase function. These inhibitors typically consist of a peptide recognition sequence and an electrophilic "warhead" that irreversibly binds to the active site of the caspase. The length of this peptide sequence is a key determinant of both potency and selectivity. While tetrapeptides are generally considered the optimal recognition motif, this guide focuses on the comparative analysis of shorter, more drug-like dipeptide and tripeptide inhibitors.
Mechanism of Action: A Shared Strategy
Both dipeptide and tripeptide caspase inhibitors function as irreversible, active-site directed inhibitors. They mimic the natural substrate of a caspase, with the peptide sequence binding to the corresponding specificity pockets (S-sites) of the enzyme. The C-terminal aspartic acid residue of the inhibitor is crucial for recognition by the S1 pocket of the caspase. Following binding, the electrophilic warhead, commonly a fluoromethylketone (fmk), forms a covalent bond with the catalytic cysteine residue in the caspase active site, leading to irreversible inactivation of the enzyme.
The primary difference between dipeptide and tripeptide inhibitors lies in the extent of their interaction with the caspase active site. A tripeptide inhibitor occupies the S1, S2, and S3 subsites, while a dipeptide inhibitor only engages the S1 and S2 subsites. This difference in binding interaction generally results in lower enzymatic potency for dipeptides compared to their tripeptide and tetrapeptide counterparts. As a general principle, truncation of a tetrapeptide to a tripeptide or dipeptide leads to a significant decrease in inhibitor potency in enzymatic assays[1].
Performance Comparison: Potency vs. Cellular Efficacy
While enzymatic assays are crucial for determining direct inhibitory activity, cellular assays provide a more physiologically relevant measure of a compound's effectiveness. Interestingly, the reduced enzymatic potency of dipeptide inhibitors does not always translate to lower efficacy in cell-based models.
A prime example is the dipeptide pan-caspase inhibitor, Z-VD-fmk (MX1013). While being 10- to 100-fold less potent in direct caspase enzyme inhibition assays compared to tri- or tetrapeptide inhibitors, Z-VD-fmk demonstrates unexpectedly potent cytoprotective activity in various cell culture models of apoptosis. This suggests that factors such as cell permeability, stability, and potentially off-target effects can significantly influence the overall performance of a caspase inhibitor in a cellular context.
Below is a table summarizing the available IC50 values for a dipeptide and a tripeptide caspase inhibitor against a panel of caspases. It is important to note that these values may have been determined under different experimental conditions and should be considered as a general comparison.
| Inhibitor | Peptide Sequence | Target Caspase | IC50 (nM) |
| Z-VD-fmk (this compound) | Val-Asp | Caspase-1 | 20 |
| Caspase-3 | 5 | ||
| Caspase-6 | 10 | ||
| Caspase-7 | 15 | ||
| Caspase-8 | 10 | ||
| Caspase-9 | 15 | ||
| Z-VAD-fmk | Val-Ala-Asp | Pan-caspase | Varies (low nM to µM range)[2][3] |
Note: The IC50 values for Z-VAD-fmk can vary significantly depending on the specific caspase and the assay conditions. It is a broad-spectrum inhibitor with potent activity against multiple caspases[2][3].
Experimental Protocols
Accurate and reproducible experimental design is paramount when evaluating the efficacy of caspase inhibitors. Below are detailed methodologies for key experiments.
In Vitro Caspase Activity Assay (Fluorometric)
This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic caspase substrate.
Materials:
-
Recombinant active caspase enzyme
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
Dipeptide and tripeptide caspase inhibitors
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the dipeptide and tripeptide caspase inhibitors in assay buffer.
-
In the wells of a 96-well plate, add a fixed concentration of the recombinant caspase enzyme.
-
Add the various concentrations of the inhibitors to the wells containing the enzyme. Include a control with no inhibitor.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic caspase substrate to each well.
-
Immediately begin monitoring the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the ability of a caspase inhibitor to protect cells from an apoptotic stimulus.
Materials:
-
Adherent or suspension cell line (e.g., Jurkat cells)
-
Cell culture medium
-
Apoptotic stimulus (e.g., staurosporine, TNF-α)
-
Dipeptide and tripeptide caspase inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere (for adherent cells) or stabilize.
-
Pre-treat the cells with various concentrations of the dipeptide and tripeptide caspase inhibitors for 1-2 hours.
-
Induce apoptosis by adding the apoptotic stimulus to the appropriate wells. Include a positive control (stimulus only) and a negative control (no stimulus, no inhibitor).
-
Incubate the cells for a period sufficient to induce apoptosis (e.g., 4-24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control.
-
Plot the percentage of cell viability against the inhibitor concentration and determine the EC50 value (the concentration of inhibitor that provides 50% protection).
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the caspase signaling pathway and a typical experimental workflow for evaluating caspase inhibitors.
Caption: Overview of the intrinsic and extrinsic caspase signaling pathways leading to apoptosis.
Caption: Experimental workflow for the comparative analysis of caspase inhibitors.
Conclusion
The choice between a dipeptide and a tripeptide caspase inhibitor is not solely dependent on enzymatic potency. While tripeptide inhibitors generally exhibit higher potency in in vitro assays due to more extensive interactions with the caspase active site, dipeptide inhibitors can demonstrate potent cytoprotective effects in cellular models. This highlights the importance of considering factors beyond direct enzyme inhibition, such as cell permeability and metabolic stability, in the drug development process. For researchers, the selection should be guided by the specific experimental context. For mechanistic studies using purified enzymes, a more potent tripeptide or tetrapeptide inhibitor may be preferable. However, for cell-based assays or in vivo studies where bioavailability is a key factor, a dipeptide inhibitor might offer a more effective solution. This guide provides a framework for making an informed decision based on a comprehensive understanding of the characteristics of both dipeptide and tripeptide caspase inhibitors.
References
Comparative Efficacy of MX1013 in Preclinical Models of Apoptosis-Mediated Disease
A Detailed Guide for Researchers and Drug Development Professionals on the In Vivo Performance of the Pan-Caspase Inhibitor MX1013 and a Comparison with Key Alternatives.
This guide provides a comprehensive analysis of the in vivo efficacy of this compound, a potent dipeptide pan-caspase inhibitor. The data presented herein is compiled from peer-reviewed studies and is intended to offer researchers, scientists, and drug development professionals a clear, objective comparison of this compound's performance against other widely used caspase inhibitors, namely Z-VAD-fmk and Emricasan (IDN-6556). Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and experimental workflows are provided to support further research and development in the field of apoptosis inhibition.
Introduction to this compound
This compound is an irreversible dipeptide caspase inhibitor with potent anti-apoptotic activity. It has been shown to inhibit a range of caspases, including caspases-1, 3, 6, 7, 8, and 9, with IC50 values in the low nanomolar range. A key advantage of this compound is its enhanced aqueous solubility compared to other peptide-based caspase inhibitors like Z-VAD-fmk, facilitating its formulation for in vivo administration.
Quantitative Comparison of In Vivo Efficacy
The following tables summarize the in vivo efficacy of this compound in three well-established animal models of apoptosis-driven pathologies, alongside comparative data for Z-VAD-fmk and Emricasan.
Table 1: Anti-Fas Antibody-Induced Liver Failure in Mice
This model mimics fulminant hepatic failure, where massive hepatocyte apoptosis is induced by an agonistic anti-Fas antibody.
| Compound | Dose | Animal Model | Primary Outcome | Result | Citation |
| This compound | 1 mg/kg, i.v. | Female ND4 Swiss Webster mice | Survival Rate (at 5 days) | 100% survival | [1] |
| This compound | 1 mg/kg, i.v. | Female ND4 Swiss Webster mice | Serum ALT Levels (at 3h) | Significant reduction | [1] |
| Z-VAD-fmk | 10 mg/kg, i.p. | CD1 mice | Survival Rate | Delayed preterm delivery, but did not prevent it in an infection model. Specific survival data in the anti-Fas model is not readily available in a directly comparable format. | [2] |
| Emricasan (IDN-6556) | 10 mg/kg/day, i.p. | C57BL/6 mice (Bile Duct Ligation model) | Survival Rate | Improved survival in a chronic liver injury model. Data in the acute anti-Fas model is not directly comparable. | [3][4] |
Table 2: Transient Focal Brain Ischemia/Reperfusion Injury in Rodents
This model simulates ischemic stroke, where neuronal apoptosis contributes significantly to brain damage.
| Compound | Dose | Animal Model | Primary Outcome | Result | Citation |
| This compound | 20 mg/kg i.v. bolus + 5 mg/kg/h infusion for 6h or 12h | Male Sprague-Dawley rats | Cortical Infarct Volume Reduction | ~50% reduction | [1] |
| Z-VAD-fmk | 120 ng, i.c.v. | Mice | Infarct Volume Reduction | Significant reduction | [5] |
| Emricasan (IDN-6556) | Not available | Not available | Not available | Data in a comparable in vivo model of focal brain ischemia is not readily available. |
Table 3: Myocardial Ischemia/Reperfusion Injury in Rodents
This model represents a heart attack, where cardiomyocyte apoptosis is a key component of the reperfusion injury.
| Compound | Dose | Animal Model | Primary Outcome | Result | Citation |
| This compound | 20 mg/kg i.v. bolus + 5 mg/kg/h infusion for 12h | Male Sprague-Dawley rats | Myocardial Infarct Size Reduction | ~50% reduction | [1] |
| Z-VAD-fmk | 0.1 µM (perfused) | Isolated rat hearts | Infarct Size Reduction | ~36% reduction (from 38.5% to 24.6% of risk zone) | [6] |
| Emricasan (IDN-6556) | Not available | Isolated mouse hearts | Infarct Size Reduction | Significant reduction | [7][8] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Anti-Fas Antibody-Induced Liver Failure Model
-
Animals: Female ND4 Swiss Webster mice.
-
Induction of Injury: Intravenous injection of the anti-Fas antibody Jo2.
-
This compound Administration: A single intravenous bolus of this compound (0.25, 1, or 10 mg/kg) was administered shortly before the anti-Fas antibody injection.
-
Outcome Assessment:
-
Survival: Monitored for up to 5 days post-injection.
-
Liver Injury: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) were measured 3 hours after antibody injection.[9][10][11][12]
-
Apoptosis: Liver tissue was collected for histological analysis and TUNEL staining to quantify apoptotic cells.[13][14][15][16][17]
-
Transient Focal Brain Ischemia/Reperfusion Model
-
Animals: Male Sprague-Dawley rats.
-
Induction of Injury: Middle cerebral artery occlusion (MCAO) was induced for a defined period, followed by reperfusion.
-
This compound Administration: this compound was administered as an intravenous bolus (20 mg/kg) at the time of reperfusion, followed by a continuous intravenous infusion (5 mg/kg/h) for 6 or 12 hours.
-
Outcome Assessment:
-
Infarct Volume: Brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which was then quantified.
-
Myocardial Ischemia/Reperfusion Model
-
Animals: Male Sprague-Dawley rats.
-
Induction of Injury: The left anterior descending (LAD) coronary artery was occluded for a set duration, followed by reperfusion.
-
This compound Administration: An intravenous bolus of this compound (20 mg/kg) was given at the onset of reperfusion, followed by a 12-hour intravenous infusion (5 mg/kg/h).
-
Outcome Assessment:
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by this compound and the general experimental workflows for the in vivo studies.
Caption: Caspase-mediated apoptosis signaling pathway inhibited by this compound.
Caption: General experimental workflow for in vivo efficacy studies.
Conclusion
The available in vivo data strongly support the efficacy of this compound as a potent anti-apoptotic agent in various preclinical models of disease. Its favorable solubility profile and significant protective effects in models of acute liver failure, ischemic stroke, and myocardial infarction position it as a promising candidate for further development. While direct quantitative comparisons with alternatives like Z-VAD-fmk and Emricasan are sometimes limited by variations in experimental design across studies, the existing evidence suggests that this compound exhibits comparable or, in some aspects, superior in vivo performance. This guide provides a foundational dataset and methodological overview to aid researchers in the design and interpretation of future studies in the field of caspase inhibition.
References
- 1. Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging [dgk.org]
- 2. Pretreatment with Pancaspase Inhibitor (Z-VAD-FMK) Delays but Does Not Prevent Intraperitoneal Heat-Killed Group B Streptococcus-Induced Preterm Delivery in a Pregnant Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emricasan, a pan-caspase inhibitor, improves survival and portal hypertension in a murine model of common bile-duct ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conatus Pharmaceuticals’ Pan-Caspase Inhibitor Emricasan Improves Survival & Portal Hypertension [drug-dev.com]
- 5. researchgate.net [researchgate.net]
- 6. Caspase inhibition and limitation of myocardial infarct size: protection against lethal reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lethal Caspase-1/4-Dependent Injury Occurs in the First Minutes of Coronary Reperfusion and Requires Calpain Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Visual method for evaluating liver function: targeted in vivo fluorescence imaging of the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo evaluation of liver function by multimodal imaging in an alcohol-induced liver injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. clyte.tech [clyte.tech]
- 15. sinobiological.com [sinobiological.com]
- 16. Multiplexable Click-iT Plus TUNEL Assays for In Situ Apoptosis Detection | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. False-positive apoptosis signal in mouse kidney and liver detected with TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Myocardial infarct size and area at risk assessment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Infarct size measurement by triphenyltetrazolium chloride staining versus in vivo injection of propidium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 22. Limitation of myocardial infarct size in the clinical setting: current status and challenges in translating animal experiments into clinical therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of MX1013 and Other Pan-Caspase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of apoptosis research and therapeutic development, pan-caspase inhibitors are invaluable tools for dissecting cellular death pathways and as potential agents for diseases characterized by excessive apoptosis. This guide provides an objective comparison of the dipeptide pan-caspase inhibitor, MX1013, with other widely used pan-caspase inhibitors: Z-VAD-FMK, Emricasan (IDN-6556), and VX-765. The comparison is based on available experimental data to assist researchers in selecting the most appropriate inhibitor for their specific needs.
Mechanism of Action of Pan-Caspase Inhibitors
Caspases, a family of cysteine-aspartic proteases, are central to the execution of apoptosis. They exist as inactive zymogens and are activated in a cascade fashion in response to apoptotic stimuli. Pan-caspase inhibitors are broad-spectrum agents designed to bind to the active site of multiple caspases, thereby blocking their proteolytic activity and halting the apoptotic process. These inhibitors are typically peptide-based molecules with a reactive functional group, such as a fluoromethylketone (FMK), which allows for irreversible binding to the catalytic cysteine residue of the caspase.
In Vitro Efficacy: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The following table summarizes the reported IC50 values for this compound and other pan-caspase inhibitors against a range of human caspases.
| Caspase | This compound | Z-VAD-FMK | Emricasan (IDN-6556) | VX-765 (VRT-043198) |
| Caspase-1 | 5-20 nM[1][2] | Not specified, broad-spectrum | 0.4 nM[3] | 0.8 nM (Ki)[4] |
| Caspase-2 | Not specified | Exception, not potently inhibited[5] | 20 nM[3] | Not specified |
| Caspase-3 | 30 nM[6] | Not specified, broad-spectrum | 2 nM[3] | Not specified |
| Caspase-4 | Not specified | Not specified | Not specified | <0.6 nM (Ki)[4] |
| Caspase-6 | 5-20 nM[1][2] | Not specified, broad-spectrum | 4 nM[3] | ≥ 10,000 nM[7] |
| Caspase-7 | 5-20 nM[1][2] | Not specified, broad-spectrum | 6 nM[3] | Not specified |
| Caspase-8 | 5-20 nM[1][2] | Not specified, broad-spectrum | 6 nM[3] | 3.3 nM[8] |
| Caspase-9 | 5-20 nM[1][2] | Not specified, broad-spectrum | 0.3 nM[3] | 5.07 nM[7] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is compiled from various sources for comparative purposes.
Cellular and In Vivo Activity
Beyond enzymatic inhibition, the effectiveness of a pan-caspase inhibitor is determined by its cell permeability, in vivo stability, and efficacy in disease models.
This compound has demonstrated potent anti-apoptotic activity in various cell culture models, inhibiting key markers of apoptosis such as caspase-3 processing, PARP cleavage, and DNA fragmentation at concentrations as low as 0.5 μM.[1][2] In vivo, this compound has shown significant efficacy in animal models of liver failure, brain ischemia, and myocardial infarction.[1][2] A key advantage of this compound is its higher aqueous solubility compared to tripeptide-based inhibitors like Z-VAD-FMK.[1][2]
Z-VAD-FMK is a widely used, cell-permeable, and irreversible pan-caspase inhibitor that effectively blocks apoptosis in vitro and in vivo.[6][9][10] It has been a benchmark compound in apoptosis research for many years.[9] However, some studies suggest that at higher concentrations, it may have off-target effects and can be toxic.[11]
Emricasan (IDN-6556) is an orally bioavailable and irreversible pan-caspase inhibitor that has been evaluated in clinical trials for liver diseases.[12][13] It has demonstrated hepatoprotective effects by reducing apoptosis and inflammation in preclinical models of liver injury.[14]
VX-765 is a prodrug that is converted to its active form, VRT-043198, in vivo.[4] It is a potent and selective inhibitor of caspase-1 and caspase-4 and has been investigated for its anti-inflammatory effects.[4][15] Its primary application is in models of inflammation rather than broad-spectrum apoptosis inhibition.[15]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and experimental evaluation of these inhibitors, the following diagrams are provided.
Caption: Caspase signaling pathways and points of inhibition.
Caption: General experimental workflow for evaluating pan-caspase inhibitors.
Detailed Experimental Protocols
The following are generalized protocols for key assays used to evaluate the efficacy of pan-caspase inhibitors. Researchers should optimize these protocols for their specific experimental systems.
Caspase Activity Assay (Fluorometric)
This assay measures the activity of caspases in cell lysates using a fluorogenic substrate.
-
Cell Lysis:
-
Induce apoptosis in cultured cells and treat with the pan-caspase inhibitor or vehicle control.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer on ice for 10-15 minutes.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Assay Reaction:
-
Prepare a reaction mix containing a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7) in a caspase assay buffer.[2]
-
Add a standardized amount of cell lysate to each well of a 96-well plate.
-
Add the reaction mix to each well.
-
-
Measurement:
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm for AMC) at 37°C over time using a fluorometric plate reader.[2]
-
The rate of increase in fluorescence is proportional to the caspase activity.
-
PARP Cleavage Detection by Western Blot
This method detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of executioner caspases.
-
Sample Preparation:
-
Treat cells as described for the caspase activity assay.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.[16]
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.[16]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody that recognizes both full-length (116 kDa) and cleaved (89 kDa) PARP.[16]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[17] The appearance of the 89 kDa fragment indicates caspase activation and apoptosis.
-
DNA Fragmentation (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation:
-
Culture and treat cells on coverslips or in chamber slides.
-
Fix the cells with a cross-linking fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells to allow entry of the labeling enzyme.[1]
-
-
TUNEL Reaction:
-
Prepare a TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP).[1]
-
Incubate the fixed and permeabilized cells with the TUNEL reaction mixture.
-
-
Detection and Visualization:
-
If using a hapten-labeled dUTP, detect the incorporated label with a fluorescently tagged antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.[18]
-
Conclusion
This compound is a potent dipeptide pan-caspase inhibitor with excellent in vitro and in vivo anti-apoptotic activity.[1][2] Its favorable aqueous solubility presents an advantage over older inhibitors like Z-VAD-FMK.[1][2] When selecting a pan-caspase inhibitor, researchers should consider the specific caspases they aim to target, the experimental system (in vitro vs. in vivo), and the desired duration of inhibition. For studies focused on inflammation, more selective inhibitors like VX-765 may be more appropriate. For broad-spectrum apoptosis inhibition in a variety of research models, this compound and Emricasan represent effective and well-characterized options. Z-VAD-FMK remains a useful tool but requires careful consideration of potential off-target effects. The experimental protocols provided in this guide offer a starting point for the rigorous evaluation of these and other pan-caspase inhibitors.
References
- 1. clyte.tech [clyte.tech]
- 2. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 3. Emricasan | Caspases | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. invivogen.com [invivogen.com]
- 6. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]
- 7. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dihydro-b-erythroidine.com [dihydro-b-erythroidine.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. TUNEL assay-Standardized method for testing sperm DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. abcam.com [abcam.com]
- 18. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
Validating the Specificity of MX1013 for Caspase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pan-caspase inhibitor MX1013 with other commercially available caspase inhibitors. The following sections detail the inhibitory specificity of this compound through quantitative data, outline the experimental protocols for validation, and visualize key cellular pathways and experimental workflows.
Unveiling the Specificity of this compound
This compound, a dipeptide caspase inhibitor, has demonstrated potent anti-apoptotic activity in various studies. Its efficacy stems from its ability to irreversibly inhibit multiple caspases, key mediators of apoptosis. This section presents a comparative analysis of its inhibitory activity against a panel of caspases alongside other well-known inhibitors.
Comparative Inhibitory Activity of Caspase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values of this compound and other caspase inhibitors against a range of human caspases. Lower values indicate greater potency.
| Caspase Target | This compound (IC50, nM) | Emricasan (IDN-6556) (IC50, nM) | VX-765 (Belnacasan) (Ki, nM) | Z-VAD-fmk (IC50) |
| Caspase-1 | 5 - 20[1] | 0.4 | 0.8[1][2] | Potent, low-mid nM |
| Caspase-2 | Not Reported | 20 | Not Reported | Weakly Inhibited |
| Caspase-3 | 5 - 20[1] | 2 | >10,000 | Potent, low-mid nM |
| Caspase-4 | Not Reported | Not Reported | <0.6[1][2] | Not Reported |
| Caspase-5 | Not Reported | Not Reported | Not Reported | Not Reported |
| Caspase-6 | 5 - 20[1] | 4 | >10,000 | Potent, low-mid nM |
| Caspase-7 | 5 - 20[1] | 6 | >10,000 | Potent, low-mid nM |
| Caspase-8 | 5 - 20[1] | 6 | 25.2 | Potent, low-mid nM |
| Caspase-9 | 5 - 20[1] | 0.3 | 2.17 | Potent, low-mid nM |
| Caspase-10 | Not Reported | Not Reported | 89.7 | Potent, low-mid nM |
Note: IC50 and Ki values are measures of inhibitor potency; while not directly equivalent, both indicate the concentration required for significant inhibition. The IC50 for Z-VAD-fmk is reported over a broad range (0.0015 - 5.8 µM) in cellular assays, with specific nanomolar values varying across different studies.
Selectivity Profile of this compound
A critical aspect of a caspase inhibitor's utility is its selectivity for caspases over other proteases. This compound has been shown to be highly selective for caspases, with IC50 values greater than 10 µM for non-caspase proteases such as cathepsin B, calpain I, and Factor Xa.[1] In contrast, VX-765 is highly selective for inflammatory caspases, particularly caspase-1 and -4. Emricasan is a broad-spectrum pan-caspase inhibitor.
Visualizing the Mechanism and Workflow
To better understand the context of caspase inhibition and the methods for its validation, the following diagrams illustrate the apoptotic signaling pathway and a typical experimental workflow.
Caption: Apoptotic signaling pathways showing points of caspase activation.
Caption: Workflow for validating caspase inhibitor specificity.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of results, detailed experimental protocols are crucial. The following sections describe standard methods for validating caspase inhibitor specificity.
In Vitro Caspase Activity Assay (Fluorogenic Substrate-Based)
This assay is used to determine the IC50 value of an inhibitor against a specific purified recombinant caspase.
1. Reagents and Materials:
-
Purified recombinant human caspase enzyme (e.g., Caspase-1, -3, -8, -9)
-
Caspase inhibitor (e.g., this compound)
-
Fluorogenic caspase substrate (e.g., Ac-YVAD-AMC for Caspase-1, Ac-DEVD-AMC for Caspase-3)
-
Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
96-well black microplate
-
Fluorescence microplate reader
2. Protocol:
-
Prepare serial dilutions of the caspase inhibitor in Assay Buffer.
-
In a 96-well black microplate, add the diluted inhibitor to the wells. Include a control with Assay Buffer only (no inhibitor).
-
Add the purified recombinant caspase enzyme to each well and incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Add the fluorogenic caspase substrate to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time.
-
Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration.
-
Plot the percentage of caspase activity versus the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cellular Apoptosis Assays
These assays validate the inhibitor's efficacy in a cellular context.
This method detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of executioner caspases like Caspase-3 and -7.
1. Reagents and Materials:
-
Cell line (e.g., Jurkat T-lymphocytes)
-
Apoptosis-inducing agent (e.g., anti-Fas antibody, staurosporine)
-
Caspase inhibitor (e.g., this compound)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against PARP (detecting both full-length and cleaved fragments)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
2. Protocol:
-
Seed cells and allow them to adhere or grow to the desired confluency.
-
Pre-incubate the cells with various concentrations of the caspase inhibitor or vehicle control for 1-2 hours.
-
Induce apoptosis by adding the apoptosis-inducing agent and incubate for the desired time.
-
Harvest the cells, wash with cold PBS, and lyse them in cell lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against PARP.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and imaging system. A decrease in the full-length PARP band (116 kDa) and an increase in the cleaved PARP band (89 kDa) indicates caspase activation, which should be prevented by an effective inhibitor.
This assay visualizes the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.
1. Reagents and Materials:
-
Cell line and apoptosis-inducing agent as above
-
Caspase inhibitor (e.g., this compound)
-
DNA extraction kit or reagents (e.g., phenol-chloroform)
-
RNase A
-
Proteinase K
-
Agarose (B213101) gel and electrophoresis system
-
DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)
2. Protocol:
-
Treat cells as described in the PARP cleavage assay.
-
Harvest the cells and extract genomic DNA using a suitable method.
-
Treat the extracted DNA with RNase A to remove RNA contamination.
-
Treat with Proteinase K to remove proteins.
-
Precipitate the DNA and resuspend it in a suitable buffer.
-
Run the DNA samples on an agarose gel.
-
Stain the gel with a DNA stain and visualize the DNA under UV light. The appearance of a ladder of DNA fragments in multiples of ~180-200 base pairs is indicative of apoptosis, which should be inhibited in the presence of an effective caspase inhibitor.
Conclusion
This compound is a potent, broad-spectrum caspase inhibitor with low nanomolar efficacy against multiple caspases and high selectivity over other proteases. The experimental data and protocols provided in this guide serve as a valuable resource for researchers to independently validate its specificity and compare its performance against other available caspase inhibitors in their specific experimental systems. This comprehensive evaluation is essential for the confident application of this compound in apoptosis-related research and drug development.
References
A Comparative Analysis of MX1013 and Other Apoptosis Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the dipeptide pan-caspase inhibitor MX1013 with other prominent classes of apoptosis inhibitors, including the well-established pan-caspase inhibitor Z-VAD-FMK, the Bcl-2 inhibitor Venetoclax, and the IAP inhibitor Birinapant. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the relative performance and mechanistic differences of these agents.
Introduction to Apoptosis and Its Inhibition
Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis. Its dysregulation is implicated in numerous diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. The core machinery of apoptosis is driven by a family of cysteine proteases known as caspases. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases.[1][2]
Inhibitors of apoptosis are valuable research tools and potential therapeutic agents. They can be broadly categorized based on their targets within the apoptotic cascade. This guide will compare this compound, a pan-caspase inhibitor, with other inhibitors targeting different key nodes of the apoptosis signaling network.
Mechanism of Action
This compound and Pan-Caspase Inhibitors
This compound is a potent and irreversible dipeptide pan-caspase inhibitor.[3] It covalently binds to the catalytic site of multiple caspases, thereby blocking their proteolytic activity and halting the apoptotic cascade. Its broad-spectrum inhibition makes it a powerful tool for studying apoptosis in a variety of contexts.[3][4] Another widely used pan-caspase inhibitor is Z-VAD-FMK, which functions through a similar irreversible binding mechanism.[5][6]
Bcl-2 Family Inhibitors
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway.[7] Anti-apoptotic Bcl-2 proteins sequester pro-apoptotic proteins, preventing the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c. Bcl-2 inhibitors, such as Venetoclax, selectively bind to and inhibit anti-apoptotic Bcl-2 proteins, thereby liberating pro-apoptotic proteins and triggering apoptosis in cancer cells that are dependent on Bcl-2 for survival.[8]
Inhibitor of Apoptosis Protein (IAP) Inhibitors
Inhibitor of Apoptosis Proteins (IAPs) are a family of endogenous proteins that negatively regulate apoptosis by binding to and inhibiting caspases.[9] IAP inhibitors, such as the SMAC mimetic Birinapant, antagonize the function of IAPs, leading to the activation of caspases and subsequent apoptosis.[10][11]
Performance Data: A Comparative Overview
The following tables summarize the quantitative data for this compound and other selected apoptosis inhibitors.
| Table 1: In Vitro Potency of Pan-Caspase Inhibitors | |
| Inhibitor | Target Caspases and IC50 Values (nM) |
| This compound | Caspase-1: 20 nM, Caspase-3: 30 nM, Caspases-6, 7, 8, 9: 5-18 nM[3][12][13] |
| Z-VAD-FMK | Caspase-1: 1.00-3.07 µM, Caspase-6: 6.78 µM, Caspase-7: 4.11 µM, Caspase-8: 5.42 µM, Caspase-9: 10.66 µM, Caspase-10: 9.52 µM[5][14] |
| Table 2: In Vitro Efficacy of Bcl-2 Inhibitor Venetoclax in Cancer Cell Lines | |
| Cell Line | IC50 (nM) |
| OCI-Ly1 (Lymphoma) | 60[15] |
| ML-2 (AML) | 100[15] |
| MOLM-13 (AML) | 200[15] |
| OCI-AML3 (AML) | 600[15] |
| SKM-1 (AML) | 1000[15] |
| HL-60 (AML) | 1600[15] |
| Table 3: In Vivo Efficacy and Clinical Data for Selected Apoptosis Inhibitors | |
| Inhibitor | Model/Study and Key Findings |
| This compound | Anti-Fas mouse-liver apoptosis model: A single 1 mg/kg i.v. dose prevented liver damage and lethality.[3][16] |
| Brain ischemia/reperfusion injury model (rat): 20 mg/kg i.v. bolus followed by infusion reduced cortical damage by ~50%.[3][16] | |
| Acute myocardial infarction model (rat): 20 mg/kg i.v. bolus followed by infusion reduced heart damage by ~50%.[3][16] | |
| Z-VAD-FMK | Myocardial ischemia and reperfusion in rats: Reduced infarct size by ~53%.[17] |
| Birinapant | Phase I Clinical Trial (solid tumors/lymphoma): Maximum tolerated dose (MTD) of 47 mg/m². Showed target suppression (cIAP1) and induced apoptosis in tumor tissue.[10] |
| Phase II Clinical Trial (ovarian cancer): Well-tolerated, but lacked single-agent anti-tumor activity in this population.[4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
Fluorometric Caspase-3/7 Activity Assay
This protocol is adapted from established methods for measuring executioner caspase activity.[1][18]
-
Cell Preparation: Plate cells in a 96-well plate and treat with apoptosis-inducing agents and/or inhibitors (e.g., this compound) for the desired time.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Assay Reaction: Add a reaction buffer containing a fluorogenic caspase-3/7 substrate (e.g., DEVD-AFC) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Data Analysis: The increase in fluorescence is proportional to the caspase-3/7 activity in the sample.
Western Blot for PARP Cleavage
This protocol outlines the detection of a key apoptotic marker, the cleavage of PARP.[19]
-
Sample Preparation: After experimental treatment, harvest and lyse cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes both full-length (116 kDa) and cleaved (89 kDa) PARP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. The appearance of the 89 kDa band is indicative of apoptosis.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.[20][21]
-
Sample Preparation: Fix cells or tissue sections with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the samples with a detergent (e.g., Triton X-100) or Proteinase K to allow entry of the labeling enzyme.
-
TdT Labeling: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP) for 1 hour at 37°C.
-
Detection: If using indirectly labeled dUTPs, follow with an incubation with a fluorescently labeled antibody (e.g., anti-BrdU-Alexa Fluor 488).
-
Microscopy: Mount the samples and visualize the fluorescent signal using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.
Conclusion
This compound is a highly potent, broad-spectrum caspase inhibitor with demonstrated in vitro and in vivo efficacy.[3][22] Its direct inhibition of the executioner enzymes of apoptosis makes it a valuable tool for cytoprotection studies in various disease models. Compared to the widely used Z-VAD-FMK, this compound exhibits significantly lower IC50 values.[3][14]
In contrast, inhibitors like Venetoclax and Birinapant target upstream regulatory nodes of the apoptotic pathway. Venetoclax is particularly effective in malignancies that are highly dependent on Bcl-2 for survival.[8] Birinapant, by antagonizing IAPs, can sensitize cancer cells to other therapeutic agents.[11]
The choice of an apoptosis inhibitor will depend on the specific research question and the biological system under investigation. For broad, potent inhibition of the final execution phase of apoptosis, this compound presents a compelling option. For targeting specific upstream vulnerabilities in cancer, Bcl-2 or IAP inhibitors may be more appropriate. The experimental protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions for their studies.
References
- 1. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 2. assaygenie.com [assaygenie.com]
- 3. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic markers and clinical results from the Phase II Study of the SMAC-Mimetic Birinapant in Women with Relapsed Platinum-Resistant or Refractory Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]
- 6. Caspase Inhibitor Z-VAD-FMK [promega.sg]
- 7. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. A Phase I Study of the SMAC-Mimetic Birinapant in Adults with Refractory Solid Tumors or Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. storage.googleapis.com [storage.googleapis.com]
- 15. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Caspase inhibitor zVAD.fmk reduces infarct size after myocardial ischaemia and reperfusion in rats but not in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. resources.rndsystems.com [resources.rndsystems.com]
- 19. benchchem.com [benchchem.com]
- 20. clyte.tech [clyte.tech]
- 21. antbioinc.com [antbioinc.com]
- 22. benchchem.com [benchchem.com]
Confirming the Anti-Apoptotic Effects of MX1013 Using Flow Cytometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders. The caspase family of proteases plays a central role in executing the apoptotic program.[1][2] Consequently, inhibitors of caspases are valuable research tools and potential therapeutic agents. This guide provides an objective comparison of MX1013, a potent caspase inhibitor, and details the use of flow cytometry to validate its anti-apoptotic efficacy.
Introduction to this compound: A Pan-Caspase Inhibitor
This compound (also known as Z-VD-fmk) is a potent, irreversible dipeptide pan-caspase inhibitor.[3][4] It demonstrates broad-spectrum activity, effectively inhibiting key initiator and executioner caspases including caspases 1, 3, 6, 7, 8, and 9, with IC50 values in the low nanomolar range.[4][5] Its dipeptide structure contributes to superior cell permeability and in vivo properties compared to larger peptide-based inhibitors.[3] Studies have shown that this compound can block key markers of apoptosis, such as caspase-3 processing, PARP cleavage, and DNA fragmentation, in various cell culture models at concentrations as low as 0.5 µM.[3][4]
Comparison of Pan-Caspase Inhibitors
This compound offers a compelling profile for apoptosis research. Below is a comparison with other commonly used pan-caspase inhibitors.
| Feature | This compound (Z-VD-fmk) | Z-VAD-fmk | Q-VD-OPh |
| Structure | Dipeptide-based | Tripeptide-based | Quinoline-based |
| Inhibition | Irreversible | Irreversible | Irreversible |
| Target Caspases | Broad (Caspases 1, 3, 6, 7, 8, 9)[4][5] | Broad (Pan-caspase)[3] | Broad (Pan-caspase)[5] |
| Cell Permeability | High[3] | Moderate[3] | High |
| In Vivo Efficacy | Demonstrated in multiple models[3][4] | Widely used in animal models[3] | Effective in vivo |
| Key Advantage | Good combination of in vitro and in vivo properties[4] | Extensively documented in literature | Non-toxic at effective concentrations |
Validating Anti-Apoptotic Effects with Flow Cytometry
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level.[6][7][8] The most common method is the Annexin V and Propidium Iodide (PI) dual-staining assay, which distinguishes between different cell populations.[9][10]
-
Healthy Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative. In the initial stages of apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently labeled Annexin V.[8][9]
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive. In later stages, the cell membrane loses its integrity, allowing PI to enter and stain the cellular DNA.[8][11]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for assessing the anti-apoptotic effect of this compound and the underlying intrinsic apoptosis pathway it inhibits.
Caption: Experimental workflow for flow cytometry analysis of apoptosis.
Caption: Intrinsic apoptosis pathway showing inhibition by this compound.
Experimental Protocol: Annexin V/PI Apoptosis Assay
This protocol provides a method for quantifying apoptosis in response to an inducer and assessing the protective effects of this compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium and reagents
-
Apoptosis inducer (e.g., Staurosporine, Etoposide)
-
This compound
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Induction of Apoptosis: Treat cells with a known apoptosis-inducing agent at a predetermined optimal concentration and duration. For a positive control for the anti-apoptotic effect, co-incubate a set of cells with the apoptosis inducer and this compound (a typical concentration is 0.5-5 µM).[3] Include untreated cells as a negative control.
-
Cell Harvesting:
-
Suspension cells: Gently collect cells into centrifuge tubes.
-
Adherent cells: Collect the culture medium (which contains floating apoptotic cells), wash the adherent layer with PBS, and then detach the cells using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the collected supernatant.[11][12]
-
-
Washing: Centrifuge the cell suspension at approximately 300-600 x g for 5 minutes.[10][13] Discard the supernatant and wash the cells twice with cold PBS to remove any residual medium.[10]
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[13]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[13]
-
Transfer 100 µL of the cell suspension (1-5 x 10^5 cells) to a flow cytometry tube.[13]
-
Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the samples on a flow cytometer within one hour for best results. Set up fluorescence compensation and gates based on unstained and single-stain controls.
-
Data Presentation: Quantifying the Anti-Apoptotic Effect
The data obtained from flow cytometry can be summarized to compare the different treatment groups. The table below presents hypothetical data demonstrating the efficacy of this compound.
| Treatment Group | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Control (Untreated) | 95.2 ± 1.5 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| Apoptosis Inducer (e.g., 1µM Staurosporine) | 45.8 ± 3.2 | 35.1 ± 2.5 | 19.1 ± 1.8 |
| Apoptosis Inducer + this compound (5µM) | 82.5 ± 2.1 | 9.8 ± 1.3 | 7.7 ± 1.1 |
Data are represented as mean ± standard deviation from triplicate experiments.
These results would indicate that the apoptosis inducer significantly decreased the percentage of live cells while increasing the apoptotic populations. Co-treatment with this compound markedly reversed this effect, preserving cell viability and confirming its potent anti-apoptotic activity.
References
- 1. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase activity and Apoptosis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 3. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. bosterbio.com [bosterbio.com]
- 11. scispace.com [scispace.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Literature Review of MX1013 and Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dipeptide pan-caspase inhibitor, MX1013, with other notable neuroprotective agents. The information presented is collated from preclinical and clinical studies to offer an objective overview of their mechanisms of action, efficacy in various models of neurological injury, and key experimental data.
Introduction to Neuroprotection and Key Therapeutic Targets
Neuroprotection aims to prevent or slow the rate of neuronal cell death following acute injuries such as ischemic stroke and traumatic brain injury (TBI), or in the context of chronic neurodegenerative diseases. The pathological cascades leading to neuronal demise are complex and involve multiple interconnected pathways, including excitotoxicity, oxidative stress, inflammation, and apoptosis. This guide will focus on agents that target these critical pathways.
This compound is a potent, irreversible dipeptide pan-caspase inhibitor that has demonstrated significant anti-apoptotic activity.[1][2] By broadly targeting caspases, which are key executioner enzymes in the apoptotic cascade, this compound represents a direct approach to inhibiting programmed cell death. This review will compare this compound with other neuroprotective agents that act through different, yet crucial, mechanisms:
-
Edaravone (B1671096): A free radical scavenger that mitigates oxidative stress.
-
Riluzole: A glutamate (B1630785) modulator that reduces excitotoxicity.
-
Minocycline: A tetracycline (B611298) antibiotic with anti-inflammatory and anti-apoptotic properties.
-
N-acetylcysteine (NAC): An antioxidant and glutathione (B108866) precursor.
Mechanism of Action
The neuroprotective effects of these agents stem from their distinct molecular targets and mechanisms.
This compound: As a pan-caspase inhibitor, this compound covalently binds to the active site of multiple caspases, including initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3, -6, and -7), thereby blocking the downstream proteolytic cascade that leads to apoptosis.[1][2]
Edaravone: This agent functions as a potent free radical scavenger, neutralizing hydroxyl radicals and peroxynitrite. By reducing oxidative stress, edaravone protects cell membranes from lipid peroxidation and mitigates damage to other vital cellular components.[3][4]
Riluzole: Riluzole's primary neuroprotective mechanism involves the modulation of glutamatergic neurotransmission. It inhibits presynaptic glutamate release and blocks voltage-gated sodium channels.[1][5][6] It may also enhance glutamate uptake and modulate postsynaptic glutamate receptors.[6][7]
Minocycline: This second-generation tetracycline exhibits neuroprotective effects independent of its antimicrobial activity. It is known to inhibit microglial activation, thereby reducing inflammation.[8][9][10] Additionally, it can inhibit apoptosis by downregulating the expression of pro-apoptotic proteins.[8]
N-acetylcysteine (NAC): NAC exerts its neuroprotective effects primarily through its antioxidant properties. It is a precursor to L-cysteine, which is required for the synthesis of the major intracellular antioxidant, glutathione (GSH). NAC can also directly scavenge reactive oxygen species.[11][12][13]
Preclinical Efficacy: A Comparative Summary
The following tables summarize key quantitative data from preclinical studies, primarily in rodent models of ischemic stroke.
Table 1: In Vitro Neuroprotective Potency
| Agent | Assay | Model | Key Findings | Reference |
| This compound | Caspase Inhibition (IC50) | Recombinant Caspases | 5-20 nM for caspases 1, 3, 6, 7, 8, 9 | [2] |
| Apoptosis Inhibition | Cell Culture | Blocked apoptosis at concentrations as low as 0.5 µM | [2] | |
| Edaravone | Free Radical Scavenging | Cell-free assays | Potent scavenger of hydroxyl and peroxyl radicals | [3][4] |
| Riluzole | Glutamate Release Inhibition | Cortical Slices | Dose-dependent inhibition of glutamate release | [7][14] |
| Minocycline | Microglial Activation | Primary Microglia Culture | Inhibition of LPS-induced microglial activation | [8][10] |
| N-acetylcysteine | Oxidative Stress Reduction | Neuronal Cell Culture | Increased intracellular GSH levels and reduced ROS | [11] |
Table 2: In Vivo Efficacy in Rodent Models of Ischemic Stroke
| Agent | Animal Model | Administration Route & Dose | Efficacy Endpoint | Outcome | Reference |
| This compound | Rat (tMCAO) | i.v. bolus (20 mg/kg) + infusion | Infarct Volume Reduction | ~50% reduction in cortical damage | [2] |
| Edaravone | Rat (tMCAO) | i.v. (3 mg/kg) | Neurological Deficit Score | Significant improvement in neurological function | [2] |
| Riluzole | Rat (tMCAO) | i.p. (8 mg/kg) | Infarct Volume Reduction | Significant reduction in infarct size | [15] |
| Minocycline | Mouse (tMCAO) | i.p. (45 mg/kg) | Infarct Volume Reduction | Significant reduction in infarct volume | [8] |
| N-acetylcysteine | Rat (tMCAO) | i.v. (150 mg/kg) | Neurological Deficit Score | Improved neurological outcomes | [13] |
Clinical Trial Overview
Table 3: Summary of Clinical Trial Data
| Agent | Indication | Phase | Key Findings | Reference |
| Edaravone | Ischemic Stroke, ALS | Approved (Japan for stroke; US/EU for ALS) | Modest slowing of functional decline in a subset of ALS patients. | [3][16][17] |
| Riluzole | ALS | Approved | Extends survival by a few months in ALS patients. | [1][7] |
| Minocycline | Ischemic Stroke | Phase II/III | Mixed results; some studies show improved functional outcomes, particularly in males. | [18][19][20] |
| N-acetylcysteine | Traumatic Brain Injury | Phase I/II | Appears safe and well-tolerated; shows potential in reducing some inflammatory markers. | [11][12][21] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: this compound inhibits both initiator and executioner caspases, blocking apoptosis.
Caption: Edaravone scavenges free radicals, preventing oxidative damage.
Caption: Riluzole reduces excitotoxicity by inhibiting glutamate release.
Experimental Workflow Diagrams
Caption: Workflow for the transient Middle Cerebral Artery Occlusion (tMCAO) model.
Caption: Workflow for assessing apoptosis in brain tissue.
Detailed Experimental Protocols
Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This model is widely used to mimic ischemic stroke followed by reperfusion.
-
Anesthesia: The rat is anesthetized, typically with isoflurane. Body temperature is maintained at 37°C throughout the procedure.
-
Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated. A nylon monofilament suture with a rounded tip is introduced into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion and Reperfusion: The suture is left in place for a defined period (e.g., 60-90 minutes) to induce ischemia. Reperfusion is achieved by withdrawing the suture.
-
Drug Administration: The neuroprotective agent or vehicle is administered, often intravenously, at a predetermined time relative to the onset of ischemia or reperfusion.
-
Outcome Assessment: At a specified time post-reperfusion (e.g., 24-48 hours), neurological deficits are scored, and the brain is harvested for infarct volume measurement using TTC staining.
Infarct Volume Measurement (TTC Staining)
-
Brain Harvesting: Following euthanasia, the brain is rapidly removed and placed in a cold saline solution.
-
Slicing: The brain is sectioned into uniform coronal slices (e.g., 2 mm thick).
-
Staining: The slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline at 37°C for 15-30 minutes in the dark.
-
Image Analysis: Viable tissue, containing intact mitochondrial dehydrogenases, stains red, while the infarcted tissue remains white. The slices are photographed, and the areas of infarction and the total area of each slice are quantified using image analysis software. Infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Tissue Preparation: Brain tissue is fixed (e.g., with 4% paraformaldehyde), cryoprotected, and sectioned on a cryostat.
-
Permeabilization: The tissue sections are permeabilized to allow entry of the labeling reagents.
-
Labeling: The sections are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If a fluorescently labeled dUTP is used, the signal can be directly visualized. For BrdUTP, a secondary antibody conjugated to a fluorophore or an enzyme is used for detection.
-
Microscopy and Quantification: The sections are counterstained (e.g., with DAPI to visualize all nuclei) and examined under a fluorescence microscope. The number of TUNEL-positive cells is counted in specific brain regions to quantify the extent of apoptosis.
Fluorometric Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase.
-
Lysate Preparation: Brain tissue is homogenized in a lysis buffer on ice. The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the proteins is collected.
-
Protein Quantification: The total protein concentration in the lysate is determined using a standard protein assay (e.g., BCA assay).
-
Enzymatic Reaction: A known amount of protein from the lysate is incubated with a specific fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AFC) in a reaction buffer at 37°C.
-
Fluorescence Measurement: If caspase-3 is active in the lysate, it will cleave the substrate, releasing the fluorescent molecule (AFC). The fluorescence is measured over time using a fluorometer or a microplate reader (excitation ~400 nm, emission ~505 nm).
-
Data Analysis: The rate of increase in fluorescence is proportional to the caspase-3 activity in the sample. Results are often expressed as relative fluorescence units per microgram of protein or as a fold-change compared to a control group.
Conclusion
This compound, as a pan-caspase inhibitor, offers a targeted approach to neuroprotection by directly inhibiting the final common pathway of apoptosis. Preclinical data demonstrate its potent anti-apoptotic and neuroprotective effects in models of acute neuronal injury. When compared to other neuroprotective agents with different mechanisms of action, such as the free radical scavenger Edaravone, the glutamate modulator Riluzole, the anti-inflammatory agent Minocycline, and the antioxidant N-acetylcysteine, it is evident that a multifaceted approach targeting various aspects of the ischemic cascade may be most beneficial.
The choice of a neuroprotective agent for a specific neurological condition will depend on the predominant underlying pathophysiology. For conditions where apoptosis is a major contributor to cell death, a caspase inhibitor like this compound holds significant promise. However, the limited success of many neuroprotective agents in clinical trials highlights the complexity of translating preclinical findings to human patients. Future research should focus on combination therapies that target multiple injury pathways and on identifying patient populations most likely to benefit from a specific neuroprotective strategy.
References
- 1. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. arigobio.com [arigobio.com]
- 5. ahajournals.org [ahajournals.org]
- 6. A simplified procedure for the quantitative measurement of neurological deficits after forebrain ischemia in mice [pubmed.ncbi.nlm.nih.gov]
- 7. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morris Water Maze Test in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 9. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. clyte.tech [clyte.tech]
- 12. Morris water maze [bio-protocol.org]
- 13. Neurobehavioral Deficits After Subarachnoid Hemorrhage in Mice: Sensitivity Analysis and Development of a New Composite Score - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The middle cerebral artery occlusion model of transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. Comparison of Surgical Methods of Transient Middle Cerebral Artery Occlusion between Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal and Handling of MX1013
For researchers and scientists engaged in drug development, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, step-by-step guidance for the safe disposal of MX1013, a potent dipeptide pan-caspase inhibitor. Adherence to these procedures is critical for minimizing environmental impact and maintaining a safe research environment.
Immediate Safety and Handling Precautions
This compound, also known as Z-Val-Asp-Fluoromethyl Ketone (Z-VD-FMK), should be handled as a hazardous substance.[1] Before use, all personnel must review the complete Safety Data Sheet (SDS) provided by the manufacturer.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation or handling of the solid form, use a certified respirator.
General Handling:
-
Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[1]
-
Wash hands thoroughly after handling.[1]
-
Work in a well-ventilated area, preferably a chemical fume hood.
This compound Disposal Procedures: A Step-by-Step Guide
Proper disposal of this compound and its contaminated materials is crucial. The following procedure is a general guideline based on the handling of hazardous chemical waste. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) protocols.
Step 1: Segregation of Waste
-
Designate a specific, clearly labeled waste container for this compound solid waste and another for solutions containing this compound.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
Step 2: Preparing Solid Waste for Disposal
-
Collect any unused solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any lab materials (e.g., pipette tips, tubes) that have come into direct contact with the solid compound.
-
Place these materials in a designated, leak-proof, and sealable hazardous waste container.
Step 3: Preparing Liquid Waste for Disposal
-
This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[1]
-
Collect all solutions containing this compound in a compatible, screw-top hazardous waste container. The container material should be appropriate for the solvent used (e.g., a glass container for organic solvents).
-
Aqueous solutions of this compound are sparingly soluble and should not be stored for more than one day.[1] Dispose of these solutions promptly.
Step 4: Labeling Hazardous Waste
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (Z-Val-Asp-Fluoromethyl Ketone)"
-
The solvent(s) and their approximate concentrations if it is a liquid waste.
-
The date the waste was first added to the container.
-
The name and contact information of the responsible researcher or lab.
-
Step 5: Storage and Collection
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be a secondary containment bin to prevent spills.
-
Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, providing a quick reference for its biochemical activity and solubility.
Table 1: Inhibitory Activity of this compound against Various Caspases
| Caspase Target | IC50 Value (nM) |
| Caspase-1 | 20 |
| Caspase-3 | 30 |
| Caspase-6 | 5-18 |
| Caspase-7 | 5-18 |
| Caspase-8 | 5-18 |
| Caspase-9 | 5-18 |
Data sourced from Cayman Chemical product information.[1]
Table 2: Solubility of this compound
| Solvent | Approximate Solubility |
| Ethanol | 10 mg/mL |
| DMSO | 30 mg/mL |
| Dimethylformamide (DMF) | 30 mg/mL |
| 1:4 Solution of DMSO:PBS (pH 7.2) | 0.2 mg/mL |
Data sourced from Cayman Chemical product information.[1]
Experimental Protocols: Inhibition of Apoptosis in Cell Culture
This compound is a potent inhibitor of apoptosis in various cell culture models.[2] A general protocol for its use is provided below. This should be adapted based on the specific cell line and experimental conditions.
Objective: To inhibit apoptosis in a cell culture model using this compound.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Cell culture medium appropriate for the cell line
-
Apoptosis-inducing agent (e.g., staurosporine, TNF-α)
-
Sterile microcentrifuge tubes and pipette tips
-
Cell line of interest
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve solid this compound in anhydrous DMSO to prepare a stock solution of 10-20 mM. For example, to make a 10 mM stock solution, dissolve 3.824 mg of this compound (Formula Weight: 382.4 g/mol ) in 1 mL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Cell Seeding:
-
Seed the cells in appropriate culture plates or flasks at a density that will allow for optimal growth and treatment.
-
Allow the cells to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
-
Treatment with this compound:
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. Effective concentrations for inhibiting apoptosis in cell culture have been reported to be as low as 0.05 µM.[1] A concentration range of 0.5 µM to 50 µM can be tested to determine the optimal concentration for your specific cell line and apoptosis inducer.
-
It is recommended to pre-incubate the cells with the this compound-containing medium for 1-2 hours before adding the apoptosis-inducing agent.
-
-
Induction of Apoptosis:
-
After the pre-incubation period, add the apoptosis-inducing agent at a pre-determined optimal concentration to the cell culture medium.
-
Include appropriate controls:
-
Untreated cells (negative control)
-
Cells treated with the apoptosis inducer only (positive control)
-
Cells treated with the vehicle (DMSO) and the apoptosis inducer.
-
Cells treated with this compound only.
-
-
-
Incubation:
-
Incubate the cells for a period appropriate for the apoptosis inducer and cell type (typically ranging from a few hours to 24 hours).
-
-
Assessment of Apoptosis:
-
Analyze the cells for markers of apoptosis using methods such as:
-
Western Blotting: To detect the cleavage of caspase-3 and PARP.
-
Flow Cytometry: Using Annexin V/Propidium Iodide staining.
-
Microscopy: To observe morphological changes associated with apoptosis (e.g., cell shrinkage, membrane blebbing).
-
TUNEL Assay: To detect DNA fragmentation.
-
-
Signaling Pathway Visualization
The following diagrams illustrate the major apoptosis signaling pathways and the point of intervention by this compound.
Caption: Intrinsic and extrinsic apoptosis pathways converge on the activation of executioner caspases, a process inhibited by this compound.
Caption: A streamlined workflow for assessing the anti-apoptotic effects of this compound in a cell culture system.
References
Navigating the Safe Handling of MX1013: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling the dipeptide pan-caspase inhibitor, MX1013, also known as Z-Val-Asp-Fluoromethyl Ketone or Z-VD-FMK. The following procedural guidance is designed to directly address operational questions and establish best practices for the handling and disposal of this potent research chemical.
While a specific, publicly available Safety Data Sheet (SDS) for this compound was not located, the product information from suppliers explicitly states that the material should be considered hazardous.[1] Therefore, the following recommendations are based on general safety protocols for handling potent chemical compounds and information from the SDS of similar fluoromethyl ketone-containing peptide inhibitors. It is imperative to consult the complete Safety Data Sheet provided by your supplier and your institution's safety office before commencing any work with this compound.
Immediate Safety and Personal Protective Equipment (PPE)
The primary routes of potential exposure to this compound are inhalation, skin contact, eye contact, and ingestion.[1] Adherence to proper PPE protocols is the most critical step in mitigating these risks.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | To protect eyes from splashes or airborne particles. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | To prevent inhalation of the powdered compound. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your experiments.
Step-by-Step Handling Protocol:
-
Risk Assessment: Before handling, conduct a thorough risk assessment specific to your experimental protocol. Identify potential hazards and determine the necessary control measures.
-
Designated Area: All handling of solid this compound should be performed in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Weighing and Reconstitution:
-
Carefully weigh the required amount of solid this compound in a contained environment.
-
When preparing a stock solution, slowly add the solvent to the solid to avoid generating dust. This compound is soluble in organic solvents like DMSO and ethanol.[1]
-
-
Experimental Use: Handle all solutions containing this compound with the same level of precaution as the solid compound.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye and respiratory protection.
-
Hand Washing: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated, sealed hazardous waste container. |
| Liquid Waste (solutions containing this compound) | Collect in a sealed, labeled container for hazardous liquid waste. |
| Contaminated PPE (gloves, etc.) | Dispose of as hazardous waste in a designated, sealed container. |
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
Quantitative Data: In Vitro Activity of this compound
This compound is a potent inhibitor of several caspases, which are key enzymes in the apoptosis pathway. The following table summarizes its inhibitory activity.
| Caspase Target | IC₅₀ (nM) |
| Caspase-1 | 20 |
| Caspase-3 | 30 |
| Caspase-6 | 5-18 |
| Caspase-7 | 5-18 |
| Caspase-8 | 5-18 |
| Caspase-9 | 5-18 |
Experimental Protocols: In Vivo Studies
This compound has demonstrated anti-apoptotic activity in various in vivo models. The following is a summary of the methodologies used in these studies.
Anti-Fas Antibody-Induced Liver Failure in Mice:
-
Animal Model: Female ND4 Swiss Webster mice.
-
Treatment: this compound was formulated in an aqueous vehicle containing 50 mM Tris-HCl (pH 8.0).
-
Administration: A single intravenous (i.v.) injection of this compound at doses of 0.25, 1, and 10 mg/kg.
-
Endpoint: Survival of the mice was monitored at 3 hours post-injection of the anti-Fas antibody.
Workflow for Safe Handling and Disposal of this compound
Caption: A logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
